Imidazolide
説明
Structure
3D Structure
特性
分子式 |
C3H3N2- |
|---|---|
分子量 |
67.07 g/mol |
IUPAC名 |
imidazol-3-ide |
InChI |
InChI=1S/C3H3N2/c1-2-5-3-4-1/h1-3H/q-1 |
InChIキー |
JBFYUZGYRGXSFL-UHFFFAOYSA-N |
SMILES |
C1=CN=C[N-]1 |
正規SMILES |
C1=CN=C[N-]1 |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Imidazole Synthesis: Mechanisms and Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core synthetic methodologies for constructing the imidazole (B134444) ring, a critical scaffold in medicinal chemistry and materials science. We will delve into the mechanisms of classical and modern synthetic routes, present quantitative data for comparative analysis, and provide detailed experimental protocols for key reactions. Visualizations of reaction pathways are provided to facilitate a deeper understanding of the chemical transformations.
The Debus-Radziszewski Synthesis
The Debus-Radziszewski synthesis is a foundational method for creating imidazoles, first reported in 1858. It involves a three-component condensation reaction between a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. The versatility of this method allows for the synthesis of a wide variety of substituted imidazoles by simply changing the aldehyde component.
Mechanism and Pathway
The reaction proceeds through the initial formation of a diimine intermediate from the reaction of the dicarbonyl compound and ammonia. This is followed by the condensation with the aldehyde to form a 4,5-dihydro-1H-imidazole, which is then oxidized to the final imidazole product.
Quantitative Data
The yield of the Debus-Radziszewski synthesis can be influenced by the nature of the aldehyde and the reaction conditions.
| Aldehyde | Dicarbonyl | Solvent | Temperature (°C) | Yield (%) | Reference |
| Formaldehyde | Glyoxal | Water | Reflux | 70-80 | |
| Benzaldehyde (B42025) | Glyoxal | Ethanol (B145695) | Reflux | 65-75 | |
| 4-Chlorobenzaldehyde | Glyoxal | Methanol | 60 | 85 |
Experimental Protocol: Synthesis of 2,4,5-Triphenylimidazole (Lophine)
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g of benzil (B1666583) and 21.2 g of benzaldehyde in 100 mL of glacial acetic acid.
-
Reaction Initiation: Add 30 mL of ammonium (B1175870) acetate (B1210297) to the solution.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 2 hours.
-
Isolation: Allow the reaction mixture to cool to room temperature. Pour the mixture into 400 mL of cold water, which will cause the product to precipitate.
-
Purification: Collect the crude product by vacuum filtration and wash with cold water. Recrystallize the solid from ethanol to obtain pure 2,4,5-triphenylimidazole.
-
Characterization: Dry the product and determine its melting point and characterize by spectroscopic methods (¹H NMR, ¹³C NMR, IR).
The Wallach Synthesis
The Wallach synthesis, reported in 1881, is a method to produce imidazoles by treating N,N'-disubstituted oxamides with a dehydrating agent like phosphorus pentachloride (PCl₅). This reaction typically leads to the formation of 1-substituted imidazoles after a reductive step.
Mechanism and Pathway
The reaction is initiated by the chlorination of the oxamide (B166460) by PCl₅ to form a bis(chloroimidoyl) intermediate. This intermediate then undergoes cyclization and subsequent reduction to yield the imidazole ring.
Quantitative Data
Yields for the Wallach synthesis are generally moderate to good, depending on the substituents on the oxamide.
| Substituent (R) | Dehydrating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenyl | PCl₅ | Chloroform (B151607) | Reflux | 60-70 | |
| Methyl | PCl₅ | Benzene | Reflux | 55-65 | |
| Ethyl | POCl₃ | Toluene | 110 | 62 |
Experimental Protocol: Synthesis of 1-Benzyl-2-phenylimidazole
-
Reactant Preparation: To a solution of N,N'-dibenzyl-oxamide (5.0 g) in 50 mL of dry chloroform, add phosphorus pentachloride (10.0 g) in portions under an inert atmosphere.
-
Reaction: Stir the mixture at room temperature for 1 hour, then heat to reflux for 4 hours.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the aqueous layer with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with chloroform (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired 1-benzyl-2-phenylimidazole.
Modern Synthetic Approaches: The Van Leusen Synthesis
The Van Leusen synthesis is a more contemporary and highly versatile three-component reaction for forming imidazoles. It utilizes a tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde and an amine (or ammonia).
Mechanism and Pathway
The reaction begins with the condensation of the aldehyde and the amine to form an aldimine. TosMIC then undergoes a base-catalyzed addition to the aldimine, followed by an intramolecular cyclization and subsequent elimination of the tosyl group to form the imidazole ring.
Quantitative Data
The Van Leusen synthesis is known for its high efficiency and broad substrate scope.
| Aldehyde | Amine | Base | Solvent | Yield (%) | Reference |
| Benzaldehyde | Ammonia | K₂CO₃ | Methanol | 85-95 | |
| Isobutyraldehyde | Ammonia | K₂CO₃ | Dioxane | 70-80 | |
| 4-Methoxybenzaldehyde | Ammonia | Na₂CO₃ | Ethanol | 92 |
Experimental Protocol: Synthesis of 4,5-Dimethylimidazole
-
Reactant Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve tosylmethyl isocyanide (TosMIC, 5.0 g) and 3-hydroxy-2-butanone (acetoin, 2.5 g) in 50 mL of dry methanol.
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add potassium carbonate (7.0 g) portion-wise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Remove the solvent under reduced pressure. Add 50 mL of water to the residue and extract with dichloromethane (B109758) (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Physicochemical properties of imidazole derivatives
An In-depth Technical Guide to the Physicochemical Properties of Imidazole (B134444) Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms.[1][2] This nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast number of biologically active compounds, including the essential amino acid histidine and the neurotransmitter histamine.[3][4] Imidazole derivatives are integral to numerous pharmaceuticals, exhibiting a wide array of pharmacological activities such as anticancer, antifungal, antimicrobial, and anti-inflammatory properties.[1][4][5]
The biological efficacy and pharmacokinetic profile of these derivatives are intrinsically linked to their physicochemical properties. The imidazole ring's unique electronic characteristics, including its ability to act as both a hydrogen bond donor and acceptor and to coordinate with metal ions, allow it to interact with a wide range of biological targets like enzymes and receptors.[4][6][7] Understanding properties such as acidity/basicity (pKa), lipophilicity (logP), solubility, and melting point is therefore critical for the rational design and development of new, effective therapeutic agents. This guide provides a detailed overview of these core properties, the experimental methods used to determine them, and their implications in drug discovery.
Acidity and Basicity (pKa)
The imidazole ring is amphoteric, meaning it can function as both a weak acid and a weak base.[8][9][10] The pyrrole-like nitrogen (N-1) can be deprotonated, making it acidic, while the pyridine-like nitrogen (N-3) has a lone pair of electrons that can accept a proton, rendering it basic.[9]
-
As an acid , the pKa of the N-H proton is approximately 14.5, making it less acidic than phenols or carboxylic acids but more acidic than alcohols.[2][9]
-
As a base , the pKa of the conjugate acid (the imidazolium (B1220033) ion) is approximately 7.0-7.2.[6][9][11] This value is particularly significant because it means that at physiological pH (~7.4), the imidazole ring can exist in both neutral and protonated (cationic) forms, allowing it to participate in crucial proton transfer reactions in enzyme active sites.
Substituents on the imidazole ring can significantly alter these pKa values. Electron-withdrawing groups generally decrease the basicity of the N-3 nitrogen and increase the acidity of the N-1 proton, while electron-donating groups have the opposite effect.
Data Presentation: pKa Values
| Compound/Derivative | pKa (Conjugate Acid) | pKa (Acidic N-H) | Reference(s) |
| Imidazole | ~7.0 - 7.2 | ~14.5 | [2][6][9][11] |
| N-methylimidazole | 6.95 - 7.25 | N/A | [12] |
| 4(5)-nitroimidazole | N/A | 9.30 | [13] |
| Imidazole residue in a polyamide | 6.26 - 6.51 | N/A | [12] |
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly reliable method for determining the pKa of ionizable compounds.[12]
Methodology:
-
Sample Preparation: A precise amount of the imidazole derivative is dissolved in a suitable solvent, typically purified water or a mixed aqueous-organic solvent system if solubility is low. The concentration is typically in the range of 10⁻⁵ to 10⁻³ M.[12]
-
Titration Setup: The sample solution is placed in a thermostated vessel equipped with a magnetic stirrer. A calibrated pH electrode (or a combination glass electrode) is immersed in the solution.[14]
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH or KOH) is added to the sample solution in small, precise increments using a microburette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.
-
Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added. The equivalence point(s) are identified from the inflection point(s) of the curve (often found using the first or second derivative of the plot). The pKa is determined from the pH at the half-equivalence point (the half-neutralization potential).[12][14]
Visualization: Potentiometric pKa Determination Workflow
Caption: Workflow for determining pKa via potentiometric titration.
Lipophilicity (logP)
Lipophilicity, the affinity of a compound for a lipid-like (nonpolar) environment, is a critical determinant of a drug's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.
A balanced logP is essential for drug candidates. If a compound is too hydrophilic (low logP), it may not be able to cross cell membranes to reach its target. If it is too lipophilic (high logP), it may have poor aqueous solubility, bind too strongly to plasma proteins, or be rapidly metabolized. The parent imidazole is highly polar, with an experimental logP close to zero.[7]
Data Presentation: logP Values
| Compound/Derivative | logP (Experimental) | logP (Calculated) | Reference(s) |
| Imidazole | ~0 | Varies by algorithm | [7] |
| 1H-imidazole-4,5-dicarboxylic acid derivatives | Varies | Varies | [15][16] |
Note: Experimental logP values for derivatives are highly structure-dependent and are often determined on a case-by-case basis during drug development. It has been shown that experimental testing is necessary as it can yield different results from calculated values.[15][17]
Experimental Protocol: Shake-Flask Method for logP Determination
The shake-flask method is the traditional and most widely accepted technique for measuring logP.[18][19]
Methodology:
-
Solvent Preparation: n-octanol and water (or a suitable buffer, often phosphate (B84403) buffer at pH 7.4, to simulate physiological conditions) are pre-saturated with each other by mixing and allowing the phases to separate.
-
Partitioning: A small, known amount of the imidazole derivative is dissolved in one of the pre-saturated phases (usually the one in which it is more soluble). This solution is then combined with a known volume of the other pre-saturated phase in a flask.
-
Equilibration: The flask is sealed and agitated (shaken) vigorously for a set period (e.g., 1-24 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand, or is centrifuged, to ensure complete separation of the n-octanol and aqueous layers.
-
Concentration Measurement: The concentration of the compound in each phase is determined using an appropriate analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Visualization: Shake-Flask logP Determination Workflow
Caption: Workflow for determining logP via the shake-flask method.
Solubility
Solubility is the ability of a substance to dissolve in a solvent to form a homogeneous solution. Aqueous solubility is a crucial property for drug candidates, as a drug must be dissolved in bodily fluids to be absorbed and transported to its site of action.
Imidazole itself is highly soluble in water and other polar solvents due to its polarity and ability to form hydrogen bonds.[8][10][20] The solubility of imidazole derivatives, however, can vary dramatically depending on the nature of their substituents. In general, solubility in aqueous media decreases as lipophilicity increases. The solubility of imidazoles in organic solvents like alcohols and ethers tends to decrease as the alkyl chain length of the solvent increases.[21][22]
Data Presentation: Solubility and Melting/Boiling Points
| Property | Imidazole | 2-Methyl-1H-imidazole | 1,2-Dimethylimidazole | Reference(s) |
| Melting Point (°C) | 89 - 91 | 142 - 145 | 37 - 39 | [21][23] |
| Boiling Point (°C) | 256 | 267 - 268 | 198 - 200 | [21][23] |
| Water Solubility | High (633 g/L at 20°C) | Moderate | Moderate | [20][24] |
| Alcohol Solubility | High | Moderate | High | [21] |
| Ether Solubility | Low | Low | Moderate | [22][25] |
Experimental Protocol: Dynamic Method for Solubility Determination
The dynamic (or synthetic) method is used to determine the temperature at which a solid completely dissolves in a solvent at a given composition, thus defining the solid-liquid equilibrium (SLE).[21][26]
Methodology:
-
Sample Preparation: A series of samples are prepared with known compositions (mass fractions) of the imidazole derivative and the solvent in sealed glass ampoules.
-
Heating and Observation: Each ampoule is placed in a thermostated bath and heated slowly (e.g., at a rate of 0.2 K/min) with constant stirring.
-
Temperature Measurement: The temperature at which the last solid crystals of the solute disappear is recorded as the solubility or saturation temperature for that specific composition. This is often observed visually or with the aid of a laser detection system.
-
Data Analysis: The results are plotted as a solubility curve (temperature vs. mole fraction of the solute), which provides a complete picture of the solid-liquid equilibrium for the binary system.
Role in Signaling Pathways and Drug Action
The physicochemical properties of imidazole derivatives directly influence their ability to interact with biological targets and modulate signaling pathways.
-
pKa and Target Binding: The ability of the imidazole ring to exist in both neutral and protonated states at physiological pH is crucial for its role as a bioisostere for histidine. In many enzyme active sites, the imidazole side chain of histidine acts as a general acid or base catalyst in proton transfer reactions. Synthetic imidazole derivatives can mimic this function. For example, in kinase inhibitors, the basic N-3 atom can form a critical hydrogen bond with a "hinge" region residue in the ATP-binding pocket of the kinase, anchoring the inhibitor to its target.[6][27]
-
logP and Cell Permeability: A drug's ability to cross the lipid bilayer of cell membranes is governed by its lipophilicity. An optimal logP allows the drug to partition from the aqueous extracellular environment into the membrane and then back into the aqueous cytoplasm to reach intracellular targets like kinases or DNA.[27]
-
Solubility and Bioavailability: For oral drugs, sufficient aqueous solubility is required for dissolution in the gastrointestinal tract before absorption can occur. Poor solubility is a major cause of low bioavailability and drug development failure.
Visualization: General Mechanism of a Kinase Inhibitor
Caption: Imidazole derivative acting as a kinase inhibitor to block signaling.
References
- 1. jchemrev.com [jchemrev.com]
- 2. tsijournals.com [tsijournals.com]
- 3. nbinno.com [nbinno.com]
- 4. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. Imidazole - Wikipedia [en.wikipedia.org]
- 10. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. isca.me [isca.me]
- 12. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP - Iljin - Reviews on Clinical Pharmacology and Drug Therapy [journals.eco-vector.com]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP [journal.hep.com.cn]
- 18. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. acdlabs.com [acdlabs.com]
- 20. solubilityofthings.com [solubilityofthings.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Imidazole CAS#: 288-32-4 [m.chemicalbook.com]
- 24. chembk.com [chembk.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. ijsrtjournal.com [ijsrtjournal.com]
The Expanding Therapeutic Landscape of Imidazole Scaffolds: A Technical Guide to their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole (B134444) ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties, including its ability to act as a proton donor and acceptor and to coordinate with metal ions, make it a versatile scaffold for the design of novel therapeutic agents. Imidazole derivatives have demonstrated a remarkable breadth of biological activities, showing significant promise in the development of anticancer, antimicrobial, and enzyme-inhibiting drugs.[1][2][3] This technical guide provides an in-depth overview of the recent advancements in the biological evaluation of novel imidazole compounds, with a focus on their anticancer and antimicrobial properties. It offers a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows to aid researchers in this dynamic field.
Anticancer Activity of Novel Imidazole Compounds
Imidazole derivatives have emerged as a significant class of compounds in oncology, exhibiting cytotoxic effects against a variety of cancer cell lines.[4][5][6] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[7][8]
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of several recently developed imidazole derivatives against various human cancer cell lines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 1 | MCF-7 (Breast) | 3.02 | [4] |
| HepG2 (Liver) | Promising | [4] | |
| A549 (Lung) | Promising | [4] | |
| Imidazole 5 | HCC827 (Lung) | 0.010 | [4] |
| NCI-H1975 (Lung) | 0.21 | [4] | |
| A549 (Lung) | 0.99 | [4] | |
| Derivative 16 | K-562 (Leukemia) | 5.66 ± 2.06 | [4] |
| Derivative 4f | A549 (Lung) | 7.5 | [5] |
| HeLa (Cervical) | 9.3 | [5] | |
| MCF-7 (Breast) | 8.9 | [5] | |
| Compound 14h | Mean over 60 cell lines | 2.4 | [9] |
| Compound 16e | Mean over 60 cell lines | 3.6 | [9] |
| Compound 2 | K562 (Leukemia) | 4.7 | [6] |
| Compound 3 | SK-N-DZ (Neuroblastoma) | 74.4 | [6] |
| Compound 8 | SK-N-DZ (Neuroblastoma) | 12.58 | [6] |
| Compound 4k | MCF-7 (Breast) | 0.38 | [10] |
Key Signaling Pathways in Imidazole-Mediated Anticancer Activity
Many novel imidazole compounds exert their anticancer effects by targeting critical signaling pathways that are often dysregulated in cancer. Two prominent examples are the Epidermal Growth Factor Receptor (EGFR) and the BRAF V600E-mutated MAPK pathways.
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[5][11] Its overexpression or mutation is a common feature in many cancers, leading to uncontrolled cell growth.[1][11] Imidazole derivatives have been designed to inhibit EGFR signaling, thereby blocking downstream cascades like the PI3K/AKT/mTOR and MEK/ERK pathways.[11]
Caption: EGFR signaling pathway and its inhibition by novel imidazole compounds.
The BRAF V600E mutation leads to constitutive activation of the MAPK/ERK signaling pathway, a key driver in melanoma and other cancers.[9][12][13] Imidazole-based inhibitors have been developed to specifically target this mutated protein, offering a promising therapeutic strategy.[9]
Caption: BRAF V600E signaling pathway and its targeted inhibition.
Antimicrobial Activity of Novel Imidazole Compounds
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents.[1][14] Imidazole derivatives have demonstrated potent activity against a range of pathogenic bacteria and fungi, making them a promising area of research.[2][15] Their mechanisms of action can include disruption of cell wall synthesis, inhibition of protein synthesis, and interference with DNA replication.[1]
Quantitative Data: In Vitro Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for several novel imidazole compounds against various microbial strains. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| HL1 | Staphylococcus aureus | 20 | [1] |
| Bacillus subtilis | 10 | [1] | |
| Escherichia coli | 40 | [1] | |
| Pseudomonas aeruginosa | 40 | [1] | |
| HL2 | Staphylococcus aureus | 20 | [1] |
| Bacillus subtilis | 20 | [1] | |
| Escherichia coli | 40 | [1] | |
| Pseudomonas aeruginosa | 40 | [1] | |
| Compound 3iv | Various bacteria & fungi | Notable Activity | [16] |
| Compound 3x | Various bacteria & fungi | Notable Activity | [16] |
| Compound 2a | Aspergillus niger | 12.5 | [2] |
| Thiazole Derivative 6 | Shigella dysenteriae | 125 | [12] |
| Proteus mirabilis | 1000 | [12] | |
| Listeria monocytogenes | 1000 | [12] |
Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of novel imidazole compounds.
General Workflow for Screening Biological Activity
The initial screening of novel compounds typically follows a standardized workflow to assess their potential therapeutic efficacy and toxicity.
Caption: General workflow for screening the biological activity of novel compounds.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]
Materials:
-
96-well tissue culture plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Novel imidazole compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[17]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10][16]
-
Compound Treatment: Prepare serial dilutions of the imidazole compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.[14]
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[18][19]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Novel imidazole compounds
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Microplate reader or visual inspection
Procedure:
-
Inoculum Preparation: From a fresh culture (18-24 hours old), suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[19] Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[19]
-
Compound Dilution: Prepare a two-fold serial dilution of the imidazole compounds in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL and the desired final inoculum density.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.[20]
Agar (B569324) Well Diffusion Method for Antimicrobial Screening
This method is a preliminary screening tool to assess the antimicrobial activity of a compound.[3][7]
Materials:
-
Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Bacterial or fungal strains of interest
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Novel imidazole compounds
Procedure:
-
Inoculation: A standardized inoculum (e.g., 0.5 McFarland) is uniformly spread over the surface of the agar plate using a sterile cotton swab.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[3]
-
Compound Addition: Add a fixed volume (e.g., 50-100 µL) of the imidazole compound solution at a known concentration into each well.
-
Incubation: Incubate the plates at the appropriate temperature for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.[7]
In Vitro Enzyme Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the activity of a specific enzyme.[2]
Materials:
-
Purified enzyme of interest
-
Specific substrate for the enzyme
-
Assay buffer
-
Novel imidazole compounds
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and serial dilutions of the imidazole inhibitor in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and the inhibitor solutions at various concentrations. Include a control with no inhibitor.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration and determine the IC50 value.
Conclusion and Future Directions
The imidazole scaffold continues to be a highly privileged structure in medicinal chemistry, yielding novel compounds with potent and diverse biological activities. The data and protocols presented in this guide highlight the significant potential of imidazole derivatives as anticancer and antimicrobial agents. Future research will likely focus on the synthesis of more complex and targeted imidazole-based molecules, including hybrid molecules and dual-action compounds, to enhance efficacy and overcome drug resistance.[4][7] The continued exploration of their mechanisms of action and the optimization of their pharmacokinetic and pharmacodynamic properties will be crucial in translating these promising compounds into clinically effective therapies.
References
- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. superchemistryclasses.com [superchemistryclasses.com]
- 3. botanyjournals.com [botanyjournals.com]
- 4. mdpi.com [mdpi.com]
- 5. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hereditybio.in [hereditybio.in]
- 8. benchchem.com [benchchem.com]
- 9. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. The role of BRAF V600 mutation in melanoma - ProQuest [proquest.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 20. protocols.io [protocols.io]
The Imidazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazole (B134444) ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties and synthetic versatility have enabled its incorporation into a vast array of therapeutically significant molecules, leading to the development of blockbuster drugs across numerous disease areas. This technical guide provides a comprehensive overview of the imidazole core, detailing its synthesis, physicochemical characteristics, mechanisms of action, and therapeutic applications, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.
Core Physicochemical and Pharmacokinetic Properties
The imidazole ring's medicinal chemistry value stems from its distinct electronic and structural features. It is an aromatic, planar heterocycle with a dipole moment of approximately 3.61 D, rendering it highly polar and soluble in water and other polar solvents.[1][2] The ring is amphoteric; the pyrrole-like nitrogen (N-1) is weakly acidic (pKa ≈ 14.5), while the pyridine-like nitrogen (N-3) is basic (pKa of the conjugate acid ≈ 7).[2][3] This amphoteric nature allows it to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets like enzymes and receptors.[1]
These properties significantly influence the pharmacokinetic profiles of imidazole-containing drugs, often improving solubility and enabling key binding interactions.[4][5] The imidazole nucleus is also a recognized bioisostere for other heterocycles like triazoles, pyrazoles, and thiazoles, making it a valuable motif in drug design and lead optimization.[5][6]
Synthesis of the Imidazole Scaffold
The construction of the imidazole core can be achieved through several classic and modern synthetic methodologies. The choice of method often depends on the desired substitution pattern on the imidazole ring.
Common Synthetic Routes
-
Debus-Radziszewski Synthesis: This foundational method, first reported in 1858, involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and two equivalents of ammonia (B1221849) to form a tri-substituted imidazole.[4][7][8]
-
Van Leusen Imidazole Synthesis: A versatile method that utilizes tosylmethylisocyanide (TosMIC) as a three-atom synthon, which reacts with an aldimine in a [3+2] cycloaddition to form 1,4,5-trisubstituted or 1,5-disubstituted imidazoles.[9]
-
Marckwald Synthesis: This route involves the reaction of an α-aminoketone with a cyanate, isothiocyanate, or thiocyanate (B1210189) to form an intermediate that cyclizes to produce 2-mercaptoimidazoles, which can be further modified.[7]
-
Microwave and Ultrasound-Assisted Synthesis: Modern techniques employing microwave irradiation or ultrasonic waves have been shown to significantly reduce reaction times and improve yields for various imidazole syntheses, offering more environmentally friendly alternatives.[10]
Therapeutic Applications and Mechanisms of Action
The imidazole scaffold is a key component in drugs targeting a wide range of diseases, including fungal infections, cancer, and gastrointestinal disorders. Its ability to interact with diverse biological targets is a testament to its versatility.
Antifungal Agents
Imidazole-based antifungals, such as ketoconazole (B1673606) and clotrimazole, were among the first broad-spectrum agents for treating mycotic infections.
-
Mechanism of Action: These agents primarily act by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death or growth inhibition.[11][12] The N-3 atom of the imidazole ring coordinates to the heme iron atom of the cytochrome P450 enzyme, which is a key interaction for its inhibitory activity.[3]
Anticancer Agents
Numerous anticancer drugs incorporate the imidazole or benzimidazole (B57391) (a fused imidazole-benzene ring system) scaffold. These agents target various hallmarks of cancer through diverse mechanisms.
-
Kinase Inhibition: Many imidazole derivatives are potent inhibitors of protein kinases, which are often dysregulated in cancer. They function by competing with ATP for the binding site in the kinase domain.
-
MAPK/ERK Pathway: This pathway is a key regulator of cell proliferation and survival.[13] Imidazole-based compounds have been developed as inhibitors of key kinases in this cascade, such as ERK1/2 and p38 MAP kinase.[10][14][15]
-
PI3K/Akt/mTOR Pathway: Constitutive activation of this pathway is common in many cancers.[16][17] Imidazole derivatives have been shown to target this pathway by inhibiting kinases like Akt and mTOR, thereby inducing apoptosis in cancer cells.[18]
-
Receptor Tyrosine Kinases (RTKs): Imidazole-containing drugs like Nilotinib target receptor tyrosine kinases such as Bcr-Abl, c-Kit, and PDGF-R.[9][19] Others have been designed to inhibit EGFR and VEGFR-2, which are critical for tumor growth and angiogenesis.[8][20]
-
-
DNA Alkylating Agents: Dacarbazine is a classic example of an imidazole-containing prodrug that is metabolically activated to an alkylating agent, which methylates DNA, leading to cytotoxicity.[20]
-
Hedgehog Pathway Inhibition: The Hedgehog (Hh) signaling pathway plays a role in tumorigenesis. Some inhibitors target the key transmembrane protein Smoothened (SMO) to block the pathway.[16][21][22] Itraconazole, an imidazole antifungal, has been repurposed as an Hh pathway inhibitor.[21]
Proton Pump Inhibitors (PPIs)
Benzimidazole-based drugs like omeprazole (B731) are widely used to treat acid-related gastrointestinal disorders.
-
Mechanism of Action: PPIs are prodrugs that accumulate in the acidic environment of the parietal cells in the stomach.[15] There, they undergo an acid-catalyzed conversion to a reactive tetracyclic sulfenamide. This activated form then forms a covalent disulfide bond with cysteine residues on the gastric H+/K+-ATPase (the proton pump), irreversibly inhibiting its function and thus blocking gastric acid secretion.[23][24]
Quantitative Data on Imidazole-Based Drugs
The potency and pharmacokinetic profiles of imidazole drugs are critical for their therapeutic efficacy. The following tables summarize key quantitative data for representative compounds.
Table 1: In Vitro Potency (IC₅₀/Kᵢ) of Selected Imidazole-Based Kinase Inhibitors
| Compound/Drug | Target Kinase | IC₅₀ / Kᵢ (nM) | Cell Line / Assay Type |
| Nilotinib | Bcr-Abl | < 30 | Cell-based |
| Imidazole Derivative (AA6) | p38 MAP Kinase | 403.57 | Enzyme Inhibition Assay |
| Fused Imidazole (3c) | EGFR | 236.38 | Enzyme Inhibition Assay |
| Fused Imidazole (2c) | EGFR | 617.33 | Enzyme Inhibition Assay |
| Imidazopyridine Compound | ERK5 | Various (nM range) | Cellular ERK5 Assay |
| Aromatic Urea-Imidazole Salt | ERK2 | 205.75 | Enzyme Inhibition Assay |
| Trisubstituted-imidazole (CIP) | Akt2 | (High Docking Score) | Molecular Docking |
Data compiled from multiple sources.[10][14][15][18][20]
Table 2: In Vitro Cytotoxicity (IC₅₀) of Imidazole Derivatives Against Cancer Cell Lines
| Compound/Derivative Class | Cell Line | IC₅₀ (µM) |
| Aromatic Urea-Imidazole Salt (21y) | MCF-7 | 0.67 |
| 2-phenyl benzimidazole (35) | MCF-7 | 3.37 |
| Substituted xanthine (B1682287) derivative (43) | MCF-7 | 0.8 |
| Imidazole-pyridine hybrid (5e) | BT474 | 48.12 (24h) |
| Imidazole-pyridine hybrid (5c) | MDA-MB468 | 43.46 (24h) |
| N-1 arylidene amino imidazole-2-thione (5) | MCF-7, HepG2, HCT-116 | < 5 |
Data compiled from multiple sources.[4][8][10][25]
Table 3: Minimum Inhibitory Concentrations (MIC) of Imidazole Antifungal Agents
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) |
| Imidazole Dienone (31) | Candida albicans (Fluconazole-resistant) | 8 |
| Imidazole Dienone (42) | Candida albicans (Fluconazole-resistant) | 8 |
| Miconazole | Candida auris | > 3.125 |
| Itraconazole | Various Molds | 0.03 - 16 |
| Ketoconazole | Malassezia spp. | (Active, specific values vary) |
Data compiled from multiple sources.[2][6][21][26]
Table 4: Pharmacokinetic Parameters of Selected Marketed Imidazole-Containing Drugs
| Drug | T½ (Half-life) | Cmax (Peak Concentration) | Bioavailability | Metabolism |
| Dacarbazine | ~41 min | Dose-dependent | Poor (IV admin) | Hepatic (CYP1A2, CYP2E1) |
| Nilotinib | ~17 hours | Tmax ~3 hours | Increased with high-fat meal | Hepatic (primarily CYP3A4) |
| Ketoconazole | Biphasic: ~2h (initial), ~8h (terminal) | Dose-dependent | pH-dependent, variable | Extensive hepatic (CYP3A4) |
| Omeprazole | ~1 hour | Tmax 1-5 hours | Variable (30-40%) | Hepatic (CYP2C19, CYP3A4) |
Data compiled from multiple sources.[9][10][15][24][27][28]
Key Experimental Protocols
Reproducibility is paramount in drug discovery. This section provides detailed methodologies for common assays used to evaluate imidazole-based compounds.
Synthesis Protocol: Omeprazole
This protocol outlines a common laboratory-scale synthesis of the proton pump inhibitor omeprazole, involving the coupling of a benzimidazole core with a pyridine (B92270) moiety, followed by oxidation.
Step 1: Synthesis of 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Sulfide Intermediate) [4]
-
In a reaction vessel, dissolve sodium hydroxide (B78521) (5 g, 0.13 mol) in ethanol (B145695) (50 mL) with heating (70-90°C).
-
Add 2-mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol) to the solution and reflux until fully dissolved.
-
Cool the reaction mixture to below 10°C.
-
In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol) in water (100 mL).
-
Slowly add the aqueous pyridine solution to the cooled benzimidazole solution.
-
Allow the reaction temperature to rise to 30°C and maintain for 4 hours.
-
After incubation, cool the mixture to 10°C and add 500 mL of water.
-
Stir the resulting mixture for 12 hours.
-
Collect the precipitated white solid by suction filtration and dry to obtain the sulfide (B99878) intermediate.
Step 2: Oxidation to Omeprazole [4][29]
-
Dissolve the sulfide intermediate from Step 1 in a suitable solvent such as dichloromethane (B109758) or ethanol.
-
Cool the solution to a low temperature (e.g., -20°C to 0°C).
-
Slowly add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane, to the reaction mixture while maintaining the low temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, work up the reaction. This typically involves washing the organic layer with an aqueous basic solution (e.g., sodium bicarbonate) to remove acidic byproducts, followed by washing with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to yield crude omeprazole.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether) to obtain pure omeprazole.
Biological Assay Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound by measuring the metabolic activity of cells.[9][30]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazole test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) and use non-linear regression to determine the IC₅₀ value.
Biological Assay Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general method for determining the IC₅₀ of an imidazole derivative against a specific protein kinase using a luminescence-based assay that measures ATP consumption.
-
Reagent Preparation: Prepare solutions of the target kinase, a specific peptide substrate, and ATP in a kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA). Prepare a serial dilution of the imidazole test compound in DMSO.
-
Assay Plate Setup: In a 384-well white plate, add the test compound dilutions. Include positive controls (a known inhibitor like Staurosporine) and negative controls (DMSO vehicle).
-
Kinase-Substrate Addition: Add the kinase and substrate mixture to each well. Incubate for approximately 15 minutes at room temperature to allow for compound-kinase pre-incubation.
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP solution to each well.
-
Reaction Incubation: Incubate the reaction mixture for 60 minutes at room temperature (or 30°C).
-
Signal Detection: Stop the kinase reaction and detect the amount of ADP produced (which is inversely proportional to ATP remaining) by adding a detection reagent (e.g., ADP-Glo™ Kinase Assay reagent). Incubate for 40 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence signal using a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[19]
Visualization of Pathways and Workflows
Understanding the complex interactions of imidazole-based drugs requires clear visualization of the biological pathways they modulate and the experimental processes used to evaluate them.
Caption: Simplified PI3K/Akt/mTOR signaling pathway showing inhibition by imidazole-based drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Antiproliferative Activity and Molecular Modeling Studies of Some Novel Benzimidazolone-Bridged Hybrid Compounds | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. researchhub.com [researchhub.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Imidazopyridine Compounds as ERK5 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 18. Trisubstituted-Imidazoles Induce Apoptosis in Human Breast Cancer Cells by Targeting the Oncogenic PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]
- 22. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. Anti-cancer Effects of 1,4-Dialkoxynaphthalene-Imidazolium Salt Derivatives through ERK5 kinase activity inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. bio-protocol.org [bio-protocol.org]
- 28. researchgate.net [researchgate.net]
- 29. journals.asm.org [journals.asm.org]
- 30. merckmillipore.com [merckmillipore.com]
Spectroscopic Analysis of Substituted Imidazoles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted imidazoles form the structural core of a vast array of pharmaceuticals and biologically significant molecules. A thorough understanding of their molecular structure and properties is paramount in the fields of medicinal chemistry and drug development. Spectroscopic analysis provides a powerful, non-destructive suite of tools for the elucidation of these characteristics. This guide offers a detailed exploration of the primary spectroscopic techniques used to analyze substituted imidazoles, complete with data interpretation, experimental protocols, and visual workflows to aid in research and development.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is instrumental in characterizing the electronic transitions within substituted imidazoles. The absorption of UV-Vis radiation by these molecules is primarily due to π → π* and n → π* electronic transitions within the imidazole (B134444) ring and any associated chromophores. The position and intensity of absorption bands are highly sensitive to the nature and position of substituents on the imidazole ring.
Data Presentation: UV-Vis Absorption Maxima (λmax) of Selected Substituted Imidazoles
| Compound | Substituent(s) | Solvent | λmax (nm) | Reference |
| Imidazole | - | Water | 205 | [1] |
| Imidazole | - | 2% Methanol/Water | 209 | [1] |
| Imidazole-2-carbaldehyde | 2-CHO | - | 280 | [1][2] |
| 4-Methyl-imidazole | 4-CH₃ | 2% Methanol/Water | 217 | [1] |
| 4-Methyl-imidazole-2-carbaldehyde | 4-CH₃, 2-CHO | 2% Methanol/Water | 217, 282 | [1] |
| 2-Phenyl-1H-imidazole-5-carbaldehydes | 2-Ph, 5-CHO | - | 270-300 | [3] |
Experimental Protocol: UV-Visible Spectroscopy
Objective: To determine the electronic absorption properties of a substituted imidazole.
Apparatus:
-
UV-Vis Spectrophotometer (e.g., Unicam SP-500)[4]
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks
-
Micropipettes
Reagents:
-
Substituted imidazole sample
-
Spectroscopic grade solvent (e.g., ethanol, methanol, water)[4]
Procedure:
-
Prepare a stock solution of the substituted imidazole sample of a known concentration in the chosen spectroscopic grade solvent.
-
From the stock solution, prepare a series of dilutions to determine an optimal concentration that provides absorbance values within the linear range of the instrument (typically 0.1 - 1.0).
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Place the reference cuvette in the spectrophotometer and record a baseline spectrum.
-
Rinse the sample cuvette with the sample solution and then fill it.
-
Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum over a desired wavelength range (e.g., 200-800 nm).
-
Identify the wavelength(s) of maximum absorbance (λmax).
Infrared (IR) Spectroscopy
Infrared spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For substituted imidazoles, IR spectroscopy can confirm the presence of the imidazole ring and identify the characteristic vibrations of its substituents.
Data Presentation: Characteristic IR Absorption Frequencies for Substituted Imidazoles
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Reference |
| N-H (imidazole ring) | Stretch | 3100 - 3437 | Broad, Medium | [4][5] |
| C-H (aromatic) | Stretch | 3000 - 3100 | Medium | [4][5] |
| C=N (imidazole ring) | Stretch | 1580 - 1681 | Medium | [4][5] |
| Imidazole Ring | Vibrations | 1400 - 1500 | Medium-Strong | [4] |
| C(2)-H and C(4,5)-H | Out-of-plane bend | 700 - 950 | - | [6] |
| Ring Skeletal | In-plane bend | 1050 - 1200, 1500 - 1650 | - | [7] |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups of a substituted imidazole through their characteristic vibrational frequencies.
Apparatus:
-
FTIR Spectrometer with a detector for the mid-IR range
-
Sample holder (e.g., KBr pellet press or Attenuated Total Reflectance (ATR) accessory)
-
Mortar and pestle (for KBr pellets)
Reagents:
-
Substituted imidazole sample (solid or liquid)
-
Potassium bromide (KBr), spectroscopic grade (if preparing pellets)
Procedure (KBr Pellet Method):
-
Thoroughly grind a small amount (1-2 mg) of the solid substituted imidazole sample with approximately 100-200 mg of dry KBr in an agate mortar.
-
Transfer the resulting fine powder to a pellet-forming die.
-
Press the powder under high pressure to form a transparent or translucent KBr pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the sample, typically over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Procedure (ATR Method):
-
Ensure the ATR crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including substituted imidazoles. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecular structure.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts for Imidazole Ring Carbons and Protons
¹H NMR Spectroscopic Data (in DMSO-d₆) [4]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 7.8 - 8.2 | Singlet |
| H-4 | 7.0 - 7.5 | Singlet |
| H-5 | ~7.0 | Singlet |
| N-H | 11.0 - 13.0 | Broad Singlet |
¹³C NMR Spectroscopic Data (in DMSO-d₆) [4][8]
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 135 - 145 |
| C-4 | 115 - 127 |
| C-5 | 115 - 122 |
Note: The chemical shifts of C-4 and C-5 can be averaged due to tautomeric equilibrium in unsubstituted or symmetrically substituted imidazoles.[9][10]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Objective: To elucidate the molecular structure of a substituted imidazole by analyzing the chemical environment of its protons and carbon atoms.
Apparatus:
-
NMR Spectrometer (e.g., 300, 400, or 600 MHz)
-
5 mm NMR tubes
Reagents:
-
Substituted imidazole sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)[11]
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Dissolve the sample in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Add a small amount of TMS to serve as an internal standard (δ = 0.00 ppm).
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR spectrum, setting the appropriate spectral width, number of scans, and relaxation delay.
-
Acquire the ¹³C NMR spectrum, which typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.[4]
-
Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals to determine proton ratios.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This is crucial for determining the molecular weight and confirming the elemental composition of substituted imidazoles. The fragmentation patterns observed can also offer valuable structural insights.
Data Presentation: Predicted Mass Spectrometry Fragmentation for a Generic Imidazole Derivative
| Ion | Predicted m/z | Description | Reference |
| [M]⁺ | Varies | Molecular Ion | [12][13] |
| [M-HCN]⁺ | M - 27 | Loss of Hydrogen Cyanide | [13] |
| [M-RCN]⁺ | Varies | Loss of a nitrile from a substituent | [13] |
| [M-Substituent]⁺ | Varies | Loss of a substituent group | [12] |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight and fragmentation pattern of a substituted imidazole.
Apparatus:
-
Mass Spectrometer with an ESI source
-
Syringe pump
-
HPLC or direct infusion system
Reagents:
-
Substituted imidazole sample
-
High-purity solvent (e.g., methanol, acetonitrile, water)
-
Volatile acid or base (e.g., formic acid or ammonium (B1175870) hydroxide) to aid ionization (optional)
Procedure:
-
Prepare a dilute solution of the sample in a suitable high-purity solvent.
-
Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
As the solvent evaporates, the analyte molecules become charged ions in the gas phase.
-
Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range.
-
Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions.
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. researchgate.net [researchgate.net]
- 10. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. connectsci.au [connectsci.au]
- 13. researchgate.net [researchgate.net]
Quantum Mechanical Calculations for Imidazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum mechanical calculations and related computational methods in the study of imidazole (B134444) derivatives, a class of heterocyclic compounds with significant therapeutic potential. This document outlines key computational and experimental protocols, presents quantitative data on their biological activities, and visualizes relevant signaling pathways to facilitate further research and drug development in this area.
Introduction to Imidazole Derivatives
Imidazole is a five-membered heterocyclic aromatic ring containing two nitrogen atoms. Its derivatives are of great interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antimicrobial properties.[1][2] The unique electronic characteristics and hydrogen bonding capabilities of the imidazole ring allow it to interact with a wide array of biological targets, making it a privileged scaffold in drug design.[] Quantum mechanical calculations have become an indispensable tool for understanding the structure-activity relationships (SAR) of these derivatives, predicting their biological activities, and guiding the design of more potent and selective therapeutic agents.
Quantum Mechanical and Computational Methodologies
A variety of computational techniques are employed to elucidate the properties and interactions of imidazole derivatives at a molecular level. These methods provide insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is widely used to calculate various properties of imidazole derivatives, such as optimized geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps, which are crucial for understanding their reactivity and stability.[4][5]
Experimental Protocol: DFT Calculation using Gaussian
This protocol outlines a general procedure for performing a DFT geometry optimization and frequency calculation for an imidazole derivative using the Gaussian software package.[5][6]
-
Molecule Building: Construct the 3D structure of the imidazole derivative using a molecular builder such as GaussView.
-
Input File Generation:
-
In GaussView, go to Calculate > Gaussian Calculation Setup.
-
Job Type: Select Opt+Freq to perform a geometry optimization followed by a frequency calculation.
-
Method:
-
Functional: Choose a functional, for example, B3LYP.
-
Basis Set: Select a basis set, for instance, 6-31G(d).
-
-
Charge and Multiplicity: Specify the total charge and spin multiplicity of the molecule (typically 0 and 1 for a neutral, closed-shell molecule).
-
Title: Provide a descriptive title for the calculation.
-
Click Submit to generate the Gaussian input file (.gjf or .com).
-
-
Running the Calculation:
-
Execute the calculation from the command line using the command: g16 < input_file.gjf > output_file.log (replace g16 with your version of Gaussian).
-
-
Analysis of Results:
-
Open the output file (.log) in GaussView or another visualization program.
-
Verify that the optimization has converged by searching for "Optimization completed."
-
Confirm that there are no imaginary frequencies, which indicates that the optimized geometry is a true minimum on the potential energy surface.
-
Analyze the calculated properties such as optimized geometry, Mulliken charges, dipole moment, and HOMO/LUMO energies.
-
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, allowing for the study of intermolecular interactions.[7][8] It is extensively used to screen virtual libraries of imidazole derivatives against specific protein targets and to understand their binding modes.
Experimental Protocol: Molecular Docking using AutoDock
This protocol provides a generalized workflow for docking an imidazole derivative to a protein target using AutoDock.[1][9][10]
-
Preparation of Receptor and Ligand:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Remove water molecules, co-factors, and any existing ligands.
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) to the receptor and save it in PDBQT format using AutoDockTools (ADT).
-
Draw the imidazole derivative using a chemical drawing tool and generate a 3D structure. Define rotatable bonds and save it in PDBQT format.
-
-
Grid Box Generation:
-
In ADT, define a grid box that encompasses the active site of the receptor. The size and center of the grid should be sufficient to allow the ligand to move freely within the binding pocket.
-
Generate the grid parameter file (.gpf) and run AutoGrid to create the grid maps for different atom types.
-
-
Docking Simulation:
-
Set up the docking parameter file (.dpf) in ADT, specifying the ligand, receptor, and search algorithm (e.g., Lamarckian Genetic Algorithm).
-
Run AutoDock to perform the docking simulation.
-
-
Analysis of Results:
-
Analyze the output docking log file (.dlg) to identify the docked conformations with the lowest binding energies.
-
Visualize the ligand-receptor interactions for the best-ranked poses using visualization software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds and hydrophobic contacts.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[11][12] For imidazole derivatives, QSAR models can predict the activity of newly designed compounds and provide insights into the physicochemical properties that are important for their biological function.[13]
Workflow for QSAR Model Development
The development of a robust QSAR model follows a systematic workflow.[2][14][15]
3D-QSAR (CoMFA and CoMSIA)
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend traditional QSAR by considering the 3D properties of molecules.[16][17] These methods are used to generate 3D contour maps that visualize the regions around a molecule where modifications are likely to enhance or diminish biological activity.
Workflow for 3D-QSAR (CoMFA/CoMSIA) Analysis
The following diagram illustrates the key steps in a 3D-QSAR study.[18][19]
Experimental Synthesis and Characterization
The synthesis of imidazole derivatives can be achieved through various methods, with the Debus-Radziszewski reaction being a classic and versatile approach.[20][21]
Debus-Radziszewski Imidazole Synthesis
This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) to form the imidazole ring.
Experimental Protocol: Synthesis of 2,4,5-Triphenyl-1H-imidazole
This protocol is adapted from procedures for the synthesis of 2,4,5-triphenyl-1H-imidazole.[2][22][23]
-
Reaction Setup: In a round-bottom flask, combine benzil (B1666583) (1,2-diphenylethane-1,2-dione), benzaldehyde, and ammonium (B1175870) acetate (B1210297) in glacial acetic acid.
-
Reflux: Heat the reaction mixture to reflux at approximately 100-120°C for 1-2 hours.
-
Isolation: Cool the reaction mixture to room temperature and pour it into cold water.
-
Neutralization and Filtration: Neutralize the mixture with a base (e.g., ammonium hydroxide) to precipitate the crude product. Collect the solid by vacuum filtration and wash it with water.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 2,4,5-triphenyl-1H-imidazole.
-
Characterization: Confirm the structure and purity of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Quantitative Data on Biological Activity
Imidazole derivatives have shown significant potential as anticancer agents by targeting various signaling pathways involved in cancer progression. The following tables summarize the in vitro cytotoxic activity (IC50 values) of selected imidazole derivatives against different cancer cell lines and as inhibitors of key protein kinases.
Anticancer Activity of Imidazole Derivatives
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | A549 (Lung) | 0.15 | [24] |
| HeLa (Cervical) | 0.21 | [24] | |
| HepG2 (Liver) | 0.33 | [24] | |
| MCF-7 (Breast) | 0.17 | [24] | |
| Compound 2 | MCF-7 (Breast) | 0.8 | [24] |
| Compound 3 | K-562 (Leukemia) | 5.66 | [15] |
| Compound 4 | MCF-7 (Breast) | 8.06 | [15] |
| HepG2 (Liver) | 5.52 | [15] | |
| Compound 5 | MCF-7 (Breast) | < 5 | [25] |
| HCT-116 (Colon) | < 5 | [25] | |
| HepG2 (Liver) | < 5 | [25] |
Kinase Inhibitory Activity of Imidazole Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 6 | EGFR | 236.38 | [26] |
| Compound 7 | EGFR | 617.33 | [26] |
| Compound 8 | VEGFR-2 | 70 | [20][23] |
| Compound 9 | VEGFR-2 | 100 | [20][23] |
| Compound 10 | p38 MAP Kinase | 21 | [27] |
| Compound 11 | p38 MAP Kinase | 403.57 | [8][13] |
Signaling Pathways and Mechanism of Action
Imidazole derivatives exert their therapeutic effects by modulating various signaling pathways. As kinase inhibitors, they can block the aberrant signaling that drives cancer cell proliferation, survival, and angiogenesis.[]
Inhibition of the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth.[28] Small molecule imidazole derivatives can act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling.[]
Inhibition of the VEGFR Signaling Pathway
Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is crucial for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] Imidazole-based inhibitors can block VEGFR activity, leading to a reduction in tumor vascularization.
Inhibition of the p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of inflammatory responses and is implicated in various diseases, including cancer.[9] Pyridinyl imidazole derivatives are a well-known class of p38 MAPK inhibitors that compete with ATP for binding to the kinase.[27]
Conclusion
The integration of quantum mechanical calculations with experimental studies has significantly advanced our understanding of imidazole derivatives and their therapeutic potential. Computational methods such as DFT, molecular docking, and QSAR provide powerful tools for rational drug design, enabling the prediction of molecular properties and biological activities, and the elucidation of mechanisms of action. This guide has provided an overview of these methodologies, along with quantitative data and visualizations of key signaling pathways, to serve as a valuable resource for researchers in the field. Continued application of these integrated approaches will undoubtedly accelerate the discovery and development of novel imidazole-based drugs for a wide range of diseases.
References
- 1. VEGF/VEGFR pathway inhibitors as anti-angiogenic agents: present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 4. mdpi.com [mdpi.com]
- 5. The impact of p38 MAPK, 5-HT/DA/E signaling pathways in the development and progression of cardiovascular diseases and heart failure in type 1 diabetes [aimspress.com]
- 6. ahajournals.org [ahajournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. assaygenie.com [assaygenie.com]
- 9. researchgate.net [researchgate.net]
- 10. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neovarsity.org [neovarsity.org]
- 14. An automated framework for QSAR model building - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Introduction to 3D-QSAR | Basicmedical Key [basicmedicalkey.com]
- 16. neovarsity.org [neovarsity.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Insight on Some Newly Synthesized Trisubstituted Imidazolinones as VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 25. p38 Mitogen Activated Protein Kinase (MAPK): A New Therapeutic Target for Reducing the Risk of Adverse Pregnancy Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ClinPGx [clinpgx.org]
- 27. mdpi.com [mdpi.com]
- 28. Role of VEGFs/VEGFR-1 Signaling and Its Inhibition in Modulating Tumor Invasion: Experimental Evidence in Different Metastatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Tautomerism in Unsymmetrically Substituted Imidazoles: A Technical Guide for Drug Development Professionals
An in-depth exploration of the dynamic equilibrium, analytical methodologies, and implications for medicinal chemistry.
Introduction
Imidazole (B134444), a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. When unsymmetrically substituted, the imidazole ring exhibits prototropic tautomerism, a phenomenon where a proton rapidly migrates between the two ring nitrogen atoms (N1 and N3). This dynamic equilibrium results in the coexistence of two distinct tautomeric forms, often designated as the 1,4- and 1,5-disubstituted tautomers (or Nτ-H and Nπ-H tautomers in histidine-related nomenclature).
The position of this tautomeric equilibrium is not static; it is delicately influenced by a multitude of factors including the electronic and steric nature of substituents, solvent polarity, pH, and temperature. The ability of an imidazole-containing molecule to exist in different tautomeric forms has profound implications for its physicochemical properties, such as pKa, lipophilicity, and hydrogen bonding capabilities. Consequently, understanding and controlling the tautomeric preference is a critical aspect of rational drug design, as it directly impacts a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets.[1][2] This technical guide provides a comprehensive overview of tautomerism in unsymmetrically substituted imidazoles, detailing the experimental and computational methods used to study this phenomenon and presenting quantitative data to inform drug discovery and development efforts.
The Tautomeric Equilibrium
The tautomerization of an unsymmetrically substituted imidazole involves the formal migration of a proton between the two ring nitrogens. This equilibrium can be represented as follows:
A simplified representation of the tautomeric equilibrium in a generic unsymmetrically substituted imidazole.
The equilibrium constant, KT, is a quantitative measure of the relative populations of the two tautomers at equilibrium. It is defined as the ratio of the concentration of Tautomer B to Tautomer A. Factors that stabilize one tautomer over the other will shift the equilibrium accordingly.
Quantitative Analysis of Tautomeric Equilibria
The following tables summarize quantitative data on the tautomeric ratios and related parameters for various unsymmetrically substituted imidazoles.
Table 1: Tautomer Ratios of Selected Substituted Imidazoles
| Substituent | Tautomer Ratio (Tautomer A : Tautomer B) | Solvent | Method | Reference |
| 4-Nitro | 400 : 1 (4-nitro : 5-nitro) | Not specified | Not specified | [3] |
| 2-Phenyl-4(5)-carbaldehyde | 40 : 60 | DMSO-d6 | 1H NMR | [4] |
| 4-Methyl | Small energy difference between tautomers | Not specified | Not specified | [5] |
Table 2: Calculated Gas-Phase Energy Differences Between Tautomers
| Compound | Preferred Tautomer | Energy Difference (kcal/mol) | Computational Method | Reference |
| (2-phenyl-1H-imidazol-4-yl)methanol | (2-phenyl-1H-imidazol-4-yl)methanol | 0.645 - 1.415 | DFT (B3LYP/6-31G(d,p)) | [4] |
| 2-phenyl-1H-imidazole-5-carbaldehyde | 2-phenyl-1H-imidazole-5-carbaldehyde | 2.510 - 3.059 | DFT (B3LYP/6-31G(d,p)) | [4] |
Table 3: Microscopic pKa Values of Histidine Tautomers
| Tautomer | Microscopic pKa | Reference |
| N1-H | 6.73 | [6] |
| N3-H | 6.12 | [6] |
| His-12 (N1-H) in Ribonuclease A | 6.2 | [7] |
| His-12 (N3-H) in Ribonuclease A | > 8 | [7] |
| His-119 (N1-H) in Ribonuclease A | 7.0 | [7] |
| His-119 (N3-H) in Ribonuclease A | 6.4 | [7] |
Experimental Protocols for Tautomer Analysis
A variety of experimental techniques can be employed to investigate and quantify tautomerism in unsymmetrically substituted imidazoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful and widely used technique for studying tautomeric equilibria in solution. Both 1H and 13C NMR provide valuable insights into the structure and relative populations of the tautomers.
Protocol for 1H NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed amount of the substituted imidazole in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4) to a known concentration (typically 5-10 mg/mL). The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Data Acquisition: Acquire a standard 1D 1H NMR spectrum at a controlled temperature (e.g., 298 K). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Spectral Analysis:
-
Identify the signals corresponding to the protons on the imidazole ring and the substituents for each tautomer. Due to rapid interconversion on the NMR timescale, averaged signals may be observed. In such cases, low-temperature NMR studies may be necessary to slow down the exchange and resolve the signals for individual tautomers.
-
For systems with slow exchange, the tautomer ratio can be determined by integrating the signals of non-exchangeable protons that are unique to each tautomer. The ratio of the integrals is directly proportional to the molar ratio of the tautomers.
-
The N-H proton signal is often broad due to exchange and may not be suitable for accurate integration.
-
Protocol for 13C NMR Analysis:
-
Sample Preparation: Prepare the sample as described for 1H NMR analysis.
-
Data Acquisition: Acquire a proton-decoupled 1D 13C NMR spectrum. A sufficient number of scans and a suitable relaxation delay are crucial for quantitative analysis.
-
Spectral Analysis:
-
Identify the signals for the carbon atoms of the imidazole ring (C2, C4, and C5) for each tautomer. The chemical shifts of these carbons, particularly C4 and C5, are highly sensitive to the position of the proton and thus the tautomeric form.[8]
-
The difference in chemical shifts between C4 and C5 can be a diagnostic indicator of the predominant tautomer.[8]
-
For quantitative analysis in slow exchange regimes, integrate the signals of well-resolved carbons unique to each tautomer.
-
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria, especially when the two tautomers have distinct electronic absorption spectra.
Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare a dilute solution of the imidazole derivative in a solvent of interest. A series of solutions in solvents of varying polarity can be prepared to study the effect of the medium on the equilibrium.
-
Spectral Acquisition: Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis:
-
Identify the absorption maxima (λmax) corresponding to each tautomer.
-
By applying Beer-Lambert law and analyzing the changes in absorbance at specific wavelengths as a function of solvent or temperature, the equilibrium constant can be determined.
-
Computational Chemistry
Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers and complementing experimental data.
Protocol for DFT Calculations:
-
Structure Generation: Build the 3D structures of both tautomers of the substituted imidazole using a molecular modeling software.
-
Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), 6-311+G(d,p)).
-
Energy Calculation: Calculate the single-point electronic energies of the optimized structures. The tautomer with the lower energy is predicted to be the more stable form. The energy difference (ΔE) can be used to estimate the equilibrium constant (KT) using the equation: ΔG ≈ ΔE = -RTln(KT).
-
Solvent Effects: To model the solution phase, incorporate a continuum solvation model (e.g., PCM, SMD) in the calculations.
-
NMR Chemical Shift Prediction: The GIAO (Gauge-Independent Atomic Orbital) method can be used to predict the 13C and 1H NMR chemical shifts for each tautomer, which can aid in the assignment of experimental spectra.
Visualizing Key Concepts and Workflows
Factors Influencing Tautomeric Equilibrium
The tautomeric preference in unsymmetrically substituted imidazoles is a result of a complex interplay of various factors.
Key factors influencing the tautomeric equilibrium of unsymmetrically substituted imidazoles.
Experimental Workflow for Tautomer Analysis
A typical workflow for the comprehensive analysis of imidazole tautomerism combines experimental and computational approaches.
A comprehensive workflow for the analysis of tautomerism in substituted imidazoles.
Implications for Drug Development
The tautomeric state of an imidazole-containing drug molecule can significantly influence its interaction with its biological target and its overall pharmacokinetic profile.
-
Drug-Target Interactions: The two tautomers of an unsymmetrically substituted imidazole present different hydrogen bond donor-acceptor patterns. One tautomer may bind to a receptor with significantly higher affinity than the other, making the position of the tautomeric equilibrium a critical determinant of a drug's potency.[2]
-
Physicochemical Properties and ADME: Tautomerism affects key physicochemical properties such as pKa and lipophilicity (logP). A change in the predominant tautomer can alter a molecule's solubility, permeability, and metabolic stability, thereby impacting its oral bioavailability and in vivo disposition.[2][9]
Conclusion
Tautomerism in unsymmetrically substituted imidazoles is a fundamental phenomenon with significant ramifications for drug discovery and development. A thorough understanding of the factors that govern the tautomeric equilibrium and the ability to analytically characterize the tautomeric state are essential for the rational design of imidazole-based therapeutics with optimal efficacy and pharmacokinetic properties. The integrated application of experimental techniques, particularly NMR spectroscopy, and computational methods provides a powerful strategy for elucidating the tautomeric landscape of this important class of molecules.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths | Semantic Scholar [semanticscholar.org]
- 4. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Methylimidazole - Wikipedia [en.wikipedia.org]
- 6. 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. II. Microenvironments of histidine-12 and histidine-119 of bovine pancreatic ribonuclease A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Electron-Rich Heart of Chemistry: An In-depth Technical Guide to the Imidazole Ring
For Researchers, Scientists, and Drug Development Professionals
The imidazole (B134444) ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the fields of chemistry, biology, and pharmacology. Its unique electronic structure, characterized by a π-electron sextet distributed over the five-membered ring, imparts a distinct "electron-rich" nature that dictates its reactivity and its crucial roles in a vast array of biological processes and therapeutic agents. This guide provides a comprehensive technical overview of the core electronic properties of the imidazole ring, supported by quantitative data, detailed experimental protocols, and visual representations of its fundamental chemical and biological interactions.
Electronic Properties and Aromaticity
Imidazole's aromaticity is a key determinant of its stability and reactivity. The ring system contains six π-electrons, fulfilling Hückel's rule for aromaticity (4n+2 π electrons, where n=1). One nitrogen atom (N-1) is pyrrole-like, contributing two electrons to the aromatic system from its p-orbital lone pair. The other nitrogen (N-3) is pyridine-like, with its lone pair residing in an sp² hybrid orbital in the plane of the ring, not participating in the aromatic sextet.[1][2] This electronic configuration makes the pyridine-like nitrogen basic and readily available for protonation.
The electron-rich character of the imidazole ring makes it susceptible to electrophilic substitution, primarily at the C4 and C5 positions where electron density is highest.[3] Conversely, nucleophilic attack is less favorable unless the ring is activated by electron-withdrawing groups.[3]
Quantitative Electronic Parameters
The electronic nature of the imidazole ring can be quantified through several key parameters, providing a basis for understanding and predicting its chemical behavior.
| Parameter | Value | Significance | Reference(s) |
| pKa (conjugate acid) | ~7.0 | Indicates that imidazole is a weak base, with the pyridine-like nitrogen being the site of protonation. This pKa is near physiological pH, allowing it to act as both a proton donor and acceptor in biological systems. | [4] |
| pKa (as an acid) | ~14.5 | The pyrrole-like N-H is weakly acidic and can be deprotonated by strong bases. | [4] |
| Resonance Energy | 14.2 kcal/mol | This value, while lower than benzene, indicates significant aromatic stabilization. | [5] |
| Dipole Moment | 3.61 D | Highlights the polar nature of the imidazole ring, contributing to its solubility and interaction with polar molecules. | [3] |
pKa of Substituted Imidazoles
The electronic properties of the imidazole ring are significantly influenced by the nature of its substituents. Electron-donating groups (EDGs) increase the basicity (raise the pKa of the conjugate acid), while electron-withdrawing groups (EWGs) decrease it.
| Substituent | Position | pKa of Conjugate Acid | Reference(s) |
| -H (Imidazole) | - | 7.0 | [4] |
| 2-Amino | 2 | 8.35 | [6] |
| 4-Methyl | 4 | 7.52 | [7] |
| 4-Nitro | 4 | 1.1 | [3] |
| 1-Methyl | 1 | 7.2 | [8] |
| 2-Methyl | 2 | 7.85 | [7] |
| 4,5-Dimethyl | 4,5 | 8.2 | [7] |
Hammett Substituent Constants
The Hammett equation provides a means to quantify the electronic effect of substituents on the reactivity of aromatic rings. The sigma (σ) value of a substituent reflects its electron-donating or electron-withdrawing ability.
| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Reference(s) |
| -CH₃ | -0.07 | -0.17 | [9] |
| -Cl | 0.37 | 0.23 | [9] |
| -NO₂ | 0.71 | 0.78 | [9] |
| -NH₂ | -0.16 | -0.66 | [9] |
| -OH | 0.12 | -0.37 | [9] |
Experimental Protocols for Characterization
Elucidating the electronic properties of the imidazole ring and its derivatives relies on a suite of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To probe the electronic environment of the imidazole ring protons.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the imidazole compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Typical chemical shifts for the imidazole protons are: H2 (~7.7 ppm), H4/H5 (~7.1 ppm).[10]
-
The chemical shifts are sensitive to pH and substituent effects, providing insights into the electronic distribution.
-
For studying protonation, acquire spectra at varying pH values to determine the pKa by observing the shift in the proton signals.[11]
-
-
Data Analysis: Integrate the proton signals to determine their relative ratios. Analyze the coupling constants and chemical shifts to confirm the structure and infer electronic effects.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the imidazole ring.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the imidazole compound (typically in the micromolar range) in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water).
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max). The position and intensity of this peak can be correlated with the electronic structure and the presence of substituents.
X-ray Crystallography
Objective: To determine the precise three-dimensional structure, including bond lengths and angles.
Methodology:
-
Crystallization: Grow single crystals of the imidazole derivative of sufficient quality. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.[14]
-
Data Collection: Mount a suitable crystal on a goniometer and collect X-ray diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation).[14]
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the crystal structure using direct or Patterson methods and refine the atomic positions and thermal parameters to obtain a final structural model.[14]
-
Data Analysis: Analyze the bond lengths and angles within the imidazole ring. Shorter bond lengths can indicate a higher degree of double-bond character, providing experimental validation of the delocalized π-system.
Computational Chemistry
Objective: To model the electronic structure and properties of the imidazole ring.
Methodology:
-
Structure Building: Construct the 3D structure of the imidazole molecule or its derivative using a molecular modeling software.
-
Computational Method Selection: Choose an appropriate level of theory and basis set for the calculations. Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311G(d,p) is commonly used for geometry optimization and electronic property calculations.[15][16]
-
Calculation Execution:
-
Perform a geometry optimization to find the lowest energy conformation.
-
Calculate electronic properties such as molecular orbital energies (HOMO, LUMO), electrostatic potential maps, and Mulliken or Natural Bond Orbital (NBO) charges.[16]
-
-
Data Analysis:
-
Visualize the HOMO and LUMO to understand the regions of electron density involved in frontier molecular orbital interactions.
-
Analyze the electrostatic potential map to identify electron-rich (negative potential) and electron-poor (positive potential) regions.
-
The calculated atomic charges provide a quantitative measure of the electron distribution within the ring.
-
Visualizing the Electron-Rich Nature and its Consequences
Graphviz diagrams are provided to illustrate key concepts related to the imidazole ring's electronic structure and function.
Resonance Structures of Imidazole
Caption: Resonance structures of the imidazole ring illustrating the delocalization of π-electrons.
Experimental Workflow for Electronic Characterization
Caption: A typical experimental workflow for the electronic characterization of imidazole derivatives.
Histidine in a Catalytic Triad (B1167595) Signaling Pathway
Caption: The role of a histidine residue in the catalytic triad of a serine protease.
Significance in Drug Development and Biological Systems
The electron-rich nature of the imidazole ring is fundamental to its prevalence in biological systems and its utility in drug design. The amino acid histidine, with its imidazole side chain, plays a pivotal role in the active sites of numerous enzymes, acting as a general acid-base catalyst and a metal ligand.[17][18] The ability of the imidazole ring to be protonated or deprotonated near physiological pH allows it to facilitate a wide range of biochemical reactions.[4]
In medicinal chemistry, the imidazole scaffold is a "privileged structure," appearing in a multitude of drugs with diverse therapeutic applications, including antifungal agents (e.g., clotrimazole), anti-ulcer drugs (e.g., cimetidine), and antihypertensives.[19] The electron-rich ring can engage in various non-covalent interactions with biological targets, such as hydrogen bonding, π-π stacking, and metal coordination, making it a versatile building block for designing potent and selective drugs.[20]
Conclusion
The electron-rich character of the imidazole ring is a defining feature that underpins its aromaticity, reactivity, and biological significance. A thorough understanding of its electronic properties, supported by quantitative data and advanced analytical techniques, is paramount for researchers in chemistry and drug development. The ability to modulate these properties through substitution provides a powerful tool for the rational design of novel therapeutics and chemical probes. The imidazole ring, with its unique electronic heart, will undoubtedly continue to be a central focus of scientific discovery and innovation.
References
- 1. Biological and Environmental Aspects of Imidazole Derivatives as Potential Insect Growth Regulators in Pest Management [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histidine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. organic chemistry - pKa of imidazoles - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. global.oup.com [global.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effect ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04242A [pubs.rsc.org]
- 16. Computational quantum chemistry, molecular docking, and ADMET predictions of imidazole alkaloids of Pilocarpus microphyllus with schistosomicidal properties | PLOS One [journals.plos.org]
- 17. homework.study.com [homework.study.com]
- 18. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
The Architectural Evolution of a Privileged Scaffold: A Technical Guide to the Historical Development of Imidazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The imidazole (B134444) ring is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in drug discovery. This technical guide provides an in-depth exploration of the historical and modern methods developed for the synthesis of this critical heterocyclic motif. We will delve into the seminal named reactions that first unlocked access to the imidazole core, trace their evolution, and examine the contemporary techniques that offer enhanced efficiency, broader substrate scope, and greener reaction profiles.
The Dawn of Imidazole Synthesis: Classical Named Reactions
The journey into imidazole synthesis began in the mid-19th century, with foundational methods that, despite their age, are still relevant today.
The Debus-Radziszewski Synthesis (1858)
The first reported synthesis of imidazole was achieved by Heinrich Debus in 1858, through the reaction of glyoxal (B1671930) and formaldehyde (B43269) with ammonia.[1] This method, later refined by Bronisław Radziszewski, is a multi-component reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[2][3] While the original synthesis produced low yields, it laid the groundwork for the creation of C-substituted imidazoles.[1][4] A classic example of this synthesis is the preparation of 2,4,5-triphenylimidazole, commonly known as lophine.
Logical Workflow for Debus-Radziszewski Synthesis:
Caption: Workflow for the Debus-Radziszewski imidazole synthesis.
Experimental Protocol: Synthesis of 2,4,5-Triphenylimidazole (Lophine)
-
Reactants:
-
Benzil (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Ammonium (B1175870) acetate (B1210297) (10.0 eq)
-
Glacial acetic acid (solvent)
-
-
Procedure:
-
In a round-bottom flask, combine benzil, benzaldehyde, and ammonium acetate in glacial acetic acid.[5]
-
Reflux the mixture with stirring for 1-2 hours.[5]
-
After cooling, pour the reaction mixture into water.[5]
-
Collect the precipitated product by filtration.[5]
-
Wash the solid with water.[5]
-
Recrystallize the crude product from ethanol (B145695) to obtain pure 2,4,5-triphenylimidazole.[5]
-
The Wallach Synthesis (1881)
The Wallach synthesis provides a route to N-substituted imidazoles.[5] This method involves the treatment of an N,N'-disubstituted oxamide (B166460) with phosphorus pentachloride, followed by reduction of the resulting chloro-intermediate with hydroiodic acid.[4][6]
Reaction Pathway for Wallach Synthesis:
Caption: Simplified reaction pathway of the Wallach synthesis.
Experimental Protocol: Synthesis of N-Methylimidazole
-
Reactants:
-
N,N'-dimethyloxamide
-
Phosphorus pentachloride
-
Hydroiodic acid
-
-
Procedure:
The Marckwald Synthesis (1892)
The Marckwald synthesis is a valuable method for the preparation of 2-mercaptoimidazoles.[5] It involves the reaction of an α-amino ketone or α-amino aldehyde with potassium thiocyanate (B1210189).[6][7] The resulting 2-mercaptoimidazole (B184291) can then be oxidatively desulfurized to yield the corresponding imidazole.
Experimental Workflow for Marckwald Synthesis:
Caption: Step-by-step workflow of the Marckwald synthesis.
Experimental Protocol: Synthesis of 2-Mercapto-4-phenylimidazole
-
Reactants:
-
α-aminoacetophenone hydrochloride (1.0 eq)
-
Potassium thiocyanate (1.1 eq)
-
Water (solvent)
-
-
Procedure:
The Modern Era: Innovations in Imidazole Synthesis
Building upon the classical foundations, modern organic synthesis has introduced a variety of techniques to improve the efficiency, versatility, and environmental friendliness of imidazole synthesis.
Catalytic Syntheses
The use of catalysts has significantly enhanced the Debus-Radziszewski and related reactions. Lewis acids, such as copper salts, can accelerate the reaction, often allowing for milder conditions and improved yields.
Experimental Protocol: Copper-Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazoles
-
Reactants:
-
Benzil (1.0 eq)
-
Substituted aldehyde (1.0 eq)
-
Ammonium acetate (2.0 eq)
-
Copper(I) iodide (CuI, 10 mol%)
-
Ethanol (solvent)
-
-
Procedure:
-
In a round-bottom flask, mix benzil, a substituted aldehyde, ammonium acetate, and a catalytic amount of copper(I) iodide in ethanol.[5]
-
Reflux the mixture for 1-3 hours, monitoring the reaction by thin-layer chromatography.[5]
-
Once complete, cool the reaction mixture and pour it into ice-water.[5]
-
Collect the precipitate by filtration, wash with water, and recrystallize from ethanol.[5]
-
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of imidazole synthesis, it dramatically reduces reaction times from hours to minutes and often leads to higher yields.
Logical Relationship of Microwave-Assisted Synthesis:
Caption: Advantages of microwave-assisted imidazole synthesis.
Experimental Protocol: Microwave-Assisted Synthesis of 2,4,5-Triarylimidazoles (Lophine Derivatives)
-
Reactants:
-
Benzil (1.0 mmol)
-
Substituted aryl aldehyde (1.0 mmol)
-
Ammonium acetate (3.0 mmol)
-
-
Procedure:
-
In a 10 mL microwave vial, combine benzil, a substituted aryl aldehyde, and ammonium acetate.[8]
-
Seal the vial with a septum cap.[8]
-
Place the vial in a microwave reactor and irradiate the mixture at 110-120°C for 3-5 minutes.[8]
-
Monitor the reaction progress using Thin Layer Chromatography.
-
After cooling, dissolve the residue in a suitable organic solvent and wash with water.
-
Dry the organic layer, evaporate the solvent, and purify the product by recrystallization or column chromatography.
-
Quantitative Data Summary
The following table summarizes the quantitative data for the various imidazole synthesis methods discussed, allowing for a direct comparison of their key parameters.
| Synthesis Method | Target Imidazole | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) |
| Radziszewski | 2,4,5-Triphenylimidazole | Benzil, Benzaldehyde, Ammonium Acetate | Glacial Acetic Acid | Glacial Acetic Acid | 100-120 | 1-2 h | ~85-95 |
| Wallach | N-Methylimidazole | N,N'-Dimethyloxamide | Phosphorus Pentachloride, Hydroiodic Acid | - | Reflux | Several hours | Moderate |
| Marckwald | 2-Mercapto-4-phenylimidazole | α-aminoacetophenone hydrochloride, Potassium thiocyanate | - | Water | Reflux | 2 h | - |
| Catalytic (CuI) | 2,4,5-Trisubstituted Imidazoles | Benzil, Substituted Aldehyde, Ammonium Acetate | CuI (10 mol%) | Ethanol | Reflux | 1-3 h | High |
| Microwave-Assisted | 2,4,5-Triarylimidazoles | Benzil, Substituted Aryl Aldehyde, Ammonium Acetate | None | Solvent-free | 110-120 | 3-5 min | High |
Conclusion
The synthesis of imidazoles has evolved significantly from its classical roots. While the foundational named reactions of Debus-Radziszewski, Wallach, and Marckwald remain integral to the synthetic chemist's toolbox, modern advancements in catalysis and reaction technology, such as microwave-assisted synthesis, have revolutionized the field. These contemporary methods offer not only improved yields and reduced reaction times but also align with the principles of green chemistry, a critical consideration in modern drug development. For researchers and scientists, a thorough understanding of this historical and developmental landscape is paramount for the strategic design and efficient synthesis of novel imidazole-based therapeutic agents.
References
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 4. jetir.org [jetir.org]
- 5. benchchem.com [benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Imidazole: A Versatile Scaffold for Bioactive Molecules - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazole (B134444) ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its unique electronic and structural properties, including its amphoteric nature and ability to participate in various non-covalent interactions, make it a privileged scaffold for the design of a diverse array of bioactive molecules.[2][4] This technical guide provides an in-depth exploration of the imidazole core as a building block for therapeutics, detailing its synthesis, mechanisms of action through key signaling pathways, quantitative bioactivity data, and comprehensive experimental protocols.
Chemical Properties and Synthesis of the Imidazole Scaffold
The imidazole ring's biological activity stems from its distinct chemical characteristics. It is an aromatic heterocycle that can act as both a proton donor and acceptor, allowing it to form hydrogen bonds with biological targets.[2][4] The electron-rich nature of the ring enables it to engage in π-π stacking and other van der Waals interactions, further contributing to ligand-receptor binding.[1]
The synthesis of the imidazole core can be achieved through various methods, with the most common being the Debus and Radiszewski syntheses. The Debus synthesis, first reported in 1858, involves the reaction of a dicarbonyl compound (glyoxal), an aldehyde, and ammonia.[5] The Radiszewski synthesis provides a route to 2,4,5-triarylimidazoles through the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[5] Modern adaptations and novel synthetic strategies, such as the van Leusen imidazole synthesis, offer efficient routes to a wide range of substituted imidazoles.[6]
Imidazole-Containing Drugs: Mechanisms of Action and Signaling Pathways
The versatility of the imidazole scaffold is showcased by the broad spectrum of pharmacological activities exhibited by its derivatives, including antifungal, antibacterial, anticancer, and antihypertensive effects.[3][7][8] Below, we delve into the mechanisms of action of prominent imidazole-containing drugs, illustrated with signaling pathway diagrams.
Antifungal Activity: The Case of Clotrimazole (B1669251)
Clotrimazole is a broad-spectrum antifungal agent that belongs to the azole class. Its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.[5][9] This enzyme is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[5][10] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.[5][9]
Recent studies have also revealed that clotrimazole can induce the phosphorylation of extracellular signal-regulated kinase (ERK) and PI3K/Akt, leading to the proteasomal degradation of tyrosinase, an enzyme involved in melanin (B1238610) synthesis.[11]
Antibacterial and Antiprotozoal Activity: The Nitroimidazole Class
Metronidazole, a prominent member of the nitroimidazole class, is a widely used antibiotic and antiprotozoal agent.[12] Its mechanism of action is dependent on its nitro group. In anaerobic organisms, the nitro group is reduced by specific enzymes to form reactive nitroso radicals.[12][13] These highly reactive intermediates can damage microbial DNA, leading to strand breaks and cell death.[13]
Antihypertensive Activity: Losartan (B1675146) and the Renin-Angiotensin System
Losartan is an angiotensin II receptor blocker (ARB) used to treat hypertension.[8][14] It selectively blocks the AT1 receptor, preventing angiotensin II from binding and exerting its vasoconstrictive effects.[15][16] This leads to vasodilation and a reduction in blood pressure.[17] Losartan also inhibits the angiotensin II-stimulated release of aldosterone (B195564) from the adrenal cortex, which reduces sodium and water retention.[14]
Anticancer Activity: A Multifaceted Approach
Imidazole derivatives have emerged as promising anticancer agents, targeting various hallmarks of cancer.[1][18] Their mechanisms of action are diverse and include:
-
Kinase Inhibition: Many imidazole-based compounds have been developed as inhibitors of protein kinases, which are often dysregulated in cancer.[18][19]
-
Microtubule Disruption: Some derivatives interfere with microtubule polymerization, leading to cell cycle arrest and apoptosis.[12][20]
-
G-Quadruplex DNA Stabilization: Certain imidazole derivatives can stabilize G-quadruplex structures in telomeres and oncogene promoters, inhibiting telomerase activity and oncogene transcription.[21][22]
-
Enzyme Inhibition: Imidazole-containing molecules can inhibit enzymes crucial for cancer cell survival and proliferation, such as cyclooxygenase-2 (COX-2).[23]
Quantitative Bioactivity Data
The following tables summarize key quantitative data for various bioactive imidazole derivatives, providing a basis for comparison and further drug development efforts.
Table 1: Anticancer Activity of Imidazole Derivatives
| Compound/Derivative Class | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Imidazole derivative 16 | K-562 (Leukemia) | Not Specified | 5.66 ± 2.06 | [6] |
| Imidazole derivative 13 | U87MG (Glioblastoma) | Cell Viability | 0.0279 | [6] |
| Imidazole derivative 14 | U87MG (Glioblastoma) | Cell Viability | 0.0346 | [6] |
| Imidazo[1,5-a]pyridine-chalcone 7n | Various | MTT | Not specified, but potent | [24] |
| Imidazo[1,5-a]pyridine-chalcone 7o | Various | MTT | Not specified, but potent | [24] |
| 2-Aryl-1H-benzo[d]imidazole O-7 | A549 (Lung) | Not Specified | 0.236 ± 0.096 | [20] |
| 2-Aryl-1H-benzo[d]imidazole O-10 | A549 (Lung) | Not Specified | 0.622 ± 0.13 | [20] |
| Thiazole-benzimidazole 44 | MCF-7 (Breast) | Not Specified | 6.30 | |
| Thiazole-benzimidazole 45 | MCF-7 (Breast) | Not Specified | 5.96 | |
| Benzimidazole-pyrazole 37 | A549 (Lung) | Not Specified | 2.2 | |
| Benzimidazole-pyrazole 38 | A549 (Lung) | Not Specified | 2.8 | |
| 2-Phenyl benzimidazole (B57391) 35 | MCF-7 (Breast) | Not Specified | 3.37 | |
| 2-Phenyl benzimidazole 36 | MCF-7 (Breast) | Not Specified | 6.30 | |
| Purine derivative 46 | MDA-MB-231 (Breast) | MTT | 1.22 | |
| Purine derivative 48 | MDA-MB-231 (Breast) | MTT | 2.29 |
Table 2: Pharmacokinetic Parameters of Metronidazole
| Parameter | Value | Species | Reference |
| Bioavailability (oral) | > 90% | Human | [4] |
| Protein Binding | < 20% | Human | [2][4] |
| Volume of Distribution (steady state) | 0.51 - 1.1 L/kg | Human | [4] |
| Elimination Half-life | 8.7 h | Human | [2] |
| Renal Clearance | 10.2 ml/min per 1.73 m² | Human | [2] |
Table 3: Antihypertensive Efficacy of Losartan
| Dose | Change in Trough Supine DBP (mm Hg) | Change in Trough Supine SBP (mm Hg) | Reference |
| 50 mg | Statistically significant reduction vs. placebo | Statistically significant reduction vs. placebo | [25] |
| 100 mg | Statistically significant reduction vs. placebo | Statistically significant reduction vs. placebo | [25] |
| 150 mg | Statistically significant reduction vs. placebo | Statistically significant reduction vs. placebo | [25] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of bioactive imidazole molecules.
Synthesis of 2-Nitroimidazole (B3424786)
This protocol is adapted from a patented method for the synthesis of 2-nitroimidazole from 2-aminoimidazole hydrochloride.[26]
Materials:
-
2-aminoimidazole hydrochloride
-
40% Fluoboric acid
-
Sodium nitrite (B80452)
-
Copper powder
-
Hydrochloric acid
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve 288 g of 2-aminoimidazole hydrochloride in 1300 ml of 40% fluoboric acid.
-
Slowly add a solution of 167 g of sodium nitrite in 420 ml of water to the 2-aminoimidazole solution.
-
Pour the resulting mixture into 5000 ml of water containing 2500 g of sodium nitrite and 500 g of copper powder.
-
Stir the mixture at room temperature for 1 hour.
-
Adjust the pH of the solution to 2.0 with hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Evaporate the solvent from the ethyl acetate extracts.
-
Recrystallize the residue from ethanol to obtain pure 2-nitroimidazole.
Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Agents
This protocol is based on the broth microdilution method and is harmonized with CLSI and EUCAST standards.[27][28]
Materials:
-
Antifungal agent stock solution (in DMSO)
-
RPMI-1640 medium
-
Fungal inoculum (e.g., Candida albicans)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Antifungal Dilutions:
-
Prepare a stock solution of the imidazole derivative in DMSO.
-
Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a 96-well plate to achieve the desired concentration range.
-
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar (B569324) medium.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the standardized suspension in RPMI-1640 medium to the final inoculum concentration.
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to each well of the microtiter plate containing the antifungal dilutions.
-
Include a drug-free growth control and a sterility control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Determine the MIC as the lowest concentration of the compound that inhibits visible growth of the fungus. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Sulforhodamine B (SRB) Assay for Anticancer Activity
The SRB assay is a colorimetric method used to determine cytotoxicity by measuring cellular protein content.[1][8][29]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Imidazole derivative stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the imidazole derivative and incubate for a specified period (e.g., 48 or 72 hours).
-
-
Cell Fixation:
-
Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
-
Staining:
-
Wash the plates five times with water and air dry.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing and Solubilization:
-
Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
-
Absorbance Measurement:
-
Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the cellular protein content.
-
Western Blot Analysis of ERK and Akt Phosphorylation
This protocol is used to assess the effect of imidazole derivatives on the phosphorylation status of key signaling proteins.[2]
Materials:
-
Cell culture and treatment reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the imidazole derivative for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Analyze the band intensities to determine the levels of phosphorylated and total proteins.
-
Conclusion
The imidazole scaffold continues to be a highly valuable and versatile building block in the discovery and development of new therapeutic agents. Its unique chemical properties allow for the generation of diverse molecular libraries with a wide range of biological activities. The examples of clotrimazole, nitroimidazoles, and losartan highlight the successful translation of imidazole-based compounds into clinically effective drugs. Future research focused on novel synthetic methodologies, elucidation of detailed mechanisms of action, and structure-activity relationship studies will undoubtedly lead to the development of next-generation imidazole-based therapeutics with improved efficacy and safety profiles.
References
- 1. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. droracle.ai [droracle.ai]
- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 5. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bio-protocol.org [bio-protocol.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Aldosterone-Renin Ratio | Test Fact Sheet [arupconsult.com]
- 10. testing.com [testing.com]
- 11. mayocliniclabs.com [mayocliniclabs.com]
- 12. Pharmacophore optimization of imidazole chalcones to modulate microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for forming G-quadruplexes from double-stranded DNA during transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. The microtubule cytoskeleton: A validated target for the development of 2-Aryl-1H-benzo[d]imidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Methodologies for Ascertaining the Anti-Cancer Potential of DNA G-Quadruplex stabilizers [jscimedcentral.com]
- 21. researchgate.net [researchgate.net]
- 22. Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. US3420842A - Process for the preparation of 2-nitroimidazoles - Google Patents [patents.google.com]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
The Supramolecular Chemistry of Imidazole Complexes: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, characterization, and application of imidazole-based supramolecular complexes, providing researchers, scientists, and drug development professionals with a comprehensive overview of this versatile class of compounds.
The imidazole (B134444) scaffold is a cornerstone in medicinal and materials chemistry, prized for its ability to form stable and functional supramolecular assemblies through a variety of non-covalent interactions. This technical guide delves into the core principles of imidazole's role in supramolecular chemistry, with a focus on its applications in drug development and materials science. The unique electronic properties of the five-membered aromatic imidazole ring, containing two nitrogen atoms, allow it to readily engage in hydrogen bonding, metal coordination, and π-π stacking, making it a versatile building block for complex architectures.[1][2] These interactions are fundamental to the construction of coordination polymers, metal-organic frameworks (MOFs), and host-guest systems with tailored properties.[3]
Core Principles of Imidazole-Based Supramolecular Chemistry
The supramolecular chemistry of imidazole is largely dictated by the nature of its two nitrogen atoms and the aromatic π-system. One nitrogen atom is pyridine-like and readily coordinates to metal ions, while the other is pyrrole-like and can act as a hydrogen bond donor.[4] This dual functionality allows for the formation of diverse and stable supramolecular structures.
Key Non-Covalent Interactions:
-
Metal Coordination: The pyridine-like nitrogen of the imidazole ring possesses a lone pair of electrons that readily coordinates with a wide range of metal ions, including transition metals like copper, zinc, cobalt, and ruthenium, as well as lanthanides.[3][5] This interaction is the basis for the formation of a vast array of metal-organic frameworks (MOFs) and coordination polymers with applications in gas storage, catalysis, and drug delivery.[6][7]
-
Hydrogen Bonding: The N-H group of the imidazole ring is an excellent hydrogen bond donor, while the sp2-hybridized nitrogen can act as a hydrogen bond acceptor. This directional and specific interaction is crucial for the self-assembly of imidazole-containing molecules into tapes, sheets, and other ordered structures.[8][9]
-
π-π Stacking: The aromatic nature of the imidazole ring facilitates π-π stacking interactions, where the electron-rich π-systems of adjacent rings align. These interactions, though weaker than metal coordination or hydrogen bonding, play a significant role in the stabilization of supramolecular assemblies and can influence their electronic properties.[4][10]
Applications in Drug Development
The versatile binding capabilities of imidazole have made it a "privileged scaffold" in medicinal chemistry.[9] Supramolecular complexes of imidazole have shown significant promise in various therapeutic areas, particularly in oncology and infectious diseases.
Anticancer Agents
Imidazole-metal complexes have emerged as a promising class of anticancer agents, often exhibiting greater efficacy and reduced side effects compared to traditional platinum-based drugs like cisplatin.[5][11] The proposed mechanisms of action are diverse and can include the induction of apoptosis (programmed cell death) through pathways involving the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.[12][13]
Quantitative Data on Anticancer Activity:
The anticancer efficacy of these complexes is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit the growth of cancer cells by 50%.
| Complex Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Copper(II)-2,4,5-triphenyl-1H-imidazole | T74D (Breast Cancer) | 8.78 µg/mL | [5] |
| Copper(II)-2,4,5-triphenyl-1H-imidazole | HeLa (Cervical Cancer) | 14.46 µg/mL | [5] |
| Platinum(II)-Imidazole Conjugate (PtMet2–PAMAM) | MCF-7 (Breast Cancer) | 0.86 | [14] |
| Platinum(II)-Imidazole Conjugate (PtMet2–PAMAM) | MDA-MB-231 (Breast Cancer) | 0.48 | [14] |
| Ruthenium(II)-phenanthroline-imidazole (RuphenImH) | A2780 (Ovarian Cancer) | Comparable to cisplatin | [5] |
| Vanadium(IV)-Clotrimazole | HepG2 (Liver Cancer) | Not specified | [6] |
| Vanadium(IV)-Miconazole | MCF-7 (Breast Cancer) | Not specified | [6] |
| Imidazole derivative (NSC 771432) | A549 (Lung Cancer) | Not specified | [15] |
| Thiazole-benzimidazole derivative | MCF-7 (Breast Cancer) | 5.96 - 6.30 | [16] |
| Imidazothiazole-benzimidazole derivative | A549 (Lung Cancer) | 1.09 | [16] |
| 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine | NUGC-3 (Gastric Cancer) | 0.05 | [17] |
Antimicrobial Agents
The growing threat of antibiotic resistance has spurred the development of novel antimicrobial agents. Imidazole-metal complexes, particularly those containing silver and cobalt, have demonstrated potent activity against a broad spectrum of bacteria and fungi.[1][2][4] The mechanism of action is often attributed to the disruption of microbial cell membranes and the inhibition of essential enzymes.[12]
Quantitative Data on Antimicrobial Activity:
The antimicrobial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Complex Type | Microorganism | MIC (µg/mL) | Reference |
| Silver(I)-Imidazole NHC | E. faecium | Not specified | [1] |
| Silver(I)-Imidazole NHC | S. aureus | 8.0 - 128 | [2] |
| Silver(I)-Imidazole NHC | E. coli | 8.0 - 128 | [2] |
| Cobalt(II)-methacrylate-imidazole | C. albicans | 7.8 | [1][4] |
| Cobalt(II)-methacrylate-2-methylimidazole | C. albicans | 7.8 | [1][4] |
| Cobalt(II)-methacrylate-2-ethylimidazole | C. albicans | 15.6 | [1][4] |
| Cobalt(II)-methacrylate-imidazole | S. aureus | 15.6 | [1][4] |
| Cobalt(II)-methacrylate-imidazole | P. aeruginosa | 31.2 - 62.5 | [1][4] |
| Imidazole derivative (HL1) | S. aureus | 625 | [4] |
| Imidazole derivative (HL1) | MRSA | 1250 | [4] |
| Imidazole derivative (HL2) | S. aureus | 625 | [4] |
| Imidazole derivative (HL2) | MRSA | 625 | [4] |
| Imidazole derivative (HL2) | E. coli | 2500 | [4] |
| Imidazole derivative (HL2) | P. aeruginosa | 2500 | [4] |
| Imidazole derivative (HL2) | A. baumannii | 2500 | [4] |
Supramolecular Sensors and Materials
The ability of imidazole ligands to form complexes with specific ions and molecules has led to their use in the development of fluorescent and colorimetric sensors.[10] The binding event triggers a change in the photophysical properties of the complex, allowing for the detection of the target analyte. Furthermore, the self-assembly properties of imidazole derivatives are exploited in the creation of advanced materials such as MOFs with high porosity for gas storage and separation.[18][19][20]
Quantitative Data for Sensing and Host-Guest Chemistry:
| System | Guest/Analyte | Binding Constant (K) | Quantum Yield (Φ) | Reference |
| Imidazole-based sensor (BIB) | Ag⁺ | Not specified | Not specified | [21] |
| Fused Isoindole-Imidazole Scaffold | Zn²⁺ | 3 x 10⁴ M⁻¹ | 0.69 (on) | [22] |
| Nitroimidazoles | β-Cyclodextrin | 1000–1900 M⁻¹ | Not applicable | [22] |
| Imidazole derivatives | Quinine sulfate (B86663) (reference) | Not applicable | < 0.01 (solution) | [23] |
| Imidazole-based fluorophores | Not applicable | Not applicable | up to 0.90 | [24] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers in the field.
Synthesis of a Copper(II)-2,4,5-triphenyl-1H-imidazole Anticancer Complex
This protocol describes the synthesis of a copper(II) complex with the 2,4,5-triphenyl-1H-imidazole ligand, which has shown promising anticancer activity.[5]
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
2,4,5-triphenyl-1H-imidazole
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve Copper(II) chloride dihydrate and 2,4,5-triphenyl-1H-imidazole in a 1:2 molar ratio in DMF.
-
Transfer the resulting solution to a vial and distill for 30 minutes.
-
Heat the mixture at 120°C for 3 hours.
-
Cool the mixture to room temperature in a vial covered with aluminum foil punctured with small holes.
-
Allow the solid to form over 7 days, performing daily washes with methanol to remove impurities.
-
Decant the supernatant and dry the resulting green, crystalline solid.
Cytotoxicity Testing using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[1][3][25][26]
Materials:
-
Cancer cell lines (e.g., T74D, HeLa)
-
Cell culture medium
-
Imidazole complex stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours at 37°C.[1][25]
-
Compound Treatment: Treat the cells with various concentrations of the imidazole complex and incubate for a desired period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10 µL of MTT Reagent to each well and incubate for 2 to 4 hours until a purple precipitate is visible.[25]
-
Formazan (B1609692) Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1][25]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570 nm or 590 nm using a microplate reader.[1][24] The amount of formazan produced is proportional to the number of viable cells.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against various bacterial strains.[4][23]
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton broth
-
Imidazole complex stock solution
-
96-well plates
-
Incubator
Procedure:
-
Serial Dilutions: Prepare a series of two-fold dilutions of the imidazole complex in Mueller-Hinton broth in a 96-well plate.
-
Inoculation: Adjust the turbidity of the bacterial culture to match the 0.5 McFarland standard and add the inoculum to each well.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Solvothermal Synthesis of Imidazole-Based MOFs
Solvothermal synthesis is a common method for preparing crystalline metal-organic frameworks.[17][18][19][20]
Materials:
-
Metal salt (e.g., Zinc nitrate (B79036) hexahydrate)
-
Imidazole-based linker (e.g., 2-methylimidazole)
-
Solvent (e.g., DMF, methanol)
-
Teflon-lined stainless steel autoclave
Procedure:
-
Precursor Solution: Dissolve the metal salt and the imidazole linker in the chosen solvent.
-
Reaction: Transfer the solution to a Teflon-lined autoclave, seal it, and heat it in an oven at a specific temperature (e.g., 100-150°C) for a defined period (e.g., 12-48 hours).
-
Cooling and Collection: Allow the autoclave to cool down to room temperature. The crystalline MOF product can then be collected by filtration.
-
Washing and Activation: Wash the product with fresh solvent to remove any unreacted starting materials and then activate it by heating under vacuum to remove solvent molecules from the pores.
Visualizations: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and a representative signaling pathway relevant to the supramolecular chemistry of imidazole complexes.
Conclusion
The supramolecular chemistry of imidazole complexes offers a rich and diverse field of study with significant implications for drug discovery and materials science. The ability of the imidazole scaffold to participate in a variety of non-covalent interactions allows for the rational design of complex architectures with tailored functions. The continued exploration of new synthetic methodologies, detailed characterization of the resulting supramolecular structures, and in-depth investigation of their biological and material properties will undoubtedly lead to the development of novel and impactful technologies. This guide provides a foundational understanding and practical protocols to aid researchers in this exciting and rapidly evolving area.
References
- 1. New Cobalt (II) Complexes with Imidazole Derivatives: Antimicrobial Efficiency against Planktonic and Adherent Microbes and In Vitro Cytotoxicity Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Lanthanide (III) Complexes Derived from an Imidazole–Biphenyl–Carboxylate Ligand: Synthesis, Structure and Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ruthenium Complexes as Anticancer Agents: A Brief History and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of the Synthesis and Radiolabeling of ZIF-8 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. research.chalmers.se [research.chalmers.se]
- 11. Fine-tuning the cytotoxicity of ruthenium( ii ) arene compounds to enhance selectivity against breast cancers - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02037A [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Crystal Structure Of a 2D Cadmium(II) Coordination Polymer Containing a Flexible bis(imidazole) Ligand - Cheng - Journal of Structural Chemistry [bakhtiniada.ru]
- 15. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. meddocsonline.org [meddocsonline.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. scilit.com [scilit.com]
- 23. Development of Imidazole-Reactive Molecules Leading to a New Aggregation-Induced Emission Fluorophore Based on the Cinnamic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The development of anticancer ruthenium(II) complexes: from single molecule compounds to nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. jhsci.ba [jhsci.ba]
Imidazole Derivatives as Enzyme Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazole (B134444) scaffold is a cornerstone in medicinal chemistry, forming the core of a vast array of compounds that exhibit a wide spectrum of biological activities.[1] Its unique electronic and structural properties, including its ability to participate in hydrogen bonding and coordinate with metal ions, make it a privileged structure for the design of potent and selective enzyme inhibitors.[2] This technical guide provides an in-depth overview of imidazole derivatives as inhibitors of key enzymes, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Mechanisms of Enzyme Inhibition by Imidazole Derivatives
The inhibitory activity of imidazole derivatives stems from the versatile chemical nature of the imidazole ring. It can act as a bioisostere for other functional groups, participate in crucial binding interactions within enzyme active sites, and coordinate with metal cofactors essential for catalysis.
One of the most well-documented mechanisms is the coordination of one of the imidazole nitrogen atoms to the heme iron in cytochrome P450 enzymes.[3] This interaction prevents the binding and metabolism of endogenous and exogenous substrates. In other enzymes, the imidazole moiety can form hydrogen bonds with key amino acid residues in the active site, mimicking the interactions of the natural substrate or transition state. The amphoteric nature of the imidazole ring, allowing it to act as both a proton donor and acceptor, further enhances its ability to interact with diverse enzyme active sites.[1]
Key Enzyme Targets and Quantitative Inhibition Data
Imidazole derivatives have been shown to inhibit a wide range of enzymes with therapeutic relevance. The following sections summarize the inhibitory potency of selected imidazole derivatives against key enzyme targets.
Farnesyltransferase (FTase)
Farnesyltransferase is a critical enzyme in the post-translational modification of Ras proteins, which are key players in cellular signal transduction pathways controlling cell growth and differentiation.[4][5] Inhibition of FTase prevents the farnesylation of Ras, thereby blocking its localization to the cell membrane and subsequent activation of downstream signaling cascades.[5] This makes FTase an attractive target for anticancer drug development.
| Compound Class | Specific Derivative | Target Enzyme | IC50 | Reference |
| Tetrahydrobenzodiazepines | 2,3,4,5-Tetrahydro-1-(1H-imidazol-4-ylmethyl)-7-(4-pyridinyl)-4-[2-(trifluoromethoxy)benzoyl]-1H-1,4-benzodiazepine | Farnesyltransferase | 24 nM | [6] |
Cytochrome P450 (CYP)
Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a wide variety of xenobiotics, including drugs, and endogenous compounds.[3] Imidazole-containing drugs, such as antifungal agents, are well-known inhibitors of various CYP isoforms. This inhibition is a major cause of drug-drug interactions.
| Imidazole Derivative | CYP Isoform | Ki (µM) | Reference |
| Sulconazole | CYP1A2 | 0.4 | [3] |
| Miconazole | CYP2B6 | 0.05 | [3] |
| Sulconazole | CYP2C19 | 0.008 | [3] |
| Sulconazole | CYP2C9 | 0.01 | [3] |
| Miconazole | CYP2D6 | 0.70 | [3] |
| Tioconazole | CYP2E1 | 0.4 | [3] |
| Clotrimazole | CYP3A4 | 0.02 | [3] |
| Ketoconazole | CYP3A4 | < 1.0 | [7] |
Cyclooxygenase (COX)
Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the biosynthesis of prostaglandins (B1171923) from arachidonic acid.[2][8] Prostaglandins are key mediators of inflammation, pain, and fever.[9] Selective inhibition of COX-2 over COX-1 is a key strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[2]
| Imidazole Derivative Class | Specific Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole | Compound 5b (methoxy substituted) | 81.5 | 0.71 | 115 | [10][11] |
| Imidazo[2,1-b]thiazole | Compound 6a (N,N-dimethylamino substituted) | >100 | 0.08 | >1250 | [12] |
Lipoxygenase (LOX)
Lipoxygenases are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like arachidonic acid to produce leukotrienes and other lipid mediators of inflammation.[13] Imidazole derivatives have been investigated as inhibitors of 5-lipoxygenase (5-LOX).
| Imidazole Derivative Class | Specific Derivative | 5-LOX IC50 (µM) (intact cells) | 5-LOX IC50 (µM) (cell-free) | Reference |
| Imidazo[1,2-a]pyridine | N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridine-3-amine (14) | 0.16 | 0.1 | [13] |
β-Glucosidase
β-Glucosidases are enzymes that catalyze the hydrolysis of β-glucosidic bonds in carbohydrates.[14] Their inhibition is a target for the treatment of diabetes and other metabolic disorders. Imidazole derivatives have been identified as potent inhibitors of this enzyme.
| Imidazole Derivative | Target Enzyme | Ki (µM) | Reference |
| 4-Phenylimidazole | Sweet almond β-glucosidase | 0.8 | [15] |
| Gluco-1H-imidazole | Human GBA1 | ~3.9 | [16] |
Experimental Protocols for Enzyme Inhibition Assays
This section provides detailed methodologies for key experiments to determine the inhibitory activity of imidazole derivatives against the aforementioned enzymes.
Farnesyltransferase (FTase) Inhibition Assay (Fluorescence-Based)
This assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate. The farnesylation of the peptide leads to an increase in its hydrophobicity, which in turn causes an increase in the fluorescence of the dansyl group.
Materials:
-
Recombinant human farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 10 µM ZnCl₂
-
Test imidazole derivatives dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test imidazole derivatives in assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add the assay buffer, the test imidazole derivative (or DMSO for control), and the FTase enzyme solution.
-
Incubate the plate at 37°C for 10 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding a mixture of FPP and the dansylated peptide substrate.
-
Immediately measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) at an excitation wavelength of ~340 nm and an emission wavelength of ~500-550 nm.
-
The rate of the reaction is determined from the linear portion of the fluorescence increase over time.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[17][18]
Cytochrome P450 Inhibition Assay
This protocol describes a typical method using human liver microsomes and a probe substrate for a specific CYP isoform.
Materials:
-
Human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Specific CYP probe substrate (e.g., phenacetin (B1679774) for CYP1A2, testosterone (B1683101) for CYP3A4)
-
Test imidazole derivatives dissolved in DMSO
-
Acetonitrile (B52724) or methanol (B129727) with an internal standard for quenching the reaction and sample preparation
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Prepare serial dilutions of the test imidazole derivatives in the phosphate buffer.
-
Pre-incubate the HLMs, the test imidazole derivative (or DMSO for control), and the NADPH regenerating system in the phosphate buffer at 37°C for a few minutes.
-
Initiate the reaction by adding the specific CYP probe substrate.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes).
-
Stop the reaction by adding cold acetonitrile or methanol containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite of the probe substrate.
-
Calculate the percent inhibition of metabolite formation at each inhibitor concentration compared to the control.
-
Determine the IC50 value from the dose-response curve. For Ki determination, experiments are performed with varying concentrations of both the substrate and the inhibitor.[3][19]
COX-1/COX-2 Inhibition Assay
This assay measures the peroxidase activity of COX enzymes, which is the second step in the synthesis of prostaglandins.
Materials:
-
Purified human COX-1 and COX-2 enzymes
-
Assay Buffer: e.g., 100 mM Tris-HCl (pH 8.0)
-
Heme cofactor
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Arachidonic acid (substrate)
-
Test imidazole derivatives dissolved in DMSO
-
96-well plate
-
Spectrophotometric plate reader
Procedure:
-
Prepare serial dilutions of the test imidazole derivatives.
-
In a 96-well plate, add the assay buffer, heme, the COX enzyme (either COX-1 or COX-2), and the test imidazole derivative or DMSO control.
-
Incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.
-
Add the colorimetric substrate.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance at a specific wavelength (e.g., ~590-620 nm) kinetically or at a fixed time point.
-
The rate of color development is proportional to the COX activity.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity index.[20][21]
5-Lipoxygenase (5-LOX) Inhibition Assay (Spectrophotometric)
This assay is based on the formation of a conjugated diene hydroperoxide from a fatty acid substrate, which can be monitored by the increase in absorbance at 234 nm.
Materials:
-
Purified 5-lipoxygenase (e.g., from potato or human recombinant)
-
Assay Buffer: e.g., 0.1 M phosphate buffer (pH 7.0)
-
Substrate: Linoleic acid or arachidonic acid
-
Test imidazole derivatives dissolved in DMSO
-
UV-transparent 96-well plate or cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Prepare working solutions of the enzyme and substrate in the assay buffer.
-
Prepare serial dilutions of the test imidazole derivatives.
-
In the wells or cuvettes, add the assay buffer, the 5-LOX enzyme solution, and the test compound or DMSO control.
-
Incubate for a few minutes at room temperature.
-
Initiate the reaction by adding the substrate solution.
-
Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 5-10 minutes).
-
The initial rate of the reaction is determined from the slope of the linear portion of the absorbance versus time plot.
-
Calculate the percent inhibition and determine the IC50 value.[6][22][23]
β-Glucosidase Inhibition Assay (Colorimetric)
This assay uses p-nitrophenyl-β-D-glucopyranoside (pNPG) as a substrate. The enzymatic cleavage of pNPG releases p-nitrophenol, which is a yellow-colored compound that can be quantified spectrophotometrically.
Materials:
-
β-Glucosidase (e.g., from almonds)
-
Substrate: p-nitrophenyl-β-D-glucopyranoside (pNPG)
-
Assay Buffer: e.g., 50 mM sodium acetate (B1210297) buffer (pH 5.0)
-
Stop Solution: e.g., 0.1 M sodium carbonate
-
Test imidazole derivatives dissolved in buffer or DMSO
-
96-well plate
-
Spectrophotometric plate reader
Procedure:
-
Prepare a solution of the test imidazole derivative at various concentrations.
-
In a 96-well plate, add the assay buffer, the β-glucosidase enzyme solution, and the test compound or control.
-
Pre-incubate the mixture at a specific temperature (e.g., 37°C) for a few minutes.
-
Initiate the reaction by adding the pNPG substrate solution.
-
Incubate the reaction for a defined time (e.g., 15-30 minutes) at the same temperature.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of the released p-nitrophenol at ~405 nm.
-
Calculate the percent inhibition and determine the IC50 or Ki value.[14][24][25]
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by imidazole derivative-mediated enzyme inhibition and a typical experimental workflow for inhibitor screening.
Caption: Ras signaling pathway and the point of inhibition by farnesyltransferase inhibitors.
Caption: Prostaglandin synthesis pathway highlighting selective COX-2 inhibition.
Caption: A generalized workflow for the screening and characterization of enzyme inhibitors.
Conclusion
Imidazole derivatives represent a versatile and highly valuable class of compounds in the field of enzyme inhibition and drug discovery. Their ability to potently and often selectively inhibit key enzymes involved in various disease pathologies has led to the development of numerous successful therapeutic agents. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals engaged in the design, synthesis, and evaluation of novel imidazole-based enzyme inhibitors. A thorough understanding of their structure-activity relationships, mechanisms of action, and the signaling pathways they modulate will continue to drive the development of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Farnesyltransferase inhibitors and anti-Ras therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.bio-techne.com [resources.bio-techne.com]
- 7. Effects of imidazole derivatives on cytochromes P450 from human hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 9. What are Prostaglandin synthases inhibitors and how do they work? [synapse.patsnap.com]
- 10. Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Inhibition of beta-glucosidase by imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. bioscience.co.uk [bioscience.co.uk]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. A novel method for screening beta-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Mechanism of imidazole inhibition of a GH1 β-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Imidazole in the Synthesis of Ionic Liquids: A Technical Guide
Introduction
Ionic liquids (ILs) are a class of salts that exist in a liquid state below 100°C, with many being liquid at room temperature.[1][2][3] Their unique physicochemical properties, such as negligible vapor pressure, high thermal and chemical stability, high ionic conductivity, and tunable polarity, have established them as versatile alternatives to traditional volatile organic solvents.[2][3][4] Among the vast array of possible structures, imidazolium-based cations are the most common and extensively studied, largely due to the stability and versatility of the imidazole (B134444) ring.[4][5][6]
The imidazole ring's structure allows for straightforward synthesis and functionalization, enabling the "tuning" of the resulting IL's properties by modifying the substituents on the nitrogen atoms or other positions on the ring.[4][5] This "designer" nature allows for the creation of task-specific ionic liquids tailored for a wide range of applications, including as solvents and catalysts in organic synthesis, electrolytes in electrochemical devices, and as novel materials in drug delivery systems.[5][7][8][9][10] This guide provides an in-depth overview of the core synthetic methodologies for preparing imidazole-based ionic liquids, detailed experimental protocols, and a summary of their key properties relevant to researchers in chemistry and drug development.
Core Synthesis Methodologies
The synthesis of imidazolium-based ionic liquids primarily follows three main pathways: N-alkylation (quaternization), anion metathesis, and one-pot synthesis procedures. The choice of method depends on the desired final structure, purity requirements, and scalability.
N-Alkylation (Quaternization)
The most fundamental and widely used method for synthesizing imidazolium (B1220033) cations is the N-alkylation of an N-substituted imidazole, often referred to as a Menshutkin reaction.[11] This bimolecular nucleophilic substitution (SN2) reaction involves treating an N-alkylimidazole with an alkylating agent, typically an alkyl halide, to form the desired 1,3-dialkylimidazolium halide salt.[11][12]
The reaction is highly versatile, allowing for the introduction of a wide variety of alkyl chains (linear, branched, functionalized) onto the second nitrogen of the imidazole ring.[13] The reaction conditions can be varied, from heating in a solvent like toluene (B28343) or acetonitrile (B52724) to solvent-free conditions, often accelerated by microwave irradiation to reduce reaction times significantly.[14][15][16]
Anion Metathesis (Anion Exchange)
While N-alkylation with alkyl halides conveniently produces imidazolium halide salts, many applications require ILs with different anions to achieve specific properties like hydrophobicity, viscosity, or electrochemical stability. Anion metathesis is the standard procedure to exchange the initial halide anion for a different one.[17]
This process typically involves reacting the imidazolium halide salt with a metal or ammonium (B1175870) salt of the desired anion (e.g., NaBF4, KPF6, LiN(Tf)2) in a suitable solvent, such as water, acetone, or dichloromethane (B109758).[14][18][19] The driving force for the reaction is often the precipitation of the resulting inorganic halide salt (e.g., NaCl, AgI), which can then be removed by filtration.[13][14][20] Complete removal of the initial halide is crucial, as residual halide impurities can significantly and negatively impact the IL's physical properties and catalytic activity.
A more recent, eco-friendly approach called "ionic liquids ion cross-metathesis" (ILICM) has been developed. This method involves mixing two ionic liquids, one hydrophobic and one hydrophilic. The constituent ions redistribute based on their properties, resulting in the formation of two new ionic liquids with 100% atom economy.[21]
One-Pot Synthesis
To create more sustainable and efficient synthetic routes, one-pot procedures have been developed. An adaptation of the Debus-Radziszewski imidazole synthesis allows for the direct formation of symmetrically N,N'-disubstituted imidazolium ionic liquids from readily available starting materials.[11][22][23] This method typically involves the reaction of a primary amine, formaldehyde, glyoxal (B1671930), and an acid (which also provides the counter-anion) in water, leading to the imidazolium salt in excellent yields.[11][22] This approach avoids the use of alkyl halides and simplifies the overall process, making it more amenable to large-scale industrial production.[11]
Synthesis of Functionalized Ionic Liquids
A key advantage of imidazolium ILs is the ability to incorporate functional groups into the cation structure to create "task-specific" ionic liquids.[24][25] These functionalities can impart specific chemical reactivity, enhance solubility for particular substrates like cellulose (B213188), or act as catalytic sites.[24]
Synthesis of functionalized ILs typically involves using an alkylating agent that already contains the desired functional group (e.g., hydroxyl, ether, carboxyl, amide).[24][26] Alternatively, functional groups can be introduced at the C2 position of the imidazolium ring by first generating the N-heterocyclic carbene (NHC) from a C2-unsubstituted IL and then reacting it with an appropriate electrophile.[27]
Logical & Experimental Workflows
// Connections N_Alkylimidazole -> Alkylation; Alkyl_Halide -> Alkylation; Alkylation -> Imidazolium_Halide [label="Forms Halide Salt"]; Imidazolium_Halide -> Metathesis; Metal_Salt -> Metathesis; Metathesis -> Final_IL [label="Anion Exchange"]; Primary_Amine -> One_Pot -> Final_IL [label="Direct Synthesis"]; } caption [label="General Synthesis Pathways for Imidazolium Ionic Liquids", shape=plaintext, fontname="Arial", fontsize=11, fontcolor="#202124"];
// Workflow connections start -> dissolve; dissolve -> stir; stir -> extract; extract -> wash; wash -> dry; dry -> filter; filter -> evaporate; evaporate -> vacuum; vacuum -> end; } caption [label="Experimental Workflow for [BMIM][BF4] Synthesis via Metathesis.", shape=plaintext, fontname="Arial", fontsize=11, fontcolor="#202124"];
// Connections Cation -> IL; Anion -> IL; Substituents -> IL; IL -> Viscosity; IL -> MeltingPoint; IL -> Density; IL -> Solubility; IL -> Conductivity; IL -> Stability; } caption [label="Conceptual Diagram of IL Property 'Tunability'.", shape=plaintext, fontname="Arial", fontsize=11, fontcolor="#202124"];
Detailed Experimental Protocols
The following protocols are adapted from established literature procedures and provide detailed steps for the synthesis of common imidazolium-based ionic liquids.
Protocol 1: Synthesis of 1-Butyl-3-methylimidazolium Chloride ([BMIM][Cl])
This procedure is a classic example of N-alkylation for preparing a foundational imidazolium halide salt.[14]
-
Materials: 1-methylimidazole (B24206) (1.25 mol), 1-chlorobutane (B31608) (1.38 mol), Toluene (125 cm³).
-
Procedure:
-
To a vigorously stirred solution of 1-methylimidazole in toluene at 0°C, add 1-chlorobutane.
-
Heat the solution to reflux at approximately 110°C for 24 hours under a nitrogen atmosphere.
-
After the reaction period, cool the solution and place it in a freezer at approximately -20°C for 12 hours to facilitate product separation.
-
The product often separates as a second, denser phase or a viscous oil/semi-solid.
-
Decant the upper toluene layer.
-
Wash the resulting ionic liquid product with fresh toluene or ethyl acetate (B1210297) to remove any unreacted starting materials.
-
Dry the final product, a white crystalline solid or viscous liquid, under vacuum to remove residual solvent. The typical yield is around 90%.[14]
-
Protocol 2: Anion Metathesis for 1-Butyl-3-methylimidazolium Tetrafluoroborate (B81430) ([BMIM][BF4])
This protocol describes the conversion of [BMIM][Cl] to [BMIM][BF4] via an anion exchange reaction.[18]
-
Materials: 1-Butyl-3-methylimidazolium chloride (172 mmol), Sodium tetrafluoroborate (NaBF4, 182 mmol), Distilled water (35 mL), Dichloromethane (CH2Cl2, 50 mL), Anhydrous Magnesium Sulfate (MgSO4).
-
Procedure:
-
In a flask, dissolve 1-butyl-3-methylimidazolium chloride in distilled water.
-
Add sodium tetrafluoroborate in portions with stirring. The mixture will emulsify and cool.
-
Once the mixture returns to ambient temperature, add 30 mL of dichloromethane and transfer the contents to a separatory funnel.
-
Separate the lower dichloromethane phase. Extract the remaining aqueous phase with an additional 20 mL of dichloromethane.
-
Combine the organic phases and wash them with a solution of NaBF4 (10.0 g in 20 mL of water) to further remove chloride ions.
-
Separate the organic phase and dry it over anhydrous MgSO4.
-
Filter the mixture to remove the drying agent.
-
Remove the dichloromethane solvent using a rotary evaporator, ensuring the temperature does not exceed 50°C.
-
Perform a final drying step under high vacuum at ambient temperature until a constant weight is achieved to yield pure [BMIM][BF4] as a colorless to pale yellow viscous liquid (yield ~89%).[18]
-
The absence of chloride can be confirmed by adding a silver nitrate (B79036) solution to an aqueous sample of the final product; no precipitate should form.[14][18]
-
Protocol 3: One-Pot Synthesis of 1,3-Di(decyl)imidazolium Acetate ([C₁₀C₁₀IM][OAc])
This procedure is an example of a green, one-pot synthesis adapted from the Debus–Radziszewski reaction.[11]
-
Materials: 1-decylamine (0.2 mol), Formaldehyde (37%, 0.1 mol), Acetic acid (0.15 mol), Glyoxal (40%, 0.1 mol).
-
Procedure:
-
Combine 1-decylamine, formaldehyde, acetic acid, and glyoxal in a reaction vessel. The reaction is typically performed "on-water".
-
Stir the mixture. The reaction is often exothermic and proceeds to completion to form the imidazolium acetate salt.
-
Upon completion, the product is isolated. The procedure results in excellent yields (typically >90%).[11][22]
-
The resulting imidazolium acetate can be further derivatized via acid metathesis to obtain other anion variants like chloride or nitrate.[22]
-
Quantitative Data and Physicochemical Properties
The properties of imidazolium-based ionic liquids are highly dependent on the nature of the N-alkyl substituents and the counter-anion.[4][28] This tunability is their most significant feature.
Table 1: Physicochemical Properties of Selected Imidazolium-Based ILs
| Ionic Liquid | Cation | Anion | Melting Point (°C) | Density (g/cm³ at 25°C) | Viscosity (cP at 25°C) |
| [EMIM][EtSO₄] | 1-ethyl-3-methylimidazolium | Ethylsulfate | < 25 | 1.22 | 91 |
| [BMIM][Cl] | 1-butyl-3-methylimidazolium | Chloride | 70 | 1.08 | High |
| [BMIM][BF₄] | 1-butyl-3-methylimidazolium | Tetrafluoroborate | -81 | 1.20 | 105 |
| [BMIM][PF₆] | 1-butyl-3-methylimidazolium | Hexafluorophosphate | 6.5 | 1.37 | 233 |
| [BMIM][NTf₂] | 1-butyl-3-methylimidazolium | Bis(triflyl)imide | -4 | 1.43 | 52 |
| [HMIM][Cl] | 1-hexyl-3-methylimidazolium | Chloride | - | 1.02 | 1450 |
(Data compiled from various sources; exact values can vary with purity and water content).
As a general trend, increasing the length of the alkyl chain on the cation tends to increase viscosity and decrease density.[28] The choice of anion has a dramatic effect on the properties; for instance, halide anions often lead to higher melting points and viscosities compared to anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻).[1][29]
Table 2: 1H and 13C NMR Spectroscopic Data for [BMIM]Cl
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for characterizing the structure and purity of ionic liquids.[30][31][32][33] The chemical shifts are sensitive to the electronic environment, including cation-anion interactions.[32]
| 1H NMR | δ (ppm) | 13C NMR | δ (ppm) |
| H-2 (Imidazolium Ring) | ~9.1-9.4 | C-2 (Imidazolium Ring) | ~137 |
| H-4, H-5 (Imidazolium Ring) | ~7.7-7.8 | C-4, C-5 (Imidazolium Ring) | ~122-124 |
| N-CH₃ | ~3.8-3.9 | N-CH₃ | ~36 |
| N-CH₂ (Butyl) | ~4.1-4.2 | N-CH₂ (Butyl) | ~49 |
| CH₂ (Butyl) | ~1.7-1.8 | CH₂ (Butyl) | ~32 |
| CH₂ (Butyl) | ~1.2-1.3 | CH₂ (Butyl) | ~19 |
| CH₃ (Butyl) | ~0.9 | CH₃ (Butyl) | ~13 |
(Note: Chemical shifts can vary depending on the solvent, concentration, and temperature).
Applications in Drug Development and Research
The unique properties of imidazolium-based ILs make them highly valuable for the pharmaceutical and life sciences sectors.
-
Green Solvents and Catalysts: Their low volatility and high stability make them environmentally benign reaction media for the synthesis of active pharmaceutical ingredients (APIs) and their precursors.[34] The imidazole moiety itself can act as an organocatalyst, making some ILs dual solvent-catalysts for reactions like esterification.[35][36]
-
Drug Delivery Systems: ILs are being explored to improve the solubility and bioavailability of poorly water-soluble drugs.[3][10] They can be used to form microemulsions, nanoparticles, and other drug delivery vehicles.[10] Furthermore, it is possible to create API-ILs, where the drug molecule itself is part of the ionic liquid structure, offering a novel approach to formulating liquid therapeutics.[9]
-
Biopolymer Processing: Imidazolium-based ILs, particularly those with chloride or acetate anions, are highly effective at dissolving biopolymers like cellulose and chitosan.[9][24] This capability is critical for developing novel biomaterials for drug delivery, wound healing, and tissue engineering.
-
Protein Stabilization: Certain imidazolium ILs have been shown to act as refolding enhancers and stabilizers for proteins, which is a significant challenge in the development of biologic drugs.[37]
Conclusion
Imidazole serves as a remarkably versatile and foundational building block in the synthesis of ionic liquids. The straightforward and adaptable synthetic routes—including N-alkylation, anion metathesis, and one-pot methodologies—provide chemists with a powerful toolkit to design and create a vast library of ionic liquids with tailored physicochemical properties. This "tunability" is central to their growing importance. For researchers and professionals in drug development, imidazolium-based ionic liquids offer innovative solutions to long-standing challenges in synthesis, formulation, and the processing of biomaterials, solidifying their role as a key enabling technology for future advancements.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Physico-chemical processes in imidazolium ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. tandfonline.com [tandfonline.com]
- 6. asu.elsevierpure.com [asu.elsevierpure.com]
- 7. Imidazolium based ionic liquid-phase green catalytic reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Ionic Liquids as Tools to Incorporate Pharmaceutical Ingredients into Biopolymer-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 13. rsc.org [rsc.org]
- 14. rsc.org [rsc.org]
- 15. connectsci.au [connectsci.au]
- 16. The Effect of N-Alkyl Substituents on the Usability of Imidazolium Cation-Based Ionic Liquids in Microemulsion Systems: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. rsc.org [rsc.org]
- 21. Synthesis of chiral ionic liquids by ion cross-metathesis : en route to enantioselective water– ionic liquid extraction ( EWILE ), an eco-friendly va ... - Chemical Communications (RSC Publishing) DOI:10.1039/C2CC17799D [pubs.rsc.org]
- 22. One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis and application of functionalized ionic liquids-based imidazolium as solvent for cotton fibre cellulose dissolution | springerprofessional.de [springerprofessional.de]
- 25. researchgate.net [researchgate.net]
- 26. New Functionalized Di-substituent Imidazolium Ionic Liquids as Superior Faster Absorbents for Carbon Dioxide Gas - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A Facile Route to C2-Substituted Imidazolium Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Physicochemical properties of imidazolium-derived ionic liquids with different C-2 substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. mdpi.com [mdpi.com]
- 32. Structures of ionic liquid–water mixtures investigated by IR and NMR spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 33. NMR investigation of imidazolium-based ionic liquids and their aqueous mixtures [pubmed.ncbi.nlm.nih.gov]
- 34. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 35. Using imidazolium-based ionic liquids as dual solvent-catalysts for sustainable synthesis of vitamin esters: inspiration from bio- and organo-catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 36. Using imidazolium-based ionic liquids as dual solvent-catalysts for sustainable synthesis of vitamin esters: inspiration from bio- and organo-catalysi ... - Green Chemistry (RSC Publishing) DOI:10.1039/C5GC02557E [pubs.rsc.org]
- 37. alfa-chemistry.com [alfa-chemistry.com]
Methodological & Application
Application Notes: N,N'-Carbonyldiimidazole (CDI) in Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Carbonyldiimidazole (CDI) is a versatile and efficient coupling reagent for the formation of peptide bonds in organic synthesis.[1][2] As a stable, crystalline solid, CDI serves as a safer alternative to hazardous reagents like phosgene.[2][3] Its primary function in peptide synthesis is the activation of a carboxylic acid group on one amino acid, preparing it for nucleophilic attack by the amino group of another.[4] This process is valued for its mild reaction conditions, which help preserve the stereochemical integrity of sensitive amino acids, and for its "clean" reaction profile, which simplifies product purification.[4][5]
Mechanism of Action
The CDI-mediated peptide coupling proceeds via a two-step mechanism. First, the carboxylic acid of an N-protected amino acid reacts with CDI to form a highly reactive acylimidazolide intermediate. This activation step releases one equivalent of imidazole (B134444) and one equivalent of carbon dioxide. In the second step, the amino group of a C-terminally protected amino acid attacks the activated carbonyl center of the acylthis compound, forming the desired peptide bond and releasing a second equivalent of imidazole as the only major byproduct.[4][5]
Caption: Reaction mechanism of CDI-mediated peptide coupling.
Advantages and Limitations
CDI offers several distinct advantages in peptide synthesis:
-
Minimal Racemization: The mild reaction conditions significantly reduce the risk of racemization at the chiral α-carbon of the amino acids.[4][5]
-
Clean Byproducts: The byproducts, imidazole and carbon dioxide, are easily removed. Imidazole is water-soluble and can be extracted during aqueous workup, while CO2 is a gas.[4][6]
-
Ease of Handling: As a stable, non-hygroscopic solid, CDI is easier and safer to handle than many other coupling reagents.[4]
-
No Additional Base Required: The reaction generates imidazole in situ, which can act as a mild base, often eliminating the need for an additional tertiary amine base that can sometimes promote racemization.[3]
However, there are also limitations to consider:
-
Moisture Sensitivity: CDI readily hydrolyzes in the presence of water, which consumes the reagent and can lower reaction yields. Anhydrous conditions are essential.
-
Lower Reactivity: Compared to modern uronium or phosphonium (B103445) salt reagents (e.g., HATU, HBTU, PyBOP), the acylthis compound intermediate is less reactive. This can lead to longer reaction times, especially with sterically hindered amino acids.[7]
-
Side Reactions: If an excess of CDI is used and not removed after the activation step, it can react with the incoming amine nucleophile to form undesired urea (B33335) byproducts.
Comparative Performance Data
While CDI is known for producing high-purity peptides with low racemization, its coupling efficiency can be lower than that of more potent reagents, particularly for difficult sequences. The choice of coupling reagent often involves a trade-off between efficiency, cost, and the potential for side reactions.[8]
Table 1: General Comparison of Common Peptide Coupling Reagents
| Reagent Class | Example(s) | Relative Coupling Speed | Racemization Risk | Byproduct Removal | Key Features |
| Carbodiimides | DCC, DIC, EDC | Moderate to Fast | Moderate (requires additives like HOBt or Oxyma to suppress) | DCC byproduct (DCU) is insoluble; DIC/EDC byproducts are soluble.[9] | Cost-effective, widely used.[6] |
| Imidazolium | CDI | Moderate | Very Low [4] | Easy (Water-soluble imidazole, gaseous CO2)[4] | Mild conditions, low racemization, no base needed. |
| Phosphonium Salts | PyBOP, PyAOP | Fast to Very Fast | Low | Water-soluble. | Highly efficient, especially for hindered couplings.[7] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | Very Fast | Low to Moderate (base dependent)[10] | Water-soluble. | Very high coupling efficiency and speed; HATU is excellent for difficult sequences.[7][11] |
Note: Performance is highly dependent on the specific peptide sequence, solvent, base, and temperature.
Experimental Protocols
General Protocol for Solution-Phase Dipeptide Synthesis using CDI
This protocol outlines the coupling of an N-protected amino acid with a C-protected amino acid methyl ester.
Materials:
-
N-Boc-Amino Acid (e.g., Boc-Phe-OH) (1.0 eq)
-
Amino Acid Methyl Ester Hydrochloride (e.g., H-Ala-OMe·HCl) (1.0 eq)
-
N,N'-Carbonyldiimidazole (CDI) (1.05 - 1.1 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.0 eq, for neutralizing the HCl salt)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
1N HCl solution
-
Brine (saturated NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Activation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-Boc-Amino Acid (1.0 eq) in anhydrous THF. Add CDI (1.05 eq) in one portion.
-
Stir the mixture at room temperature for 1-2 hours. The completion of the acylthis compound formation can be monitored by the cessation of CO₂ evolution.
-
Amine Preparation: In a separate flask, dissolve the amino acid methyl ester hydrochloride (1.0 eq) in anhydrous THF and add TEA or DIPEA (1.0 eq) to neutralize the salt and free the amine.
-
Coupling: Add the free amine solution from step 3 to the activated acylthis compound solution from step 2.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297) or DCM.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude dipeptide.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure protected dipeptide.
Protocol for Solid-Phase Peptide Synthesis (SPPS) using CDI
CDI is less common in routine automated SPPS than HBTU or HATU but is effective for manual synthesis or for coupling specific fragments.[11] This protocol assumes a standard Fmoc/tBu strategy on a pre-loaded Wang or Rink Amide resin.[12][13]
Procedure:
-
Resin Swelling: Swell the pre-loaded resin in N,N-Dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc-Deprotection: Drain the DMF. Add 20% piperidine (B6355638) in DMF to the resin and agitate for 5 minutes. Drain and repeat with fresh 20% piperidine solution for 15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Activation: In a separate flask, dissolve the incoming Fmoc-amino acid (3.0 eq relative to resin loading) in anhydrous DMF. Add CDI (3.0 eq) and allow the solution to pre-activate for 15-30 minutes at room temperature.
-
Coupling: Drain the wash solvent from the resin. Add the pre-activated Fmoc-amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. The coupling can be monitored using a Kaiser test to check for the presence of free primary amines. If the test is positive after 4 hours, the coupling can be repeated.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times).
-
Repeat the cycle of deprotection, washing, and coupling until the desired peptide sequence is assembled.
-
Final Cleavage and Deprotection: After the final Fmoc group is removed, wash the resin, dry it, and treat it with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptide from the resin and remove side-chain protecting groups.
Caption: General workflow for a single coupling cycle in SPPS.
Safety and Handling
-
Moisture Sensitivity: N,N'-Carbonyldiimidazole is sensitive to moisture and should be stored in a tightly sealed container in a desiccator. Handle the reagent quickly in a dry environment.
-
Irritant: CDI can cause skin and eye irritation.[5] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
N,N'-Carbonyldiimidazole is a valuable reagent in the peptide chemist's toolkit, particularly when mild conditions are required to minimize racemization and simplify purification. While not always the fastest coupling agent, its reliability, ease of use, and clean reaction profile make it an excellent choice for the synthesis of sensitive or short-to-medium length peptides in both solution and solid-phase applications.[4][11]
References
- 1. What are the uses and side effects of CDI [blogs.scimplify.com]
- 2. nbinno.com [nbinno.com]
- 3. youtube.com [youtube.com]
- 4. srinichem.com [srinichem.com]
- 5. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]
- 6. Scimplify Blogs | CDI Alternatives- Pros and Cons [scimplify.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. jpt.com [jpt.com]
Application Notes and Protocols: Imidazole Derivatives in Antimicrobial Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole (B134444) derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The five-membered aromatic ring containing two nitrogen atoms serves as a versatile scaffold for the development of novel therapeutic agents.[1] This document provides detailed application notes and protocols for researchers engaged in the development of imidazole-based antimicrobial agents. It covers synthetic methodologies, antimicrobial screening protocols, and an overview of their mechanisms of action.
I. Synthesis of Imidazole Derivatives
The synthesis of imidazole derivatives can be achieved through various methods. The Debus-Radziszewski reaction is a classic and widely used method for the synthesis of 2,4,5-trisubstituted imidazoles.
Protocol 1: Synthesis of 2,4,5-Trisubstituted Imidazoles via Debus-Radziszewski Reaction
This protocol describes the synthesis of 2,4,5-triphenylimidazole (B1675074) as a representative example.
Materials:
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, combine benzil (1 mmol), benzaldehyde (1 mmol), and ammonium acetate (5 mmol).[2]
-
Add glacial acetic acid (10 mL) to the flask.[3]
-
Reflux the reaction mixture with stirring for 3-4 hours at 100-110°C.[2][4]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into cold water (20 mL) to precipitate the product.[3]
-
Filter the solid precipitate and wash it thoroughly with water to remove any unreacted ammonium acetate and acetic acid.[2]
-
Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenylimidazole.[2][5]
-
Dry the purified product under vacuum.
II. Antimicrobial Activity Screening
The evaluation of the antimicrobial efficacy of newly synthesized imidazole derivatives is a critical step. Standardized methods such as the agar (B569324) disk diffusion test and the broth microdilution method are employed for this purpose.[6]
Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Test
This method provides a qualitative assessment of the antimicrobial activity of a compound.[6]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial culture (adjusted to 0.5 McFarland turbidity standard)
-
Sterile filter paper disks (6 mm diameter)
-
Test imidazole derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic disks (e.g., Ciprofloxacin)
-
Negative control disk (solvent only)
-
Forceps
-
Incubator
Procedure:
-
Prepare a bacterial inoculum by suspending 3-5 isolated colonies in sterile broth and adjusting the turbidity to match the 0.5 McFarland standard.[1]
-
Dip a sterile cotton swab into the standardized bacterial suspension, removing excess liquid by pressing the swab against the inside of the tube.[1]
-
Inoculate the entire surface of an MHA plate by swabbing in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure uniform coverage.[1]
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[3]
-
Using sterile forceps, place the antimicrobial-impregnated disks, the positive control disk, and the negative control disk onto the surface of the agar plate, ensuring they are evenly spaced.[7]
-
Gently press each disk to ensure complete contact with the agar surface.[1]
-
Invert the plates and incubate at 35-37°C for 16-24 hours.[1][6]
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm) using a ruler or calipers.[3]
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture (adjusted to 0.5 McFarland turbidity standard and then diluted)
-
Test imidazole derivatives (stock solution)
-
Positive control antibiotic
-
Growth control (no antimicrobial agent)
-
Sterility control (no bacteria)
-
Multichannel pipette
Procedure:
-
Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the test compound stock solution to the first well of a row, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound. This will create a range of concentrations of the test compound.
-
Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Add 100 µL of the diluted bacterial suspension to each well (except the sterility control wells). The final volume in each well will be 200 µL.
-
The last column of the plate should contain a growth control (MHB and bacteria) and a sterility control (MHB only).
-
Seal the plate and incubate at 37°C for 18-24 hours.[8]
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[9]
III. Quantitative Data Presentation
The antimicrobial activity of various imidazole derivatives is summarized in the tables below.
Table 1: Minimum Inhibitory Concentration (MIC) of Imidazole Derivatives against Bacterial Strains (µg/mL)
| Compound | Staphylococcus aureus (ATCC 29213) | MRSA (ATCC 43300) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 1744) | Acinetobacter baumannii (ATCC 747) | Reference |
| HL1 | 625 | 1250 | >5000 | 5000 | 1250 | [3] |
| HL2 | 625 | 625 | 2500 | 2500 | 2500 | [3] |
| Vancomycin | 0.63 | 0.31 | 10 | >40 | >40 | [3] |
| Ciprofloxacin | 0.16 | 0.16 | 0.02 | 0.63 | 0.16 | [3] |
Table 2: Minimum Inhibitory Concentration (MIC) of Imidazole 2-Aldoxime Derivatives against Bacterial Strains (µg/mL)
| Compound | Enterococcus faecalis | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 1 | 12.5 | 12.5 | 12.5 | 25.0 | [1] |
| 4 | 12.5 | 12.5 | 12.5 | 25.0 | [1] |
| Gentamicin | 25.0 | 12.5 | 6.25 | 3.12 | [1] |
Table 3: Minimum Bactericidal Concentration (MBC) of Imidazole and Imidazolium (B1220033) Salts (µg/mL)
| Compound | Bacillus subtilis | Escherichia coli | Reference |
| 3b | 4 | 128 | [7] |
IV. Mechanisms of Action
Imidazole derivatives exhibit their antimicrobial effects through various mechanisms, targeting different cellular components and pathways in both fungi and bacteria.
Antifungal Mechanism of Action
The primary antifungal mechanism of imidazole derivatives, such as clotrimazole (B1669251) and miconazole, is the inhibition of ergosterol (B1671047) biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.
-
Inhibition of Lanosterol (B1674476) 14α-demethylase: Imidazoles bind to the heme iron of the cytochrome P450 enzyme, lanosterol 14α-demethylase.
-
Disruption of Ergosterol Synthesis: This binding inhibits the conversion of lanosterol to ergosterol.
-
Altered Membrane Permeability: The depletion of ergosterol and accumulation of toxic sterol precursors lead to increased permeability and disruption of the fungal cell membrane.
-
Cell Death: The compromised cell membrane ultimately results in fungal cell death.
Antibacterial Mechanisms of Action
The antibacterial action of imidazole derivatives is more diverse and can involve multiple targets.
-
Inhibition of DNA Gyrase and Topoisomerase IV: Some imidazole derivatives have been shown to inhibit bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4][6] These enzymes are essential for DNA replication, transcription, and repair. Their inhibition leads to the accumulation of DNA strand breaks and ultimately cell death.[10]
-
Inhibition of Cell Wall Synthesis: Imidazole derivatives can interfere with the synthesis of peptidoglycan, a crucial component of the bacterial cell wall.[3][11] This can be achieved through the inhibition of enzymes involved in the peptidoglycan biosynthesis pathway.
-
Disruption of Cell Membrane: Certain imidazole derivatives, particularly imidazolium salts, can disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[12]
-
Inhibition of Protein Synthesis: Some studies have indicated that specific imidazole derivatives can act as translation inhibitors, targeting the bacterial ribosome and halting protein synthesis.
-
Inhibition of Nitric Oxide Dioxygenase (NOD): Antimicrobial imidazoles have been found to inhibit the function of microbial flavohemoglobins, which are involved in detoxifying nitric oxide.
V. Visualizations
Experimental and Logical Workflows
Signaling Pathways and Mechanisms of Action
References
- 1. Novel Imidazole Aldoximes with Broad-Spectrum Antimicrobial Potency against Multidrug Resistant Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel compounds targeting bacterial DNA topoisomerase/DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lysozyme - Wikipedia [en.wikipedia.org]
- 11. Frontiers | The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus [frontiersin.org]
- 12. Imidazole Antibiotics Inhibit the Nitric Oxide Dioxygenase Function of Microbial Flavohemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Imidazoles in Optical Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of imidazole-based compounds in optical analysis, complete with experimental protocols and quantitative data. Imidazole (B134444), a five-membered aromatic heterocycle, is a versatile scaffold in the design of fluorescent probes and other optical materials due to its unique electronic properties, metal-binding affinity, and tunable fluorescence response.[1][2] Its derivatives have become powerful tools in diverse scientific fields, including chemical biology, materials science, and drug development.[1][3]
Fluorescent Chemosensors for Ion and Small Molecule Detection
Imidazole-based fluorophores are extensively used as chemosensors for a variety of analytes, including metal ions and anions, due to the coordinating ability of the imidazole nitrogen atoms.[1][4][5] These sensors often function through mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Fluorescence Resonance Energy Transfer (FRET), which result in detectable changes in their fluorescence upon binding to an analyte.[1]
A. Metal Ion Detection
The imidazole moiety's capacity to coordinate with metal ions makes it an excellent component for fluorescent sensors designed to target specific cations.[1][3][2][6]
Quantitative Data for Imidazole-Based Metal Ion Sensors:
| Fluorophore/Probe | Target Ion | Detection Limit | Solvent System | Fluorescence Change | Reference |
| 2-(4,5-diphenyl-1-(p-tolyl)-1H-imidazol-2-yl) phenol (B47542) (TS) | Cu²⁺ | 0.09 µM | CH₃CN/H₂O (90/10 v/v) | Quenching | [1][6] |
| 2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl) phenol (AS) | Cu²⁺ | 0.28 µM | CH₃CN/H₂O (90/10 v/v) | Quenching | [1][6] |
| 2-(benzo[d]thiazol-2-yl)-6-(1,4,5-triphenyl-1H-imidazol-2-yl) phenol (SP26) | Cu²⁺ | 381 pM | THF/H₂O (8:2 v/v) | Quenching | [7] |
| 2-(furan-2-yl)-1H-anthra[1,2-d]imidazole-6,11-dione (FAI) | Ag⁺ | 66 nM | 1,4-dioxane/H₂O (3:7 v/v, pH 7.4) | Quenching | [8] |
| BIB (a symmetrical imidazole-containing framework) | Ag⁺ | 4.591 × 10⁻⁸ mol L⁻¹ | DMF-HEPES (9:1, v/v, pH 7.4) | Turn-off | [9] |
| 5 (2-(4-(1,3-dithian-2-yl)phenyl)-4,5-diphenyl-1H-imidazole) | Hg²⁺ | 5.3 nM | Organic semi-aqueous solutions | Quenching | [10] |
| Zinc-imidazole-based ion-pair receptor | HSO₄⁻ (in presence of Zn²⁺) | - | - | Enhancement | [11] |
Experimental Protocol: Detection of Cu²⁺ using TS Sensor [1][6]
Materials:
-
2-(4,5-diphenyl-1-(p-tolyl)-1H-imidazol-2-yl) phenol (TS) stock solution (1 mM in CH₃CN).
-
Stock solutions of various metal ions (e.g., Cu²⁺, Pb²⁺, K⁺, Zn²⁺, Ag⁺, Co²⁺, Cd²⁺, Ni²⁺, Ba²⁺) in deionized water.
-
Acetonitrile (CH₃CN) and deionized water.
-
Fluorescence spectrophotometer.
Procedure:
-
Preparation of Sensor Solution: Prepare a 10 µM working solution of the TS sensor in a CH₃CN/H₂O (90:10 v/v) mixture.
-
Fluorescence Measurement: Transfer 2 mL of the TS sensor solution into a quartz cuvette.
-
Titration: To the cuvette containing the sensor solution, add incremental amounts of the Cu²⁺ stock solution (e.g., 0, 0.2, 0.4, ... equivalents). After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.
-
Data Acquisition: Record the fluorescence emission spectrum after each addition. A gradual decrease in fluorescence intensity should be observed with increasing Cu²⁺ concentration.[1]
-
Selectivity Study: To separate cuvettes containing the TS sensor solution, add an excess (e.g., 10 equivalents) of other metal ion stock solutions. Record the fluorescence emission spectra and compare the changes to that observed with Cu²⁺ to confirm selectivity.[1]
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of Cu²⁺ to determine the detection limit.
Workflow for Metal Ion Detection:
Caption: Workflow for metal ion detection using an imidazole-based fluorescent sensor.
B. Anion and Small Molecule Detection
The electron-rich nature of the imidazole ring also allows for its use in the detection of anions and small, electron-deficient molecules.[12][13]
Quantitative Data for Imidazole-Based Anion and Small Molecule Sensors:
| Fluorophore/Probe | Target Analyte | Detection Limit | Solvent System | Fluorescence Change | Reference |
| L1 (imidazole-based) | HClO | 0.96 µM | - | Quenching | [14] |
| L2 (imidazole-based) | NaHSO₃ | 0.59 µM | - | Enhancement | [14] |
| N1-functionalized imidazoles | Picric Acid | - | - | Quenching | [15] |
| 2-(benzo[d]thiazol-2-yl)-6-(1,4,5-triphenyl-1H-imidazol-2-yl) phenol (SP26) | BF₃ | 307 pM | THF/H₂O (8:2 v/v) | Quenching and Redshift | [7] |
Bioimaging Applications
Imidazole derivatives have been successfully employed as fluorescent probes for imaging cancer cells and subcellular structures.[16][17][18][19] Their non-cytotoxicity and ability to selectively accumulate in specific cellular compartments make them valuable tools for biological research.[16][17]
Quantitative Data for Imidazole-Based Bioimaging Probes:
| Probe | Application | Cell Line | Key Feature | Reference |
| Cyclo X | In vitro and in vivo cancer cell imaging | HT-29 (cancer), Vero (normal), 4T1 tumor-bearing mice | Non-cytotoxic, selective accumulation in tumor | [16][17] |
| T-1 (D-π-A type imidazole derivative) | Lysosomal tracker | - | High stability and water solubility at pH 4-6 | [18][19] |
| T-2 and T-3 (D-π-A type imidazole derivatives) | Cytoplasm probes | - | - | [18][19] |
| MIBTAA (imidazole-fused benzothiadiazole) | Lysosomal pH imaging | Living cells | pKa of 5.3, red emission | [20] |
Experimental Protocol: In Vitro Cancer Cell Imaging with Cyclo X [16]
Materials:
-
Cyclo X fluorescent probe.
-
HT-29 cancer cells.
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope.
Procedure:
-
Cell Culture: Culture HT-29 cells in a suitable culture dish or plate until they reach the desired confluency.
-
Probe Incubation: Prepare a working solution of Cyclo X in the cell culture medium. Remove the old medium from the cells and add the Cyclo X-containing medium. Incubate the cells for a specific period to allow for probe uptake.
-
Washing: After incubation, remove the probe-containing medium and wash the cells with PBS to remove any unbound probe.
-
Imaging: Add fresh PBS or culture medium to the cells and observe them under a fluorescence microscope using the appropriate excitation and emission filters for Cyclo X (Excitation/Emission: 360/452 nm).[16][17]
-
Cytotoxicity Assay (MTT Assay): To assess the probe's toxicity, treat cells with varying concentrations of Cyclo X. After a set incubation period, perform an MTT reduction assay to determine cell viability.[16][17]
Signaling Pathway for Lysosomal pH Imaging:
Caption: Mechanism of an imidazole-based probe for lysosomal pH imaging.
Photodynamic Therapy (PDT)
Imidazole-substituted metalloporphyrins have been investigated as photosensitizers for PDT.[21][22][23][24] Upon light activation, these molecules generate reactive oxygen species (ROS) that induce cancer cell death.[21][22][23][24][25]
Quantitative Data for Imidazole-Porphyrin Photosensitizers:
| Photosensitizer | Cell Lines | Phototoxicity Ranking | Mechanism | Reference |
| Cationic Pd porphyrin | HeLa, CT26 | Pd cationic > InCl cationic > Zn cationic > Zn anionic | Hydroxyl radical production, apoptosis induction | [21][22][23][24] |
| Cationic Zn porphyrin | HeLa, CT26 | - | Localizes in lysosomes and mitochondria | [21][22][23][24] |
| Anionic Zn porphyrin | HeLa, CT26 | - | Localizes in lysosomes | [21][22][23][24] |
Experimental Protocol: Assessing Phototoxicity in PDT [21]
Materials:
-
Imidazole-substituted metalloporphyrin photosensitizer.
-
HeLa or CT26 cancer cells.
-
Cell culture medium.
-
Light source with appropriate wavelength for photosensitizer activation.
-
Caspase fluorescent substrate (for apoptosis assay).
-
Fluorescence microscope or plate reader.
Procedure:
-
Cell Treatment: Incubate cancer cells with the photosensitizer for a predetermined time to allow for cellular uptake.
-
Irradiation: Expose the cells to light at a specific wavelength and dose to activate the photosensitizer.
-
Cell Viability Assay: After a post-irradiation incubation period, assess cell viability using a standard method (e.g., MTT assay) to determine the phototoxicity.
-
Apoptosis Assay: To confirm the mechanism of cell death, perform a fluorescent caspase assay.[21]
-
Lyse the treated cells at various time points post-PDT.
-
Incubate the cell lysate with a caspase fluorescent substrate (e.g., Ac-DEVD-AFC).
-
Measure the fluorescence to quantify caspase activity, which is indicative of apoptosis.
-
Logical Relationship in Photodynamic Therapy:
Caption: Simplified mechanism of imidazole-porphyrin mediated photodynamic therapy.
Nonlinear Optical (NLO) Materials
Certain imidazole derivatives exhibit nonlinear optical properties, which are of interest for applications in photonics and optoelectronics.[26][27][28][29][30]
Key Findings for Imidazole-Based NLO Materials:
-
Imidazole-2-carboxaldehyde: Computational studies suggest this molecule is a strong candidate for NLO applications due to its high dipole moment, polarizability, and first-order hyperpolarizability.[27][28]
-
4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol: This compound exhibits self-defocusing nonlinearity and has a significant third-order susceptibility, making it a potential NLO material.[30]
-
Benzimidazole (B57391) Derivatives: DFT studies have shown that certain benzimidazole derivatives, particularly those with nitro groups, have high polarizability and hyperpolarizability, indicating their potential as NLO materials.[29]
These application notes and protocols provide a comprehensive starting point for researchers interested in utilizing the diverse optical properties of imidazole-based compounds. The provided data and methodologies can guide the design and execution of experiments in chemosensing, bioimaging, and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. seejph.com [seejph.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. An imidazole-based fluorescent sensor for selective detection of Cu 2+ and BF 3 with environmental applications - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D5SD00021A [pubs.rsc.org]
- 8. An anthraquinone-imidazole-based colorimetric and fluorescent sensor for the sequential detection of Ag+ and biothiols in living cells - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. A novel symmetrical imidazole-containing framework as a fluorescence sensor for selectively detecting silver ions - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. Turn-off fluorescence of imidazole-based sensor probe for mercury ions - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00146F [pubs.rsc.org]
- 11. Enhancement of anion recognition exhibited by a zinc-imidazole-based ion-pair receptor composed of C–H hydrogen- and halogen-bond donor groups - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. A comprehensive review of the imidazole, benzimidazole and imidazo[1,2-a]pyridine-based sensors for the detection of fluoride ion - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. The design and synthesis of two imidazole fluorescent probes for the special recognition of HClO/NaHSO3 and their applications - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. Imidazole-based fluorescent probes: concomitant effects of N1 substitution and lone pair on selective recognition of picric acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis and application of the fluorescent furan and imidazole probes for selective in vivo and in vitro cancer cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Imidazole Metalloporphyrins as Photosensitizers for Photodynamic Therapy: Role of Molecular Charge, Central Metal and Hydroxyl Radical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Imidazole metalloporphyrins as photosensitizers for photodynamic therapy: role of molecular charge, central metal and hydroxyl radical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. experts.umn.edu [experts.umn.edu]
- 24. pure.uj.ac.za [pure.uj.ac.za]
- 25. Photophysical Characterization of Imidazolium-Substituted Pd(II), In(III), and Zn(II) Porphyrins as Photosensitizers for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. uou.ac.in [uou.ac.in]
- 28. researchgate.net [researchgate.net]
- 29. pubs.acs.org [pubs.acs.org]
- 30. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Imidazole-Based Fluorescent Probes for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the use of imidazole-based fluorescent probes in the selective detection of various metal ions. The unique electronic properties and metal-coordinating ability of the imidazole (B134444) moiety make it a versatile scaffold for designing highly sensitive and selective chemosensors.[1][2][3][4][5] This document covers the synthesis, characterization, and application of specific probes for the detection of copper (Cu²⁺), zinc (Zn²⁺), and cadmium (Cd²⁺) ions, complete with experimental protocols and data presentation.
Overview of Imidazole-Based Fluorescent Probes
Imidazole derivatives are widely employed in the development of fluorescent chemosensors due to their ability to form stable complexes with metal ions.[1][3] The two nitrogen atoms within the imidazole ring act as excellent coordination sites for metal ions.[2][5] Upon binding with a target metal ion, the photophysical properties of the imidazole-based probe are modulated, leading to a detectable change in fluorescence, such as quenching ("turn-off") or enhancement ("turn-on").[1][6] These changes are often governed by mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).[4]
Quantitative Data Summary
The following tables summarize the key performance metrics of selected imidazole-based fluorescent probes for different metal ions, allowing for easy comparison.
Table 1: Imidazole-Based Probes for Copper (II) Ion (Cu²⁺) Detection
| Probe Name | Limit of Detection (LOD) | Solvent System | Fluorescence Change | Binding Stoichiometry (Probe:Ion) | Reference |
| 2-(benzo[d]thiazol-2-yl)-6-(1,4,5-triphenyl-1H-imidazol-2-yl) phenol (B47542) (SP26) | 381 pM | THF/Water (8:2) | Quenching | 1:1 | [7] |
| 2-(4,5-diphenyl-1-(p-tolyl)-1H-imidazol-2-yl) phenol (TS) | 0.09 µM (spectrofluorometric), 0.05 µM (spectrophotometric) | CH₃CN/H₂O (90:10 v/v) | Quenching | 2:1 | [8][9] |
| 2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl) phenol (AS) | 0.28 µM (spectrofluorometric), 0.50 µM (spectrophotometric) | CH₃CN/H₂O (90:10 v/v) | Quenching | 2:1 | [8][9] |
Table 2: Imidazole-Based Probes for Zinc (II) Ion (Zn²⁺) Detection
| Probe Name | Limit of Detection (LOD) | Quantum Yield (Φ) | Solvent System | Fluorescence Change | Binding Stoichiometry (Probe:Ion) | Reference |
| Isoindole-imidazole Schiff base (IIED) | 0.073 µM | Φ (free) = 0.036, Φ (complex) = 0.69 | HEPES buffer/DMSO (3:7) | Turn-on (19-fold enhancement) | 1:1 | [10] |
| Benzothiazole-linked imidazole (BIPP) | 2.36 x 10⁻⁸ M | Not Reported | ACN/H₂O (8:2 v/v) | Turn-on | 8:2 | [11][12] |
| Phentroimidazole-based sensor (FIH) | Not Reported | Not Reported | Not Specified | Turn-on (35-fold enhancement) | Not Reported | [13] |
Table 3: Imidazole-Based Probe for Cadmium (II) Ion (Cd²⁺) Detection
| Probe Name | Limit of Detection (LOD) | Solvent System | Fluorescence Change | Binding Stoichiometry (Probe:Ion) | Reference |
| Phenazine-imidazole Schiff base (PIS) | 2.10 x 10⁻⁸ M | Aqueous media (physiological pH) | Ratiometric (Red-shifted fluorescence) | 1:1 | [14] |
Signaling Pathways and Mechanisms
The interaction between an imidazole-based probe and a metal ion triggers a change in its fluorescence through various photophysical processes.
Fluorescence Quenching by Copper (II)
Copper (II) is a paramagnetic ion that often quenches the fluorescence of a probe upon coordination. This "turn-off" response is typically due to energy or electron transfer from the excited state of the fluorophore to the metal ion.[6]
Caption: Signaling pathway for Cu²⁺ detection via fluorescence quenching.
Fluorescence Enhancement by Zinc (II)
In contrast to paramagnetic ions, diamagnetic ions like Zn²⁺ can lead to a "turn-on" fluorescence response. This often occurs because the free probe has a quenching pathway (e.g., PET) that is inhibited upon metal ion binding, restoring the fluorescence of the fluorophore.
Caption: Signaling pathway for Zn²⁺ detection via fluorescence enhancement.
Experimental Protocols
The following are generalized protocols based on methodologies cited in the literature. Researchers should adapt these protocols based on their specific probe and experimental setup.
General Workflow for Metal Ion Detection
Caption: General experimental workflow for metal ion sensing.
Protocol for Cu²⁺ Detection using Probe TS
This protocol is adapted from the methodology described for the 2-(4,5-diphenyl-1-(p-tolyl)-1H-imidazol-2-yl) phenol (TS) probe.[4][8][9]
Materials:
-
Probe TS
-
Acetonitrile (CH₃CN), spectroscopic grade
-
Deionized water
-
Stock solutions (1 mM) of various metal salts (e.g., Cu(NO₃)₂, Zn(NO₃)₂, etc.) in deionized water
-
Fluorescence spectrophotometer
Procedure:
-
Preparation of Probe Stock Solution: Prepare a 1 mM stock solution of probe TS in CH₃CN.
-
Preparation of Working Solution: Prepare a 10 µM working solution of probe TS in a CH₃CN/H₂O (90:10 v/v) mixture.
-
Fluorescence Titration:
-
Transfer 3 mL of the 10 µM probe TS solution into a quartz cuvette.
-
Record the initial fluorescence spectrum (Excitation at 320 nm, Emission range 400-600 nm).[8][9]
-
Add incremental amounts of the Cu²⁺ stock solution (e.g., 0.2, 0.4, 0.6... equivalents) to the cuvette.
-
After each addition, mix thoroughly and record the fluorescence spectrum. A gradual decrease in fluorescence intensity at around 460.90 nm should be observed.[8][9]
-
-
Selectivity Study:
-
To separate cuvettes containing 3 mL of the 10 µM probe TS solution, add an excess (e.g., 10 equivalents) of other metal ion stock solutions (e.g., Zn²⁺, Cd²⁺, Ni²⁺, etc.).
-
Record the fluorescence spectra and compare the changes to that observed with Cu²⁺ to confirm selectivity.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of Cu²⁺.
-
Calculate the limit of detection (LOD) using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration plot.[15]
-
Protocol for Zn²⁺ Detection using Probe IIED
This protocol is based on the methodology for the isoindole-imidazole Schiff base (IIED) probe.[10]
Materials:
-
Probe IIED
-
Dimethyl sulfoxide (B87167) (DMSO), spectroscopic grade
-
HEPES buffer (e.g., 1 M, pH 7-8)
-
Stock solutions (10 mM) of various metal salts in deionized water
-
Fluorescence spectrophotometer
Procedure:
-
Preparation of Probe Stock Solution: Prepare a 1 mM stock solution of probe IIED in DMSO.
-
Preparation of Working Solution: Prepare a 10 µM working solution of probe IIED in a 3:7 HEPES buffer:DMSO medium.
-
Fluorescence Titration:
-
Transfer 3 mL of the 10 µM probe IIED solution to a cuvette.
-
Record the initial fluorescence spectrum (Excitation at 480 nm, Emission range 500-700 nm). The initial fluorescence should be weak.[10]
-
Add incremental amounts of the Zn²⁺ stock solution.
-
After each addition, mix and record the fluorescence spectrum. A significant "turn-on" response with an emission peak around 558 nm should be observed.[10]
-
-
Competition Study:
-
To a solution of probe IIED containing Zn²⁺, add other metal ions to determine if they interfere with the Zn²⁺ detection.
-
-
Quantum Yield Calculation:
-
The fluorescence quantum yield can be determined using a reference standard (e.g., quinine (B1679958) sulfate) with a known quantum yield, using the comparative method.[16][17][18] The equation is: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (η_sample² / η_ref²), where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Synthesis of Imidazole-Based Probes
The synthesis of imidazole-based probes often involves a condensation reaction. A common method is the Debus-Radziszewski reaction.[2]
General Synthesis Workflow
Caption: General workflow for the synthesis of imidazole probes.
For specific synthesis protocols, researchers are encouraged to consult the primary literature for the probe of interest. For instance, the synthesis of probes TS and AS involves the reflux of benzil, a substituted aniline, and a salicylaldehyde (B1680747) derivative in acetic acid with ammonium acetate.[8]
Conclusion
Imidazole-based fluorescent probes offer a powerful and versatile platform for the detection of metal ions. Their high sensitivity, selectivity, and the tunability of their photophysical properties make them valuable tools in various fields, including environmental monitoring, biological imaging, and diagnostics. The protocols and data presented here provide a foundation for researchers to utilize these probes in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. seejph.com [seejph.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. seejph.com [seejph.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An imidazole-based fluorescent sensor for selective detection of Cu 2+ and BF 3 with environmental applications - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D5SD00021A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. seejph.com [seejph.com]
- 10. Turn on Fluorescence Sensing of Zn2+ Based on Fused Isoindole-Imidazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Phentroimidazole Based Fluorescence "Turn on" Sensor for Highly Sensitive Detection of Zn2+ Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A phenazine-imidazole based ratiometric fluorescent probe for Cd2+ ions and its application in in vivo imaging - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. rsc.org [rsc.org]
- 16. edinst.com [edinst.com]
- 17. agilent.com [agilent.com]
- 18. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols: Synthesis and Utility of N-Acylimidazoles in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylimidazoles are highly valuable reagents in organic synthesis, serving as efficient acyl-transfer agents. Their reactivity stems from the fact that imidazole (B134444) is an excellent leaving group, facilitating the acylation of a wide range of nucleophiles under mild conditions. This reactivity makes them particularly useful in the synthesis of esters and amides, which are key functional groups in numerous pharmaceuticals and biologically active molecules.[1] N-acylimidazoles offer a milder alternative to more aggressive acylating agents like acyl chlorides and acid anhydrides, which can produce harsh acidic byproducts.[2] This document provides detailed protocols for the synthesis of N-acylimidazoles and their subsequent use in acylation reactions, supported by quantitative data and workflow diagrams.
I. Synthesis of N-Acylimidazoles
A prevalent and efficient method for synthesizing N-acylimidazoles involves the reaction of a carboxylic anhydride (B1165640) with 1,1'-carbonyldiimidazole (B1668759) (CDI).[3][4] This method is particularly advantageous as it produces only the desired N-acylimidazole and carbon dioxide gas as a byproduct, simplifying purification.[3][4][5] An alternative route involves the activation of carboxylic acids with CDI, which proceeds through an N-acylimidazole intermediate.[2]
A. Synthesis via Carboxylic Anhydride and CDI
This protocol describes a general procedure for the synthesis of N-acylimidazoles from a carboxylic anhydride and CDI.
Experimental Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic anhydride (1.0 equivalent) in an anhydrous aprotic solvent (e.g., THF, CH₂Cl₂).[1][3]
-
Addition of CDI: To this solution, add 1,1'-carbonyldiimidazole (CDI) (approximately 1.0 equivalent of imidazole groups to anhydride groups) portion-wise at room temperature.[4]
-
Reaction Conditions: Stir the reaction mixture at a temperature between 20°C and 100°C.[4] The optimal temperature will depend on the specific substrate.[2]
-
Monitoring: Monitor the reaction progress by observing the cessation of CO₂ evolution.
-
Work-up: Upon completion, the resulting N-acylimidazole solution can often be used directly in subsequent steps.[4] If isolation is required, the solvent can be removed under reduced pressure. The crude product can then be purified by distillation or crystallization.[4]
Table 1: Reaction Conditions for the Synthesis of N-Acylimidazoles from Carboxylic Anhydrides and CDI.
| Parameter | Condition | Reference |
| Temperature | 0°C to 200°C (preferred 20°C to 100°C) | [4] |
| Solvent | Aprotic solvents (e.g., methylene (B1212753) chloride) | [3] |
| Reactant Ratio | ~1:1 ratio of carboxylic anhydride groups to CDI | [4] |
| Byproduct | Carbon Dioxide (gaseous) | [4][5] |
B. Synthesis via Carboxylic Acid and CDI
This method involves the activation of a carboxylic acid with CDI to form the N-acylimidazole in situ.
Experimental Protocol:
-
Activation of Carboxylic Acid: Under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as THF or CH₂Cl₂.[2]
-
Addition of CDI: Add CDI (1.0-1.1 equivalents) portion-wise to the solution.[2]
-
Reaction: Stir the mixture at room temperature until the evolution of CO₂ ceases, which typically takes 30-60 minutes.[2] The resulting solution contains the activated N-acylimidazole.
II. Acylation Reactions Using N-Acylimidazoles
N-acylimidazoles are effective for the acylation of various nucleophiles, most notably amines and alcohols, to form amides and esters, respectively. The reaction proceeds via a nucleophilic attack at the acyl carbonyl carbon, leading to the transfer of the acyl group and the release of imidazole.[1]
A. N-Acylation of Primary Amines
This protocol provides a general method for the acylation of primary amines to form N-substituted amides.
Experimental Protocol:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve the primary amine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., THF, CH₂Cl₂).[1]
-
Addition of N-Acylimidazole: Add the N-acylimidazole (1.0 equivalent), either as a solid or as a solution in the same solvent, to the amine solution in one portion at room temperature.[1]
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction's progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.[1]
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).[1] An aqueous wash can be employed to remove the imidazole byproduct if necessary.[2]
Table 2: Illustrative Solvents for Imidazole Acylation Reactions.
| Solvent | Dielectric Constant | Typical Temperature | Notes | Reference |
| Dichloromethane (CH₂Cl₂) | 9.1 | Room temperature | Good for dissolving many organic compounds, volatile, and easy to remove. | [2] |
| Tetrahydrofuran (THF) | 7.5 | Room temperature to reflux | Aprotic and can dissolve a wide range of substrates. | [2] |
| N,N-Dimethylformamide (DMF) | 36.7 | Room temperature to elevated temperatures | High boiling point, useful for less reactive substrates requiring heat. Can be difficult to remove. | [2] |
| Acetonitrile (MeCN) | 37.5 | Room temperature to reflux | Polar aprotic solvent, miscible with water. | [2] |
B. Acylation of Alcohols
The acylation of alcohols using N-acylimidazoles to form esters proceeds via a similar mechanism to amine acylation. The reaction can be catalyzed by bases such as N-methylimidazole.[6][7] The mechanism can proceed through either general base catalysis or a nucleophilic route involving the formation of an N-acylated catalyst intermediate.[6][7]
III. Visualizing the Workflow and Mechanisms
Diagrams created using Graphviz (DOT language) are provided below to illustrate the synthesis and reaction pathways.
Caption: Synthesis of N-Acylimidazoles from Carboxylic Anhydride and CDI.
Caption: General workflow for a typical N-acylimidazole-mediated acylation.
Caption: Mechanism of N-acylimidazole-mediated acylation.
IV. Troubleshooting and Optimization
Hydrolytic Instability: N-acylimidazoles are susceptible to hydrolysis.[2] It is imperative to use anhydrous solvents and perform reactions under an inert atmosphere to prevent the decomposition of the N-acylimidazole back to the corresponding carboxylic acid and imidazole.[2]
Purification Challenges: Purification of N-acylimidazoles via silica gel chromatography can be challenging due to the acidic nature of silica and the presence of bound water, which can promote hydrolysis.[2] If chromatography is necessary, using a well-dried silica gel and a non-nucleophilic solvent system is recommended. In many cases, it is preferable to use the crude N-acylimidazole directly in the subsequent reaction step.[2]
Steric Hindrance: If either the nucleophile or the N-acylimidazole is sterically hindered, the reaction may require longer reaction times or elevated temperatures to proceed to completion.[2]
Conclusion
N-acylimidazoles are versatile and efficient reagents for acylation reactions, offering a mild and effective alternative to traditional acylating agents. The synthesis from carboxylic anhydrides and CDI is a clean and high-yielding process. Their application in the acylation of amines and alcohols is a cornerstone in the synthesis of complex molecules, particularly in the pharmaceutical industry. By following the detailed protocols and considering the troubleshooting advice provided, researchers can effectively utilize N-acylimidazole chemistry in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. WO1992019600A1 - Preparation of n-acylimidazoles - Google Patents [patents.google.com]
- 4. US5145983A - Preparation of N-acylimidazoles - Google Patents [patents.google.com]
- 5. EP0583375B1 - Preparation of n-acylimidazoles - Google Patents [patents.google.com]
- 6. Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Imidazole Derivatives as Corrosion Inhibitors
Introduction
Corrosion, the gradual destruction of materials by chemical or electrochemical reaction with their environment, poses a significant challenge across various industries, leading to enormous economic losses and safety concerns.[1][2] The use of corrosion inhibitors is one of the most practical and cost-effective methods to mitigate corrosion.[3][4] Among the various classes of organic compounds used as corrosion inhibitors, imidazole (B134444) and its derivatives have garnered substantial attention.[3][5] These heterocyclic compounds are effective due to their ability to adsorb strongly onto metal surfaces, forming a protective film that isolates the metal from the corrosive environment.[1][3] The inhibitive properties of imidazole derivatives are attributed to the presence of π-electrons and heteroatoms (nitrogen) in their molecular structure, which act as active centers for adsorption.[4][6] This document provides detailed application notes and experimental protocols for researchers and scientists interested in the evaluation and application of imidazole derivatives as corrosion inhibitors.
Application Notes
Mechanism of Corrosion Inhibition
The primary mechanism by which imidazole derivatives inhibit corrosion is through adsorption onto the metal surface.[1][7] This adsorption process can occur through two main types of interactions: physisorption and chemisorption.[3]
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.
-
Chemisorption: This involves the sharing of electrons between the d-orbitals of the metal atoms and the lone pair electrons of the nitrogen atoms in the imidazole ring, as well as the π-electrons of the aromatic ring, forming a coordinate covalent bond.[4][6]
The adsorbed inhibitor molecules form a protective barrier on the metal surface, which blocks the active sites for corrosion and hinders the diffusion of corrosive species (such as H+, Cl-, and O2) to the metal surface.[1][7] Most imidazole derivatives act as mixed-type inhibitors, meaning they affect both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[1][8]
Performance Data of Imidazole Derivatives
The effectiveness of a corrosion inhibitor is typically quantified by its inhibition efficiency (IE%), which can be determined using various experimental techniques. The following tables summarize the performance of several imidazole derivatives as corrosion inhibitors for different metals in various corrosive media.
Table 1: Inhibition Efficiency of Imidazole Derivatives on Steel
| Imidazole Derivative | Metal | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (IE%) | Reference |
| 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole (IM-Cl) | Mild Steel | 0.5 M H₂SO₄ | 1 mM | 25 | 96.7 | [5] |
| 1,4,5-triphenyl-2-(p-tolyl)-1H-imidazole (IM-CH₃) | Mild Steel | 0.5 M H₂SO₄ | 1 mM | 25 | 91.9 | [5] |
| 2-(1,4,5-triphenyl-1H-imidazol-2-yl)phenol (IM-OH) | Mild Steel | 0.5 M H₂SO₄ | 1 mM | 25 | 97.7 | [9] |
| 1,4,5-triphenyl-2-(4-methoxyphenyl)-1H-imidazole (IM-OCH₃) | Mild Steel | 0.5 M H₂SO₄ | 1 mM | 25 | 98.9 | [9] |
| Imidazole | Carbon Steel | District Heating Water | 500 ppm | 60 | 91.7 | [10] |
| 1,3-dipropyl-2-(2-propoxyphenyl)-4,5-diphenylimidazole iodide (IL1) | Carbon Steel | 1% NaCl | 80 ppm | 25 | >80 | [11] |
| 1,3-dibutyl-2-(2-butoxyphenyl)-4,5-diphenylimidazole iodide (IL2) | Carbon Steel | 1% NaCl | 100 ppm | 25 | >80 | [11] |
| Synthesized Imidazole Derivative (ID) | Q235 Carbon Steel | 3.5 wt.% NaCl (acidic) | Optimal | 24h immersion | Excellent | [7] |
Table 2: Inhibition Efficiency of Imidazole Derivatives on Other Metals
| Imidazole Derivative | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (IE%) | Reference |
| 1H-benzimidazole (BIM) | Brass (Cu-Zn) | 0.1 M HNO₃ | 10 mM | >94 | [8] |
| N-methylimidazole (MIM) | Brass (Cu-Zn) | 0.1 M HNO₃ | 10 mM | Not specified, but effective | [8] |
| 1H-imidazole (IM) | Brass (Cu-Zn) | 0.1 M HNO₃ | 10 mM | Not specified, but effective | [8] |
| Guanine | Copper | 0.1 M HCl | 1 mM | 86 | [12] |
| Imidazole | Copper | 0.1 M HCl | Not specified | Inefficient | [12] |
| 4-methylimidazole | Copper | 0.1 M HCl | Not specified | Inefficient | [12] |
Experimental Protocols
The evaluation of corrosion inhibitors typically involves a combination of gravimetric and electrochemical methods. Below are detailed protocols for the most common techniques used to assess the performance of imidazole derivatives.
Weight Loss (Gravimetric) Method
This is a simple and widely used technique to determine the average corrosion rate over a period of time.[13][14]
a. Materials and Equipment:
-
Metal coupons (e.g., mild steel, 2.0 cm x 1.0 cm x 0.2 cm).[5]
-
Corrosive medium (e.g., 0.5 M H₂SO₄).[5]
-
Imidazole derivative inhibitor.
-
Analytical balance (precision of 0.1 mg).
-
Beakers (250 mL).[15]
-
Water bath or thermostat for temperature control.
-
Polishing paper (e.g., SiC paper of various grits).
-
Acetone, distilled water.
-
Glass hooks and rods.
b. Protocol:
-
Coupon Preparation: Mechanically polish the metal coupons with successive grades of SiC paper, rinse with distilled water, degrease with acetone, and dry.[16]
-
Initial Weighing: Accurately weigh each prepared coupon using an analytical balance and record the initial weight (W_initial).
-
Solution Preparation: Prepare the corrosive solution with and without various concentrations of the imidazole derivative inhibitor.[5]
-
Immersion: Suspend each coupon fully in a beaker containing 100-200 mL of the test solution using a glass hook and rod.[15] Place the beakers in a water bath to maintain a constant temperature (e.g., 25 °C).[17]
-
Exposure: Leave the coupons immersed for a predetermined period (e.g., 6, 12, or 24 hours).[17]
-
Final Weighing: After the immersion period, retrieve the coupons. Remove the corrosion products by washing with distilled water and acetone, then dry thoroughly.[17] Accurately weigh each coupon and record the final weight (W_final).
-
Data Analysis:
-
Calculate the weight loss (ΔW) = W_initial - W_final.
-
Calculate the Corrosion Rate (CR) in mm/year using the formula: CR (mm/yr) = (K × ΔW) / (A × T × D) where K is a constant (8.76 × 10⁴), ΔW is the weight loss in grams, A is the coupon surface area in cm², T is the immersion time in hours, and D is the metal density in g/cm³.[13]
-
Calculate the Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
Potentiodynamic Polarization (PDP)
This electrochemical technique provides information on the kinetics of the anodic and cathodic reactions, corrosion potential (E_corr), and corrosion current density (i_corr).[18][19][20]
a. Materials and Equipment:
-
Potentiostat/Galvanostat.
-
Electrochemical cell with a three-electrode setup:
-
Working Electrode (WE): The metal sample (e.g., mild steel with an exposed area of 1.0 cm²).[5]
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.[21]
-
Counter Electrode (CE): Platinum or graphite (B72142) electrode.[21]
-
-
Test solutions (corrosive medium with and without inhibitor).
b. Protocol:
-
Electrode Preparation: Prepare the working electrode as described in the weight loss method.
-
Cell Setup: Assemble the three-electrode cell. Immerse the electrodes in the test solution. Allow the system to stabilize for about 30-60 minutes until a steady open-circuit potential (OCP) is reached.
-
Measurement: Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).[18]
-
Data Analysis:
-
Plot the potential (E) versus the logarithm of the current density (log i). This is the Tafel plot.
-
Determine the corrosion current density (i_corr) by extrapolating the linear (Tafel) regions of the anodic and cathodic curves back to the corrosion potential (E_corr).[19]
-
Calculate the Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100 where i_corr_blank and i_corr_inhibitor are the corrosion current densities without and with the inhibitor, respectively.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface, allowing for the study of the protective film properties.[22][23]
a. Materials and Equipment:
-
Same as for Potentiodynamic Polarization, but the potentiostat must have a frequency response analyzer (FRA).
b. Protocol:
-
Cell Setup: Use the same three-electrode setup and stabilization procedure as in the PDP method.
-
Measurement: Perform the EIS measurement at the open-circuit potential (OCP). Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide range of frequencies (e.g., from 100 kHz down to 10 mHz).[21]
-
Data Analysis:
-
The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).
-
The Nyquist plot for an inhibited system often shows a larger semicircle compared to the uninhibited system, indicating an increase in the charge transfer resistance (R_ct).[24]
-
The data is fitted to an appropriate equivalent electrical circuit to model the corrosion process and extract parameters like solution resistance (R_s) and charge transfer resistance (R_ct).[7][22]
-
Calculate the Inhibition Efficiency (IE%): IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100 where R_ct_inhibitor and R_ct_blank are the charge transfer resistances with and without the inhibitor, respectively.
-
References
- 1. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Review of Application of Imidazole and Imidazole Derivatives as Corrosion Inhibitors of Metals: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 5. Quantum chemical and experimental evaluation of the inhibitory action of two imidazole derivatives on mild steel corrosion in sulphuric acid medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel in an Acid Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. intercorr.com.br [intercorr.com.br]
- 13. content.ampp.org [content.ampp.org]
- 14. researchgate.net [researchgate.net]
- 15. eprints.lmu.edu.ng [eprints.lmu.edu.ng]
- 16. farsi.msrpco.com [farsi.msrpco.com]
- 17. mdpi.com [mdpi.com]
- 18. Potentiodynamic Polarization: Significance and symbolism [wisdomlib.org]
- 19. kosartech.com [kosartech.com]
- 20. corrosionpedia.com [corrosionpedia.com]
- 21. jmaterenvironsci.com [jmaterenvironsci.com]
- 22. ijcsi.pro [ijcsi.pro]
- 23. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for MTT Cell Viability Assay with Imidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole (B134444) and its derivatives represent a significant class of heterocyclic compounds with broad pharmacological applications, including notable anticancer properties. The evaluation of the cytotoxic effects of these compounds is a critical step in drug discovery and development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. This assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[1][2] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[3]
These application notes provide a detailed protocol for performing the MTT assay to evaluate the cytotoxicity of imidazole-based compounds. Special considerations are included to address potential interference from the intrinsic properties of these compounds. Additionally, a summary of the cytotoxic activity of various imidazole derivatives and an overview of relevant signaling pathways are presented.
Data Presentation: Cytotoxicity of Imidazole Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various imidazole derivatives against several human cancer cell lines, as determined by the MTT assay in published studies. This data provides a comparative overview of their cytotoxic potential.
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
| Benzimidazole (B57391) sulfonamide with pyrazole (B372694) ring | A549 (Lung) | 0.15 | [1] |
| Benzimidazole sulfonamide with pyrazole ring | HeLa (Cervical) | 0.21 | [1] |
| Benzimidazole sulfonamide with pyrazole ring | HepG2 (Liver) | 0.33 | [1] |
| Benzimidazole sulfonamide with pyrazole ring | MCF-7 (Breast) | 0.17 | [1] |
| Imidazopyridine-triazole conjugate (14) | A549 (Lung) | 0.51 | [1] |
| Imidazopyridine-triazole conjugate (15) | A549 (Lung) | 0.63 | [1] |
| Substituted xanthine (B1682287) derivative | MCF-7 (Breast) | 0.8 | [1] |
| Imidazothiazole-benzimidazole derivative | A549 (Lung) | 1.09 | [1] |
| 2-phenyl benzimidazole derivative | MCF-7 (Breast) | 3.37 | [1] |
| 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | MCF-7 (Breast) | < 5 | [4] |
| 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | HepG2 (Liver) | < 5 | [4] |
| 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | HCT-116 (Colon) | < 5 | [4] |
| Benzenesulfonamide-bearing imidazole (23) | IGR39 (Melanoma) | 27.8 ± 2.8 | [4] |
| Benzenesulfonamide-bearing imidazole (23) | MDA-MB-231 (Breast) | 20.5 ± 3.6 | [4] |
| Imidazole–Pyridine Hybrid (5a) | MDA-MB-468 (Breast) | 45.82 ± 1.32 (24h) | [5] |
| Imidazole–Pyridine Hybrid (5a) | MDA-MB-468 (Breast) | 42.40 ± 1.21 (48h) | [5] |
| Imidazole–Pyridine Hybrid (5c) | BT 474 (Breast) | 43.46 ± 1.08 (24h) | [5] |
| Imidazole–Pyridine Hybrid (5c) | BT 474 (Breast) | 49.23 ± 1.21 (48h) | [5] |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is designed for assessing the cytotoxicity of imidazole compounds on adherent or suspension cell lines cultured in 96-well plates.
Materials and Reagents:
-
Target cell line(s)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
MTT Solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO), or 4 mM HCl, 0.1% NP40 in isopropanol)[6]
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (or a range of 550-600 nm)[7][8]
-
Humidified incubator (37°C, 5% CO2)
-
Orbital shaker
Reagent Preparation:
-
MTT Stock Solution (5 mg/mL):
-
Imidazole Compound Stock Solutions:
-
Prepare high-concentration stock solutions of the imidazole compounds in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compounds in complete cell culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration in the wells should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Experimental Procedure:
-
Cell Seeding:
-
For adherent cells, harvest cells in their logarithmic growth phase and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).[3] Incubate overnight to allow for cell attachment.
-
For suspension cells, seed the cells directly into the 96-well plate at the optimal density in 100 µL of complete medium on the day of the experiment.
-
-
Compound Treatment:
-
After cell seeding (and attachment for adherent cells), carefully remove the medium and add 100 µL of fresh medium containing the various concentrations of the imidazole compounds to the respective wells.
-
Include the following controls on each plate:
-
Untreated Control: Cells with fresh medium only.
-
Vehicle Control: Cells with medium containing the same final concentration of the solvent (e.g., DMSO) used to dissolve the imidazole compounds.
-
Compound-Only Control (for interference check): Wells containing medium and the highest concentration of each imidazole compound, but no cells. This is crucial to check for direct reduction of MTT by the compound.[10]
-
Blank Control: Wells containing medium only (no cells, no compound).
-
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[8]
-
Incubate the plate for an additional 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.
-
-
Solubilization of Formazan Crystals:
-
For Adherent Cells: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of MTT solvent (e.g., DMSO) to each well.
-
For Suspension Cells: Centrifuge the plate at 1,000 x g for 5 minutes. Carefully aspirate the supernatant and then add 100-150 µL of MTT solvent to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[7]
-
-
Absorbance Measurement:
Data Analysis:
-
Subtract the average absorbance of the blank control wells from all other readings.
-
Correct for any interference from the imidazole compound by subtracting the average absorbance of the compound-only control wells from the corresponding treated wells.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the MTT cell viability assay with imidazole compounds.
Signaling Pathway Diagram: Wnt/β-catenin Pathway
Many imidazole derivatives have been shown to modulate the Wnt/β-catenin signaling pathway, which is crucial in cell proliferation and differentiation.[11][12]
Caption: Imidazole compounds can modulate the Wnt/β-catenin signaling pathway.
Signaling Pathway Diagram: PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is another critical signaling cascade involved in cell growth, proliferation, and survival that can be targeted by imidazole derivatives.[5]
Caption: Imidazole compounds can inhibit the PI3K/Akt/mTOR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cyrusbio.com.tw [cyrusbio.com.tw]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Kinase Inhibition Assays Using Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole (B134444) and its derivatives represent a versatile class of heterocyclic compounds with significant therapeutic potential, particularly as kinase inhibitors.[1][2] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer.[1] Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.[1][2] These application notes provide detailed protocols for in vitro kinase inhibition assays using imidazole derivatives, guidance on data interpretation, and an overview of relevant signaling pathways.
Data Presentation: Inhibitory Activity of Imidazole Derivatives
The inhibitory potency of imidazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce kinase activity by 50%. The following tables summarize the IC50 values for various imidazole-based compounds against several key kinases.
Table 1: Inhibition of Epidermal Growth Factor Receptor (EGFR) by Imidazole Derivatives
| Compound ID | Derivative Class | IC50 (µM) | Reference |
| 1a | Imidazolyl-2-cyanoprop-2-enimidothioate | 0.236 | [3] |
| 1b | Imidazolyl-2-cyanoprop-2-enimidothioate | 0.507 | [3] |
| 1c | Imidazolyl-2-cyanoprop-2-enimidothioate | 0.137 | [3] |
| 3 | Imidazole-1,2,4-oxadiazole hybrid | 1.21 | [3] |
| 13a | Fused imidazole-imidazo[1,2-c][3][4][5]triazole | 0.38 | [3] |
| 13b | Fused imidazole-imidazo[1,2-c][3][4][5]triazole | 0.42 | [3] |
| 16 | Fused imidazole derivative | 0.617 | [3] |
| 17 | Fused imidazole derivative | 0.236 | [3] |
| 18 | Imidazole–quinoline hybrid | 0.03365 | [3] |
| 24a | 1,2,4-oxadiazole, thiazolidine-2,4-dione, and benzimidazole (B57391) hybrid | 0.26 | [3] |
| 24b | 1,2,4-oxadiazole, thiazolidine-2,4-dione, and benzimidazole hybrid | 0.23 | [3] |
| 2c | Fused imidazole derivative | 0.61733 | [6] |
| 2d | Fused imidazole derivative | 0.710 | [6] |
Table 2: Inhibition of Other Kinases by Imidazole Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 57 | ALK5 | 0.008 | [2] |
| 58 | ALK5 | 0.022 | [2] |
| 58 | p38α MAP kinase | 7.70 | [2] |
| 41 | Mutant EGFR | 0.0016 - 1.67 | [2] |
| KIM-161 | Src Kinase | Not specified (potent) | [7] |
| KIM-161 | BRK, FLT, JAK families | Downregulation | [7] |
| SG-145C | GSK-3β | Concentration-dependent inhibition | [8] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of kinase inhibitors. Below are generalized protocols for common in vitro kinase inhibition assays.
Protocol 1: General Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted for a generic luminescence-based kinase assay, such as the Kinase-Glo® assay, which measures the amount of ATP remaining in solution following the kinase reaction. A decrease in luminescence indicates higher kinase activity and weaker inhibition.
Objective: To determine the IC50 of imidazole derivatives against a target kinase.
Materials:
-
Recombinant protein kinase
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Imidazole derivative test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Kinase-Glo® reagent
-
96-well or 384-well white, opaque microplates
-
Microplate luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the imidazole derivative test compounds in 100% DMSO. A common starting concentration is 10 mM.
-
Assay Plate Preparation: Dispense a small volume (e.g., 20 nL for a 384-well plate) of the serially diluted compounds into the assay plate.[5] Include positive controls (a known inhibitor, e.g., Staurosporine) and negative controls (DMSO vehicle).[5]
-
Kinase/Substrate Addition: Add the kinase and its specific substrate, diluted in kinase assay buffer, to each well.[4][5]
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the test compounds to interact with the kinase.[5]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified time (e.g., 60 minutes).[4][5] The incubation time should be optimized to ensure the reaction is in the linear range.
-
Signal Detection: Stop the kinase reaction and detect the remaining ATP by adding the Kinase-Glo® reagent to each well.[4]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[4]
-
Data Acquisition: Measure the luminescence using a microplate luminometer.[4]
-
Data Analysis:
-
Calculate the percentage of kinase activity for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.[4][5]
-
Protocol 2: Cell-Based Kinase Inhibition Assay (MTT Assay)
This protocol assesses the anti-proliferative activity of imidazole derivatives on cancer cell lines, which is an indirect measure of the inhibition of cellular kinases crucial for cell growth.
Objective: To determine the cytotoxic potential of imidazole derivatives against cancer cell lines.[6]
Materials:
-
Cell culture medium and supplements
-
Imidazole derivative test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the imidazole derivatives and incubate for a specified period (e.g., 24 or 48 hours).[8]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[8]
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for imidazole-based kinase inhibitors.[6] Inhibition of EGFR by these compounds can block downstream signaling cascades that promote cell proliferation, survival, and migration.
Caption: EGFR signaling pathway and its inhibition by imidazole derivatives.
Experimental Workflow Diagram
The following diagram outlines the general experimental workflow for determining the in vitro inhibitory activity of imidazole derivatives against a target kinase.
Caption: General workflow for a kinase inhibition assay.
References
- 1. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases | Scilit [scilit.com]
- 2. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of imidazole-based GSK-3β inhibitors for transdifferentiation of human mesenchymal stem cells to neurons: A potential single-molecule neurotherapeutic foresight - PMC [pmc.ncbi.nlm.nih.gov]
Imidazole Derivatives in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of imidazole (B134444) derivatives in cancer cell line studies. It includes detailed application notes on their mechanisms of action, structured tables of their cytotoxic activities, step-by-step experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows.
Application Notes
Imidazole, a five-membered heterocyclic aromatic compound, and its derivatives have emerged as a significant class of molecules in anticancer research.[1][2] Their structural versatility allows for modifications that can lead to a wide range of biological activities, making them promising candidates for the development of novel cancer therapeutics. The anticancer effects of imidazole derivatives are exerted through various mechanisms, including the inhibition of key enzymes, disruption of microtubule dynamics, and induction of programmed cell death.[1][3]
Tubulin Polymerization Inhibitors
A significant number of imidazole-based compounds exert their anticancer effects by targeting tubulin, a critical protein for microtubule formation and cell division. By inhibiting tubulin polymerization, these derivatives disrupt the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2]
-
Benzimidazole-based Derivatives: Several studies have reported on benzimidazole (B57391) derivatives as potent tubulin polymerization inhibitors. For instance, a series of benzimidazole sulfonamides containing a substituted pyrazole (B372694) ring displayed significant cytotoxicity against various cancer cell lines, with compound 22 being the most potent.[1] It exhibited IC50 values of 0.15 µM, 0.21 µM, 0.33 µM, and 0.17 µM against A549, HeLa, HepG2, and MCF-7 cells, respectively.[1] Another example, Plinabulin (compound 30 ), is a microtubule-targeting agent that has undergone clinical trials.[1][4] A derivative of Plinabulin, compound 31 , showed even greater potency with IC50 values in the nanomolar range against NCI-H460, HepG2, HCT116, MCF-7, and HeLa cells.[1][4]
-
Structure-Activity Relationship (SAR): For benzimidazole sulfonamides, the placement of a benzene (B151609) sulfonyl group on the benzimidazole nitrogen and the inclusion of certain substituents on the phenylsulfonyl ring were found to enhance anticancer activity.[1]
Kinase Inhibitors
Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. Imidazole derivatives have been extensively investigated as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others.[1][5]
-
EGFR Inhibitors: New benzimidazole-pyrazole derivatives have been synthesized as potential EGFR inhibitors. Compounds 37 and 38 showed significant antiproliferative activity against A549 cells with IC50 values of 2.2 µM and 2.8 µM, respectively.[1] Substituted xanthine (B1682287) derivatives have also been explored, with compound 43 being particularly active against MCF-7 cells (IC50 = 0.8 µM).[1]
-
VEGFR-2 Inhibitors: 2-phenyl benzimidazole derivatives have been evaluated as potential VEGFR-2 inhibitors. Compounds 35 and 36 displayed IC50 values of 3.37 µM and 6.30 µM against the MCF-7 cell line.[1]
-
Dual and Multi-Targeted Kinase Inhibitors: Some imidazole derivatives exhibit inhibitory activity against multiple kinases. For example, a novel series of benzimidazole-based derivatives were identified as dual inhibitors of EGFR and BRAFV600E.[6]
DNA Intercalating Agents and Topoisomerase Inhibitors
Certain imidazole derivatives can intercalate into the DNA double helix or inhibit topoisomerase enzymes, which are essential for DNA replication and repair. These actions lead to DNA damage and ultimately trigger apoptosis in cancer cells.[3][7]
-
Topoisomerase IIα Inhibitors: A series of N-fused imidazoles were identified as potent DNA non-intercalating topoisomerase IIα catalytic inhibitors. These compounds showed higher anticancer activities compared to etoposide (B1684455) and 5-fluorouracil (B62378) in kidney and breast cancer cell lines.[3]
Induction of Apoptosis and Cell Cycle Arrest
Many imidazole derivatives induce apoptosis and cause cell cycle arrest in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of apoptotic signaling pathways.[7][8]
-
ROS Induction: Some imidazole derivatives can increase intracellular ROS levels, leading to oxidative stress and subsequent apoptosis.[9]
-
Cell Cycle Arrest: As mentioned earlier, tubulin inhibitors and other imidazole derivatives can cause cell cycle arrest, predominantly in the G2/M phase, preventing cancer cell proliferation.[1][8]
Data Presentation: Cytotoxic Activity of Imidazole Derivatives
The following tables summarize the in vitro cytotoxic activity (IC50 values) of various imidazole derivatives against different human cancer cell lines.
Table 1: Anticancer Activity against MCF-7 (Breast Cancer) Cell Line
| Compound ID/Description | Substitution Pattern | IC50 (µM) | Reference(s) |
| Compound 22 | Benzimidazole sulfonamide with a substituted pyrazole ring at C2 | 0.17 | [1] |
| Compound 43 | Substituted xanthine derivative | 0.8 | [1] |
| Compound 35 | 2-phenyl benzimidazole derivative | 3.37 | [1][10] |
| Compound 31 | Plinabulin derivative | 0.009 | [1][4] |
| Benzimidazole 4 | N1 and C2 substituted benzimidazole with benzyloxy groups | 8.86 (µg/mL) | [11] |
| Compound 23 | Imidazole core derivative | 7.9 | [2] |
| Compound 12 | Thioxoimidazolidinone derivative | 5.70 | [2] |
| Compound 6 | Imidazole-1,2,3-triazole and benzofuran (B130515) hybrid | 0.013 | [2] |
| Compound 53 | Imidazole-oxazole derivative with 3,5-dinitro substituent | 0.99 | [2] |
| Compound 41 | Imidazole analog targeting tubulin | 0.001-0.009 (nM) | [2] |
Table 2: Anticancer Activity against A549 (Lung Cancer) Cell Line
| Compound ID/Description | Substitution Pattern | IC50 (µM) | Reference(s) |
| Compound 22 | Benzimidazole sulfonamide with a substituted pyrazole ring at C2 | 0.15 | [1] |
| SKLB0533 (23) | Aminomethyl dimethylpyridinone | 0.10 | [1][4] |
| Compound 21 | Benzimidazole-cinnamide derivative | 0.29 - 1.48 | [1] |
| Compound 37 | Benzimidazole-pyrazole derivative | 2.2 | [1] |
| Compound 38 | Benzimidazole-pyrazole derivative | 2.8 | [1] |
| Purine 47 | Purine derivative | 2.29 - 9.96 | [1] |
| Compound 6 | Imidazole-1,2,3-triazole and benzofuran hybrid | 0.04 | [2] |
| Compound 53 | Imidazole-oxazole derivative with 3,5-dinitro substituent | 0.045 | [2] |
| Compound 12n | 6,7-dimethoxy-N-(2-phenyl-1H-benzo[d]imidazole-6-yl)quinolin-4-amine | 7.3 | [12] |
Table 3: Anticancer Activity against HeLa (Cervical Cancer) Cell Line
| Compound ID/Description | Substitution Pattern | IC50 (µM) | Reference(s) |
| Compound 22 | Benzimidazole sulfonamide with a substituted pyrazole ring at C2 | 0.21 | [1] |
| Compound 31 | Plinabulin derivative | 0.0084 | [1][4] |
| Compound 41 | Imidazole analog targeting tubulin | 0.001-0.009 (nM) | [2] |
| Benzimidazole derivatives 12b-12d | Newly synthesized benzimidazole derivatives | 30.2, 31.9, 30 | [3] |
| Ru (II) metallic macrocycle II47 | p-cymene and imidazole ligands | 16.7 | [13] |
| Dimethyl imidazole onium Au (III) compound II9 | Pincer-type compound | 0.36 | [13] |
| Quinoline-substituted benzimidazole-ruthenium (II) supermolecule II52 | Sandwich supermolecule | 3.52 | [13] |
Table 4: Anticancer Activity against HepG2 (Liver Cancer) Cell Line
| Compound ID/Description | Substitution Pattern | IC50 (µM) | Reference(s) |
| Compound 22 | Benzimidazole sulfonamide with a substituted pyrazole ring at C2 | 0.33 | [1] |
| SKLB0533 (23) | Aminomethyl dimethylpyridinone | 0.08 | [1][4] |
| Compound 31 | Plinabulin derivative | 0.003 | [1][4] |
| Compound 106 | Imidazole derivative | 0.14 | [1] |
| Compound 105 | Imidazole derivative | 0.24 | [1] |
| Compound 12 | Thioxoimidazolidinone derivative | 7.30 | [2] |
| Compound 41 | Imidazole analog targeting tubulin | 0.001-0.009 (nM) | [2] |
| Iodine-substituted dimethoxyphenyl imidazole gold (I) compound II15 | Gold (I) complex | 0.50 | [13] |
Table 5: Anticancer Activity against HCT-116 (Colon Cancer) Cell Line
| Compound ID/Description | Substitution Pattern | IC50 (µM) | Reference(s) |
| SKLB0533 (23) | Aminomethyl dimethylpyridinone | 0.06 | [1][4] |
| Compound 31 | Plinabulin derivative | 0.0038 | [1][4] |
| Benzimidazole 2 | N1 and C2 substituted benzimidazole with hydroxyl groups | 16.2 (µg/mL) | [11] |
| Compound 24 | Imidazole-pyridine hybrid | 12.51 | [2] |
| Derivative 4 | Plinabulin scaffold | 7.3 | [2] |
| Compound 12 | Thioxoimidazolidinone derivative | 1.87 | [2] |
| BZML (13) | 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole | 0.02312 | [4] |
| Binuclear imidazole silver (I) compound II33 | Phenyl-bridged benzimidazoles | 0.01 | [13] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of imidazole derivatives are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of compounds on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 1 × 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the imidazole derivatives and incubate for the desired time (e.g., 48 or 72 hours).
-
After the treatment period, remove the medium.
-
Add 28 µL of 2 mg/mL MTT solution to each well and incubate for 1.5 to 4 hours at 37°C.
-
Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Incubate for 15 minutes at 37°C with shaking.
-
Measure the absorbance at 492 nm or 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in cells treated with imidazole derivatives using flow cytometry.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with the desired imidazole derivative.
-
Collect both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of ~1 × 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-FITC is detected in the FITC channel (FL1) and PI in the phycoerythrin channel (FL2 or FL3).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of cells treated with imidazole derivatives.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol (B145695)
-
Phosphate Buffered Saline (PBS)
-
PI/RNase A staining solution
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with cold PBS.
-
Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at 4°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase A staining solution.
-
Incubate for 15-30 minutes at room temperature or 37°C in the dark.
-
Analyze the samples by flow cytometry.
Western Blotting
This protocol is for detecting specific proteins in cell lysates to study the effect of imidazole derivatives on signaling pathways.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates (e.g., using a BCA assay).
-
SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key concepts related to the study of imidazole derivatives in cancer research.
Caption: Experimental workflow for evaluating imidazole derivatives.
Caption: Inhibition of EGFR signaling by imidazole derivatives.
Caption: Induction of apoptosis by imidazole derivatives.
References
- 1. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity [mdpi.com]
- 3. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases [mdpi.com]
- 6. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. journal.waocp.org [journal.waocp.org]
- 12. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Imidazole-Based Compounds as Cyclin-Dependent Kinase (CDK) Inhibitors
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Measuring Cyclin-Dependent Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. promega.jp [promega.jp]
- 10. promega.com [promega.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols for the Purification of His-tagged Proteins Using Imidazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
Immortalized metal affinity chromatography (IMAC) is a widely utilized technique for the purification of recombinant proteins containing a polyhistidine tag (His-tag). This method leverages the high affinity of histidine residues for immobilized divalent metal ions, most commonly nickel (Ni²⁺) or cobalt (Co²⁺). Imidazole (B134444), a compound with a similar ring structure to the side chain of histidine, plays a crucial role in this process. It is used at low concentrations in binding and wash buffers to minimize the binding of non-specific host cell proteins and at high concentrations to competitively elute the His-tagged protein from the affinity resin.[1][2] This document provides detailed application notes and protocols for the effective use of imidazole in the purification of His-tagged proteins.
Principle of His-tag Purification
The purification process involves four main stages:
-
Lysis: Host cells expressing the His-tagged protein are lysed to release the cellular contents, including the target protein.
-
Binding: The clarified lysate is passed over an IMAC resin. The His-tag on the recombinant protein binds to the chelated metal ions on the resin.
-
Washing: The resin is washed with a buffer containing a low concentration of imidazole to remove weakly and non-specifically bound contaminant proteins.
-
Elution: The His-tagged protein is eluted from the resin by a buffer containing a high concentration of imidazole, which competes with the His-tag for binding to the metal ions.[1]
Data Presentation: Imidazole Concentrations and Buffer Compositions
Optimizing imidazole concentrations is critical for achieving high purity and yield. The following tables summarize typical imidazole concentrations and buffer compositions for various stages of His-tag purification under native and denaturing conditions.
Table 1: Typical Imidazole Concentrations for His-tag Purification
| Stage | Imidazole Concentration (mM) | Purpose |
| Binding | 5 - 40 | To reduce non-specific binding of contaminant proteins.[3] |
| Washing | 20 - 60 | To remove non-specifically bound proteins with higher stringency.[4][5][6] |
| Elution | 200 - 500 | To competitively elute the His-tagged target protein.[4][5] |
Note: The optimal imidazole concentration is protein-dependent and may require empirical determination.[7]
Table 2: Recommended Buffer Compositions for His-tag Purification
| Buffer Component | Native Conditions | Denaturing Conditions | Purpose |
| Buffering Agent | 50 mM Tris-HCl or 50 mM Sodium Phosphate | 50 mM Sodium Phosphate | Maintain a stable pH, typically between 7.4 and 8.0.[5][6] |
| Salt | 300 - 500 mM NaCl | 300 mM NaCl | To reduce ionic interactions and non-specific binding.[5][6] |
| Imidazole | See Table 1 | See Table 1 | For specific binding, washing, and elution. |
| Denaturant | - | 8 M Urea or 6 M Guanidine-HCl | To solubilize inclusion bodies and expose the His-tag.[5][8] |
| Additives (Optional) | 10% Glycerol, 0.1% Triton X-100 | - | To prevent protein aggregation or for membrane proteins.[9] |
| pH | 8.0 | 8.0 | To ensure the histidine side chains are deprotonated for efficient binding.[10] |
Note: Always adjust the pH of the buffer after adding all components, as imidazole can alter the pH.[10]
Experimental Protocols
Protocol 1: Purification of His-tagged Proteins under Native Conditions
This protocol is suitable for soluble proteins where maintaining the native conformation and activity is essential.
Materials:
-
Cell paste expressing the His-tagged protein
-
Lysis Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0)
-
Wash Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM Imidazole, pH 8.0)
-
Elution Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole, pH 8.0)
-
IMAC resin (e.g., Ni-NTA agarose)
-
Lysozyme, DNase I, Protease inhibitors
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Add lysozyme, DNase I, and protease inhibitors.
-
Incubate on ice for 30 minutes.
-
Sonicate the suspension on ice to complete lysis.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
-
Column Equilibration:
-
Pack an appropriate amount of IMAC resin into a chromatography column.
-
Equilibrate the resin with 5-10 column volumes (CV) of Lysis Buffer.
-
-
Protein Binding:
-
Load the clarified supernatant onto the equilibrated column.
-
Collect the flow-through to check for unbound protein.
-
-
Washing:
-
Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.
-
Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the His-tagged protein with 5-10 CV of Elution Buffer.
-
Collect fractions and analyze them by SDS-PAGE to identify the fractions containing the purified protein.
-
-
Post-Elution:
-
Pool the fractions containing the pure protein.
-
If necessary, remove the imidazole by dialysis or buffer exchange chromatography.
-
Protocol 2: Purification of His-tagged Proteins under Denaturing Conditions
This protocol is used for proteins that are expressed in insoluble inclusion bodies.
Materials:
-
Cell paste containing inclusion bodies
-
Denaturing Binding Buffer (e.g., 50 mM Sodium Phosphate, 300 mM NaCl, 10 mM Imidazole, 8 M Urea, pH 8.0)
-
Denaturing Wash Buffer (e.g., 50 mM Sodium Phosphate, 300 mM NaCl, 20 mM Imidazole, 8 M Urea, pH 8.0)
-
Denaturing Elution Buffer (e.g., 50 mM Sodium Phosphate, 300 mM NaCl, 250 mM Imidazole, 8 M Urea, pH 8.0)
-
IMAC resin (e.g., Ni-NTA agarose)
Procedure:
-
Inclusion Body Solubilization:
-
Resuspend the cell pellet in a buffer without denaturant and lyse the cells as described in the native protocol.
-
Centrifuge to pellet the inclusion bodies.
-
Discard the supernatant and resuspend the inclusion body pellet in Denaturing Binding Buffer.
-
Stir for 1-2 hours at room temperature to solubilize the inclusion bodies.
-
Centrifuge at high speed to remove any remaining insoluble material.
-
-
Column Equilibration:
-
Equilibrate the IMAC resin with 5-10 CV of Denaturing Binding Buffer.
-
-
Protein Binding:
-
Load the solubilized and clarified inclusion body solution onto the equilibrated column.
-
-
Washing:
-
Wash the column with 10-20 CV of Denaturing Wash Buffer.
-
-
Elution:
-
Elute the protein with 5-10 CV of Denaturing Elution Buffer.
-
Collect and analyze fractions as in the native protocol.
-
-
Protein Refolding:
-
The eluted protein is in a denatured state and will require a refolding procedure to regain its native structure and function. This is typically achieved by gradually removing the denaturant through methods like dialysis or rapid dilution.
-
Visualizations
Experimental Workflow for His-tagged Protein Purification
Caption: Workflow of His-tagged protein purification using IMAC.
Logical Relationships in Optimizing Imidazole Concentration
Caption: Decision-making for optimizing imidazole concentrations.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no protein binding | His-tag is inaccessible.[10] | Perform purification under denaturing conditions to expose the tag.[10] |
| Buffer pH is too low. | Ensure the buffer pH is between 7.5 and 8.0.[3] | |
| Chelating or reducing agents in the lysate. | Avoid EDTA and high concentrations of DTT or BME in the lysis buffer. | |
| Low Purity | Non-specific binding of host proteins. | Increase the imidazole concentration in the binding and wash buffers.[11] |
| Insufficient washing. | Increase the wash volume to 20-30 column volumes. | |
| Protein elutes in the wash | Imidazole concentration in the wash buffer is too high. | Decrease the imidazole concentration in the wash buffer. |
| Binding affinity of the His-tagged protein is weak. | Consider using a different IMAC resin (e.g., Co²⁺-based for higher specificity). | |
| Protein does not elute | Imidazole concentration in the elution buffer is too low. | Increase the imidazole concentration in the elution buffer.[12] |
| Protein has precipitated on the column. | Try eluting with a lower pH buffer (around 4.5) or add solubilizing agents.[12] |
References
- 1. LabXchange [labxchange.org]
- 2. nbinno.com [nbinno.com]
- 3. neb.com [neb.com]
- 4. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. protenova.com [protenova.com]
- 6. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 11. storage.by.prom.st [storage.by.prom.st]
- 12. med.upenn.edu [med.upenn.edu]
Troubleshooting & Optimization
Optimizing Imidazole Concentration in IMAC Purification: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of imidazole (B134444) concentration in Immobilized Metal Affinity Chromatography (IMAC) for His-tagged protein purification.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My target protein is not binding to the IMAC column. What is a likely cause related to imidazole?
A: The imidazole concentration in your lysis and binding buffers may be too high. While low concentrations of imidazole are used to prevent non-specific binding of contaminating proteins, excessive levels can also prevent your His-tagged protein from binding to the resin.[1][2][3]
Troubleshooting Steps:
-
Reduce or Remove Imidazole: Try performing the binding step with no imidazole in the lysis and binding buffers.[1][4] This is a good starting point to ensure your protein can bind.
-
Optimize Imidazole Concentration: If non-specific binding is an issue, perform a small-scale pilot study to determine the optimal imidazole concentration for binding your specific protein.[5] Test a range of low concentrations (e.g., 5-20 mM).
-
Check Buffer pH: Ensure the pH of your buffers is between 7.5 and 8.0. A lower pH can cause the protonation of histidine residues, preventing efficient binding to the metal resin.[5][6] Remember that adding imidazole can lower the pH of a buffer, so it's crucial to pH your buffers after adding all components.[1]
Q2: I am seeing a low yield of my purified protein. How can I improve this?
A: Low yield can result from several factors related to imidazole concentration. Your protein may be eluting prematurely during the wash steps, or the elution buffer may not be strong enough to displace the protein from the resin.
Troubleshooting Steps:
-
Analyze Wash Fractions: Run your wash fractions on an SDS-PAGE gel to see if your target protein is being washed away. If so, the imidazole concentration in your wash buffer is likely too high.
-
Optimize Wash Buffer: A good starting point for many proteins is a wash buffer containing 20-40 mM imidazole.[7] However, the optimal concentration is protein-dependent.[7] You may need to decrease the imidazole concentration to prevent premature elution of your target protein.
-
Increase Elution Buffer Strength: If your protein is not eluting completely, the imidazole concentration in your elution buffer may be too low. A concentration of 250-500 mM imidazole is typically sufficient for complete elution.[7][8][9]
-
Consider a Step Elution: For a more concentrated product, a step elution with a high imidazole concentration can be effective.
Q3: My final purified protein sample is not pure and contains many contaminants. What can I do?
A: Co-elution of contaminating host cell proteins is a common issue in IMAC. Optimizing the imidazole concentrations in your binding and wash buffers is key to improving purity.
Troubleshooting Steps:
-
Increase Imidazole in Binding and Wash Buffers: Gradually increase the imidazole concentration in your binding and wash buffers. This will help to prevent weakly binding, non-specific proteins from associating with the resin.[3] A range of 25-50 mM imidazole in the wash buffer can often improve purity with minimal impact on the yield of the target protein.[5]
-
Implement a Step-Gradient Wash: Before eluting your target protein, perform an intermediate wash step with a higher imidazole concentration (e.g., 60-100 mM) to remove more tightly bound contaminants.[10]
-
Use a Linear Elution Gradient: A shallow, linear imidazole gradient during elution can effectively separate proteins with different binding affinities, potentially resolving your target protein from contaminants.[7][11]
-
Consider Different Metal Ions: If optimizing imidazole concentration is insufficient, consider using a resin with a different metal ion. Cobalt (Co²⁺) often provides higher specificity and purity than Nickel (Ni²⁺), although it may result in a slightly lower yield.[12]
Data Presentation: Imidazole Concentration Guidelines
The optimal imidazole concentration is protein-dependent and should be determined empirically.[7] The following table provides typical starting concentrations for the different stages of IMAC purification.
| IMAC Stage | Imidazole Concentration (mM) | Purpose | Notes |
| Binding | 0 - 20 | To allow binding of the His-tagged protein while minimizing non-specific binding. | Start with 0 mM if protein binding is an issue. A concentration of 10-20 mM is a common starting point to reduce initial contaminant binding.[5] |
| Washing | 20 - 50 | To remove non-specifically bound proteins. | The concentration can be increased to improve purity, but be mindful of potential yield loss.[5] An increase to 60-100 mM may be necessary for some proteins.[10] |
| Elution | 250 - 500 | To competitively displace the His-tagged protein from the resin. | A concentration of 500 mM is generally sufficient for complete elution.[7] Some protocols use up to 1M. |
Experimental Protocols
Protocol 1: Determining Optimal Imidazole Concentration for Binding and Washing
This protocol outlines a small-scale batch purification to identify the highest possible imidazole concentration in the binding and wash buffers that does not significantly reduce the yield of the target protein.
Methodology:
-
Prepare Lysate: Prepare a clarified cell lysate containing your His-tagged protein.
-
Aliquoting: Aliquot equal volumes of the lysate into several microcentrifuge tubes.
-
Prepare Buffers: Prepare a series of binding/wash buffers with varying imidazole concentrations (e.g., 5, 10, 20, 40, 60, 80 mM).
-
Incubation: Add an equal, small volume of IMAC resin to each tube and incubate with the lysate at 4°C for 1 hour with gentle mixing.
-
Washing: Pellet the resin by centrifugation and discard the supernatant (flow-through). Wash the resin in each tube with the corresponding binding/wash buffer. Repeat the wash step.
-
Elution: Elute the bound proteins from the resin in each tube using an elution buffer with a high imidazole concentration (e.g., 500 mM).
-
Analysis: Analyze the flow-through, wash, and elution fractions from each imidazole concentration by SDS-PAGE. The optimal concentration is the highest one that results in minimal target protein in the wash fraction and maximal protein in the elution fraction, while reducing contaminants.
Protocol 2: Optimizing Elution using a Gradient
This protocol describes how to use a linear imidazole gradient to determine the precise concentration at which your protein elutes, which can then be used to design an optimized step-elution protocol.
Methodology:
-
Column Setup: Pack a chromatography column with the appropriate IMAC resin and equilibrate it with a binding buffer containing a low concentration of imidazole (e.g., 20 mM).
-
Sample Loading: Load your clarified lysate onto the column.
-
Washing: Wash the column with the binding buffer until the UV absorbance at 280 nm returns to baseline.
-
Gradient Elution: Elute the bound proteins using a linear gradient of imidazole from the wash concentration (e.g., 20 mM) to a high concentration (e.g., 500 mM) over 10-20 column volumes.[7]
-
Fraction Collection: Collect fractions throughout the gradient elution.
-
Analysis: Analyze the collected fractions by SDS-PAGE to identify the fractions containing your pure protein. Note the corresponding imidazole concentration from the gradient at which your protein eluted. This information can be used to design a more efficient step-elution protocol for future purifications.
Visualizations
Caption: A troubleshooting workflow for common IMAC purification issues.
Caption: A logical flow for systematically optimizing imidazole concentrations.
References
- 1. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 2. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 3. LABTips: Purifying His-tagged Proteins with IMAC | Labcompare.com [labcompare.com]
- 4. researchgate.net [researchgate.net]
- 5. neb.com [neb.com]
- 6. Effect of pH and imidazole on protein C purification from Cohn fraction IV-1 by IMAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification of Histidine-Tagged Proteins using IMAC Sepharose® High Performance [sigmaaldrich.com]
- 8. Efficient Purification of Polyhistidine-Tagged Recombinant Proteins Using Functionalized Corundum Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. umpir.ump.edu.my [umpir.ump.edu.my]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. biochemistry - Protein purification: Linear elutions or stepwise elution, using imidazole or pH gradient? - Biology Stack Exchange [biology.stackexchange.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in Imidazole Synthesis
Welcome to the technical support center for imidazole (B134444) synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in diagnosing and resolving common issues leading to low product yields in imidazole synthesis.
Frequently Asked Questions (FAQs)
Q1: My imidazole synthesis reaction is resulting in a very low yield. What are the primary factors I should investigate?
Low yields in imidazole synthesis, particularly in multicomponent reactions like the Debus-Radziszewski synthesis, can be attributed to several factors.[1][2] A systematic approach to troubleshooting should involve the investigation of the following key areas:
-
Reaction Conditions: Temperature, solvent, and catalyst choice are critical parameters that significantly influence the reaction outcome.[1]
-
Reactant Quality and Stoichiometry: The purity of starting materials and their molar ratios can dramatically affect the yield and formation of side products.[2][3]
-
Side Reactions: Competing reaction pathways can consume starting materials, reducing the yield of the desired imidazole product.[2]
-
Purification Method: Product loss during work-up and purification is a common contributor to low isolated yields.[2]
Here is a logical workflow to troubleshoot low yield:
Caption: A stepwise workflow for troubleshooting low yields in imidazole synthesis.
Q2: How does reaction temperature affect the yield of my imidazole synthesis?
Reaction temperature is a critical parameter that can have a significant impact on both the reaction rate and the final yield.[1]
-
Insufficient Heat: The reaction may not proceed to completion, resulting in a low yield of the desired product.[2] Gentle heating is often required to drive the reaction forward.[2]
-
Excessive Heat: High temperatures can promote the formation of undesired side products and may even lead to the decomposition of the target imidazole, thereby reducing the overall yield.[1][2][3] For instance, in a catalyst-free synthesis of triarylimidazoles in glycerol, an increase in temperature beyond 90°C resulted in a decreased product yield.[1]
Recommendation: The optimal temperature should be determined experimentally for your specific set of reactants and solvent system. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help in optimizing both the reaction time and temperature.[2]
Q3: I am not using a catalyst. Could this be the reason for my low yield?
Yes, the absence of a suitable catalyst is a common reason for low yields in imidazole synthesis.[1] Catalysts play a crucial role in enhancing the reaction rate and improving the overall efficiency. A variety of catalysts have been shown to be effective, including:
-
Brønsted acids (e.g., silicotungstic acid)[1]
-
Lewis acids [1]
-
Solid-supported catalysts (e.g., γ-Al2O3 NPs, CoFe2O4 NPs)[1]
-
Organocatalysts (e.g., DABCO)[1]
The choice of catalyst can significantly impact the reaction time and yield. For example, using nano-catalysts like CoFe2O4 NPs under sonication has been reported to produce highly substituted imidazoles in as little as 20 minutes with high yields.[1]
| Catalyst Type | Example | Reported Yield | Reference |
| Brønsted Acid | Silicotungstic acid (7.5 mol%) | 94% | [1] |
| Organocatalyst | Polyethylene glycol (PEG-400) | High | [1] |
| Nano-catalyst | CoFe2O4 NPs (under sonication) | High | [1] |
Q4: What are the most common side reactions in the Debus-Radziszewski synthesis, and how can I minimize them?
A common side reaction in the Radziszewski synthesis is the formation of oxazole (B20620) byproducts.[2] This occurs when the 1,2-dicarbonyl compound reacts with the aldehyde before the diimine intermediate is formed with ammonia (B1221849).
Strategies to Minimize Side Product Formation:
-
Excess Ammonia: Using a significant molar excess of ammonia relative to the aldehyde and dicarbonyl compound can favor the formation of the diimine intermediate, thus minimizing the oxazole byproduct.[2]
-
Controlled Reactant Addition: The slow and controlled addition of the aldehyde to the mixture of the dicarbonyl compound and ammonia can help to maintain a low concentration of the aldehyde, thereby reducing the likelihood of side reactions.[1]
-
Optimize Reaction Conditions: Fine-tuning the reaction temperature, catalyst, and solvent can significantly improve the selectivity of the reaction towards the desired imidazole product.[1]
Caption: Competing reaction pathways in the Debus-Radziszewski synthesis.
Q5: My crude product shows good yield, but I lose a significant amount during purification. What can I do to improve my isolated yield?
Product loss during work-up and purification is a frequent cause of low overall yield.[2] Imidazoles can be relatively polar compounds, which can make extraction and purification challenging.[2]
Recommendations for Improving Purification Efficiency:
-
Solvent Selection for Extraction: Choose an appropriate organic solvent for extraction based on the polarity of your specific imidazole derivative. Ethyl acetate (B1210297) is a commonly used solvent.[1]
-
Purification Technique:
-
Recrystallization: If your product is a solid, recrystallization can be an effective method for purification.
-
Column Chromatography: For mixtures that are difficult to separate, column chromatography is a powerful tool. Ensure the chosen solvent system provides good separation between your product and any impurities on a TLC plate before running the column.[1]
-
Crystallization: In some cases, direct crystallization from the reaction mixture or a concentrated solution can yield a pure product.
-
General Protocol for Work-up and Purification:
-
Upon reaction completion (monitored by TLC), add water to the reaction mixture.[1]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).[1]
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).[1]
-
Concentrate the solution under reduced pressure.[1]
-
Purify the crude product by either column chromatography or recrystallization.[1]
Experimental Protocols
General Experimental Protocol for Debus-Radziszewski Imidazole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
1,2-dicarbonyl compound (e.g., benzil)
-
Aldehyde
-
Ammonium (B1175870) acetate (or another ammonia source)
-
Solvent (e.g., ethanol, glycerol, or solvent-free)
-
Catalyst (optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the 1,2-dicarbonyl compound, aldehyde, ammonium acetate, and solvent.
-
If using a catalyst, add it to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., reflux in ethanol) and stir for the required time.[1]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture to precipitate the crude product or to prepare for extraction.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate) three times.[1]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[1]
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure imidazole derivative.[1]
References
Technical Support Center: Debus-Radziszewski Imidazole Synthesis
Welcome to the Technical Support Center for the Debus-Radziszewski Imidazole (B134444) Synthesis. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your imidazole synthesis.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the Debus-Radziszewski synthesis in a user-friendly question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
A1: Low yields are a frequent challenge in the Debus-Radziszewski synthesis, often stemming from suboptimal reaction conditions or the formation of side products.[1][2] Here are key areas to troubleshoot:
-
Reaction Conditions: The traditional synthesis can be inefficient.[2] Ensure the temperature and reaction time are optimized. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is crucial to determine the ideal duration.
-
Catalyst Selection: The choice of catalyst can dramatically influence the yield. While the classic reaction is often uncatalyzed, various catalysts have been shown to significantly improve outcomes.[2]
-
Solvent Choice: The solvent plays a critical role in reactant solubility and reaction rate. Ethanol (B145695) is commonly used, but other solvents or even solvent-free conditions might be more effective for your specific substrates.[2]
-
Ammonium (B1175870) Source: Ammonium acetate (B1210297) is a common source of ammonia. It's believed that it can also act as a catalyst by generating acetic acid in situ, which can accelerate the reaction.[3]
Q2: I'm observing unexpected side products in my reaction mixture. What are the likely culprits and how can I minimize them?
A2: Side product formation is a known issue, particularly when using highly reactive starting materials like glyoxal (B1671930).[4]
-
Glyoxal Self-Condensation: When using glyoxal as the dicarbonyl component, it can undergo self-condensation or react with the imidazole product to form byproducts like imidazole-2-carboxaldehyde and 2,2-bis-1H-imidazole.[4] Maintaining a low concentration of glyoxal can help minimize these side reactions.[4]
-
Lophine Dimerization: In the synthesis of 2,4,5-triphenylimidazole (B1675074) (lophine), the product can oxidize to form a triphenylimidazoyl radical, which then dimerizes. This can be observed as a color change in the reaction mixture.
-
Oxazole (B20620) Formation: Under certain conditions, the reaction can favor the formation of oxazole byproducts.[5]
-
Purification: If side products are persistent, careful purification by column chromatography is essential. Monitoring fractions with TLC will help isolate the desired product.
Q3: How can I reduce the reaction time for my synthesis?
A3: Long reaction times can be a drawback of the traditional method. Modern techniques can significantly accelerate the synthesis:
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and often improves yields, sometimes even in the absence of a solvent.[6]
-
Ultrasonic Irradiation: Sonication is another energy-efficient method that can enhance reaction rates and improve yields.
-
Catalyst Use: Employing an effective catalyst will inherently speed up the reaction compared to the uncatalyzed process.
Q4: Can I run this reaction without a solvent?
A4: Yes, solvent-free, or "neat," conditions are a viable and often advantageous approach, particularly when paired with microwave irradiation. This method is more environmentally friendly and can simplify the workup process.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data for the synthesis of substituted imidazoles under various catalytic conditions to guide your experimental design.
Table 1: Catalyst Performance in the Synthesis of 2,4,5-Trisubstituted Imidazoles
| Catalyst | Aldehyde | Dicarbonyl | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None | Benzaldehyde (B42025) | Benzil (B1666583) | Glacial Acetic Acid | Reflux | 1-2 h | 92 | [7] |
| Lactic Acid (1 mL) | Aromatic Aldehydes | Benzil | None | 160 | - | 92 | [2] |
| Silicotungstic Acid (7.5 mol%) | Aromatic Aldehydes | Benzil/Benzoin | Ethanol | Reflux | - | 94 | [2] |
| Urea-ZnCl₂ | Aromatic Aldehydes | Benzil | None | 110 | 30 min | 99 | [2] |
| NiCl₂·6H₂O | Aldehydes | Benzil | Ethanol | Reflux | - | >92 | [8] |
| H-ZSM-22 | Aldehydes | Benzil | None | - | - | 86 | [8] |
| BF₃·SiO₂ | Aromatic Aldehydes | Benzil | None | - | - | 96 | [8] |
Table 2: Catalyst Performance in the Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles
| Catalyst | Aldehyde | Dicarbonyl | Amine | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Sulfonic acid-functionalized pyridinium (B92312) chloride | Aromatic Aldehydes | Benzil | Aromatic/Aliphatic Amines | None | 100 | 10-45 min | 88-96 | [9] |
| ZSM-11 Zeolite | Aromatic Aldehydes | Benzil | Aniline (B41778) | None | 110 | 30 min | 90-96 | [10] |
| Fe₃O₄@SiO₂/bipyridinium nanocomposite | Aromatic Aldehydes | Benzil | Anilines | None | - | - | - | [11] |
Experimental Protocols
Below are detailed methodologies for a standard Debus-Radziszewski synthesis and an optimized, catalyzed version.
Protocol 1: Standard Synthesis of 2,4,5-Triphenylimidazole (Lophine)
This protocol is a conventional method using glacial acetic acid as the solvent.
-
Reactant Preparation: In a round-bottom flask, combine benzil (1 equivalent), benzaldehyde (1 equivalent), and ammonium acetate (10-20 equivalents).
-
Solvent Addition: Add glacial acetic acid to the flask.
-
Reaction: Heat the mixture to reflux (approximately 100-120°C) with stirring for 1-2 hours.
-
Workup: After cooling, pour the reaction mixture into a beaker of ice water.
-
Neutralization: Neutralize the solution with ammonium hydroxide (B78521) until a precipitate forms.
-
Isolation: Collect the solid product by filtration, wash with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure 2,4,5-triphenylimidazole.[7]
Protocol 2: Catalyzed Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles under Solvent-Free Conditions
This protocol utilizes a solid-supported catalyst for a more efficient and environmentally friendly synthesis.
-
Reactant and Catalyst Mixing: In a round-bottom flask, add benzil (1 mmol), an aromatic aldehyde (1 mmol), an aniline (1 mmol), ammonium acetate (3 mmol), and ZSM-11 zeolite catalyst (0.05 g).[10]
-
Reaction: Heat the solvent-free mixture in an oil bath at 110°C with continuous stirring for 30 minutes.[10]
-
Monitoring: Monitor the reaction progress using TLC with a petroleum ether:ethyl acetate (6:4) solvent system.[10]
-
Workup: After the reaction is complete, cool the mixture to room temperature and add ethanol.
-
Catalyst Recovery: Separate the catalyst by filtration and wash it with acetone. The catalyst can be dried and reused.[10]
-
Product Isolation: Evaporate the solvent from the filtrate to obtain the crude product.
-
Purification: Recrystallize the crude product from ethanol to yield the pure 1,2,4,5-tetrasubstituted imidazole.[10]
Visualizing Reaction Pathways and Troubleshooting
The following diagrams, created using Graphviz, illustrate the core reaction mechanism, common side reactions, and a logical workflow for troubleshooting common experimental issues.
Caption: The generalized mechanism of the Debus-Radziszewski imidazole synthesis.
Caption: Common side reactions observed in the Debus-Radziszewski synthesis.
Caption: A troubleshooting workflow for improving reaction outcomes.
References
- 1. scribd.com [scribd.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. echemcom.com [echemcom.com]
- 4. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Synthesis of triphenyl imidazole | PDF [slideshare.net]
- 8. Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 10. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Acylimidazole Stability and Workup
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of N-acylimidazole decomposition during experimental workups.
Frequently Asked Questions (FAQs)
Q1: My N-acylimidazole is decomposing during aqueous workup. What is the primary cause?
A1: The primary cause of N-acylimidazole decomposition during aqueous workup is hydrolysis. N-acylimidazoles are highly susceptible to cleavage by water, which breaks the amide bond to regenerate the starting carboxylic acid and imidazole (B134444). This hydrolysis can be catalyzed by both acid and base, making aqueous workups particularly challenging.
Q2: Under what pH conditions are N-acylimidazoles most stable and most labile?
A2: N-acylimidazole stability is highly pH-dependent. They are generally most stable in neutral to slightly acidic conditions and are rapidly hydrolyzed under basic conditions. In strongly acidic conditions, the imidazole ring is protonated, which can also influence the rate of hydrolysis. For instance, some N-acylimidazoles exhibit a pH-independent hydrolysis between pH 4 and 9, while the rate of hydrolysis for N-acetylbenzimidazole increases sharply above and below neutrality.[1][2]
Q3: Can the structure of the acyl group affect the stability of the N-acylimidazole?
A3: Yes, the structure of the acyl group has a significant impact on stability. Steric hindrance around the carbonyl group can protect it from nucleophilic attack by water, thereby increasing the stability of the N-acylimidazole. For example, N-(2,4,6-Trimethylbenzoyl)imidazole and N-(2,6-dimethoxybenzoyl)imidazole show remarkable stability in both acidic (3% TFA in chloroform) and basic (2% DBU in DMF) conditions due to the bulky substituted aryl groups.[3]
Q4: Are there alternatives to aqueous workups for reactions involving N-acylimidazoles?
A4: Yes, non-aqueous workups are highly recommended to prevent decomposition. These methods avoid the use of water and typically involve direct filtration, precipitation, or extraction with anhydrous organic solvents.
Q5: My N-acylimidazole appears to be decomposing on silica (B1680970) gel during column chromatography. How can I prevent this?
A5: Standard silica gel is acidic and contains adsorbed water, both of which can promote the hydrolysis of N-acylimidazoles. To prevent decomposition, it is crucial to use deactivated (neutralized) silica gel and anhydrous eluents. Deactivation can be achieved by treating the silica gel with a base like triethylamine (B128534) or by adding a small percentage of water and allowing it to equilibrate.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Product loss during extraction | Hydrolysis due to contact with aqueous phase. | Avoid aqueous washes. If an aqueous wash is unavoidable, use brine to minimize the amount of water introduced and quickly separate the layers. Ensure the organic phase is thoroughly dried with an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) immediately after separation. |
| Decomposition during solvent removal | Presence of residual acid or base from the reaction mixture. | Co-evaporate the crude product with a neutral, anhydrous solvent like toluene (B28343) to azeotropically remove volatile acidic or basic impurities before final drying. |
| Low yield after chromatography | On-column decomposition on acidic silica gel. | Use deactivated silica gel. Prepare a slurry of silica gel in your eluent containing 1-3% triethylamine, pack the column, and flush with one column volume of this mixture before loading your sample.[5] Alternatively, consider other purification methods such as crystallization. |
| Oiling out during crystallization | Improper solvent choice or cooling rate is too fast. | Select a solvent system where the N-acylimidazole has high solubility at elevated temperatures and low solubility at room temperature or below. Allow the solution to cool slowly to promote the formation of crystals over oil. Seeding with a small crystal of the pure product can also be beneficial. |
| Incomplete reaction | Steric hindrance of reactants. | For sterically hindered carboxylic acids or imidazoles, consider increasing the reaction temperature or using a less hindered activating agent if possible. |
Quantitative Data: N-Acylimidazole Hydrolysis Rates
The rate of hydrolysis of N-acylimidazoles is highly dependent on the pH of the solution and the structure of the molecule. Below is a summary of hydrolysis rate data for representative N-acylimidazoles.
| Compound | pH | Temperature (°C) | Rate Constant (k, s⁻¹) | Reference |
| N-Acetylbenzimidazole | 2.8 - 4.0 | 25 | Varies with buffer | [1] |
| 4.4 - 5.2 | 25 | Varies with buffer | [1] | |
| 5.6 - 6.4 | 25 | Varies with buffer | [1] | |
| 6.8 - 7.2 | 25 | Varies with buffer | [1] | |
| 7.6 - 8.8 | 25 | Varies with buffer | [1] | |
| 9.2 - 10.0 | 25 | Varies with buffer | [1] | |
| N-Acetyl-2,4,5-triphenylimidazole | < 9 | 25 | 3.5 x 10⁻³ | [2] |
| > 9 | 25 | 250 M⁻¹s⁻¹ (kOH) | [2] | |
| N-(2,4,6-Trimethylbenzoyl)imidazole | Acidic (3% TFA) | RT | Stable for 4 days | [3] |
| Basic (2% DBU) | RT | Stable for 4 days | [3] |
Experimental Protocols
Protocol 1: General Non-Aqueous Workup for N-Acylimidazole Synthesis
This protocol provides a general procedure for isolating an N-acylimidazole product while minimizing the risk of hydrolysis.
-
Reaction Quenching (if necessary): If the reaction contains unreacted acylating agents (e.g., acyl chlorides), quench by adding an anhydrous, non-protic reagent. For example, add an excess of a hindered, non-nucleophilic amine like diisopropylethylamine.
-
Removal of Solids: If byproducts or salts have precipitated during the reaction (e.g., hydrochloride salts), remove them by filtration under an inert atmosphere (e.g., nitrogen or argon). Wash the solid cake with a minimal amount of anhydrous solvent (e.g., THF, dichloromethane) to recover any entrained product.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude N-acylimidazole. It is crucial that all glassware is scrupulously dried prior to use.
-
Purification:
-
Crystallization: Dissolve the crude product in a minimal amount of a hot, anhydrous aprotic solvent (e.g., toluene, ethyl acetate, or a mixture such as hexane/ethyl acetate). Allow the solution to cool slowly to room temperature, and then cool further in a refrigerator or freezer to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of the cold crystallization solvent, and dry under vacuum.
-
Chromatography: If chromatography is necessary, use deactivated silica gel (see Protocol 2) and an anhydrous eluent.
-
Protocol 2: Preparation of Deactivated Silica Gel for Column Chromatography
This protocol describes the preparation of neutralized silica gel to prevent the decomposition of acid-sensitive compounds like N-acylimidazoles.
-
Method A: Triethylamine Deactivation
-
Prepare the desired eluent system (e.g., hexane/ethyl acetate).
-
Add 1-3% (v/v) of triethylamine to the eluent.
-
Prepare a slurry of the silica gel in this triethylamine-containing eluent.
-
Pack the column with the slurry and flush with at least one column volume of the same eluent before loading the sample.[5]
-
-
Method B: Water Deactivation
-
Activate the silica gel by heating it at 150-160 °C for several hours to remove all water.
-
Allow the silica gel to cool in a desiccator.
-
In a sealed container, add a specific amount of water (e.g., 10% by weight) to the activated silica gel.[6]
-
Seal the container and shake or rotate it thoroughly to ensure even distribution of the water.
-
Allow the mixture to equilibrate for at least 6 hours before use.[6]
-
Visualizing N-Acylimidazole Decomposition Pathways
The mechanism of N-acylimidazole hydrolysis is dependent on the pH of the solution. The following diagrams illustrate the proposed pathways under acidic, neutral, and basic conditions.
Under acidic conditions, the imidazole nitrogen is protonated. Water then attacks the carbonyl carbon to form a tetrahedral intermediate. This intermediate subsequently collapses to yield the carboxylic acid and protonated imidazole.[7][8]
In neutral water, the hydrolysis of some N-acylimidazoles is believed to proceed through a concerted mechanism where the attack of water and the cleavage of the carbon-nitrogen bond occur in a single step.[2][3]
Under basic conditions, a hydroxide (B78521) ion acts as a potent nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate then expels the imidazole anion to give the carboxylate. This pathway is generally the fastest route for N-acylimidazole decomposition.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography [chem.rochester.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of Imidazole Compounds in Bioassays
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility issues with imidazole-containing compounds in their bioassays. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help you address these common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My imidazole (B134444) compound precipitates out of solution when I dilute my DMSO stock into aqueous assay buffer. What should I do?
A1: This is a common issue known as compound precipitation, often occurring when a compound's concentration exceeds its aqueous solubility limit.[1] Here’s a step-by-step troubleshooting guide:
-
Visual Inspection: Carefully inspect your assay wells for any signs of precipitation, such as cloudiness, crystals, or particulate matter, both immediately after adding the compound and at the end of the incubation period.[2]
-
Lower the Concentration: The simplest solution is often to lower the final concentration of your test compound to below its kinetic solubility limit in the assay buffer.[2]
-
Optimize DMSO Concentration: While DMSO aids initial solubilization, its final concentration in the assay is critical. Aim for a consistent and low final DMSO concentration (typically ≤1%) across all wells, as higher concentrations can be toxic to cells and may still not prevent precipitation of highly lipophilic compounds.[2]
-
pH Modification: The solubility of ionizable imidazole compounds is often pH-dependent. For basic imidazoles, decreasing the pH of the buffer can increase solubility. Conversely, for acidic imidazoles, increasing the pH may be beneficial.[3] It is crucial to ensure the chosen pH does not affect your assay's performance or the compound's stability.[1]
-
Utilize Co-solvents: If DMSO alone is insufficient, consider using other water-miscible organic co-solvents in your stock solution or final assay medium. Common choices include ethanol, propylene (B89431) glycol (PG), or polyethylene (B3416737) glycol (PEG). Always include a vehicle control with the same co-solvent concentration in your experiment.
Q2: I'm observing high variability between my replicate wells or inconsistent activity with my imidazole compound. What could be the cause?
A2: High variability can stem from several factors, including compound precipitation (as discussed in Q1) and aggregation.
-
Compound Aggregation: Some imidazole derivatives can form aggregates in solution, which can lead to non-specific inhibition of enzymes or interference with assay readouts, causing inconsistent results.[2]
-
Solution 1: Detergent Counter-Screen: A simple way to test for aggregation is to include a low concentration of a non-ionic detergent, such as 0.01% Triton X-100, in your assay buffer. If the compound's activity is significantly reduced in the presence of the detergent, it is likely an aggregator.[2]
-
Solution 2: Dynamic Light Scattering (DLS): For a more direct measurement, DLS can be used to detect the presence of aggregates in your compound solution at the concentrations being tested.[2]
-
Q3: My positive control is working, but my imidazole test compound shows no activity. What should I check?
A3: Assuming solubility and aggregation are not the issues, compound instability could be the culprit.
-
Compound Instability: The imidazole ring can be susceptible to degradation under certain conditions (e.g., pH, temperature, presence of reactive species in the buffer).[2]
-
Solution: Stability Assessment: You should assess the stability of your compound in the assay buffer over the duration of your experiment. This can be done by pre-incubating the compound in the buffer, taking aliquots at different time points, and analyzing them by HPLC or LC-MS to quantify the amount of the parent compound remaining.[2]
-
Q4: What are some advanced formulation strategies if basic troubleshooting fails?
A4: For particularly challenging compounds, more advanced formulation techniques can be employed:
-
Surfactant-Mediated Solubilization: Surfactants form micelles that can encapsulate poorly soluble compounds, increasing their apparent solubility. Non-ionic surfactants like Polysorbate 80 (Tween® 80) are often well-tolerated in biological assays.
-
Cyclodextrin (B1172386) Encapsulation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can form inclusion complexes with lipophilic molecules, thereby increasing their aqueous solubility. Derivatives such as hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
Data Presentation: Solubility of Common Imidazole Compounds
The following table summarizes the solubility of three widely used imidazole antifungal agents in various solvents. This data can help guide your initial solvent selection.
| Compound | Solvent | Solubility (mg/mL) | Temperature (°C) |
| Clotrimazole | Ethanol | ~10 | Not Specified |
| DMSO | ~3 | Not Specified | |
| Dimethyl Formamide (DMF) | ~20 | Not Specified | |
| Water | Practically Insoluble | Not Specified | |
| DMF:PBS (pH 7.2) (1:4) | ~0.2 | Not Specified | |
| Miconazole | Ethanol | ~0.1-2.5 | 25 |
| DMSO | ~25-96 | 25 | |
| Dimethyl Formamide (DMF) | ~25 | Not Specified | |
| Water | < 0.001 | 25 | |
| DMSO:PBS (pH 7.2) (1:2) | ~0.3 | Not Specified | |
| Ketoconazole | Ethanol | ~1-20 | 22-45 |
| DMSO | ~2-20 | 22 | |
| Dimethyl Formamide (DMF) | ~5 | Not Specified | |
| Propylene Glycol | Not Specified | Not Specified | |
| Water | ~0.013 | 25 | |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 | Not Specified |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Nephelometric Method)
This high-throughput assay is useful for early-stage drug discovery to quickly assess compound solubility.
Materials:
-
Test compounds in 100% DMSO stock solutions (e.g., 10 mM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well or 384-well clear-bottom microtiter plates
-
Nephelometer (light-scattering plate reader)
Procedure:
-
Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of the microtiter plate. Include a DMSO-only control.
-
Add Buffer: Add PBS to each well to achieve the desired final compound concentration (e.g., 98 µL for a final volume of 100 µL and a 1:50 dilution).
-
Mix and Incubate: Mix the contents thoroughly using a plate shaker for 1-2 minutes. Incubate the plate at room temperature for 1-2 hours.
-
Measure Light Scattering: Use a nephelometer to measure the light scattering in each well. An increase in light scattering compared to the DMSO control indicates compound precipitation.
Protocol 2: Compound Stability Assessment using HPLC
This protocol helps determine if your imidazole compound is stable in the assay buffer over the course of your experiment.
Materials:
-
Test compound
-
Assay buffer
-
HPLC-grade solvents (e.g., acetonitrile (B52724), water)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Sample Preparation: Prepare a solution of the imidazole compound in your final assay buffer at the highest concentration to be tested.
-
Incubation: Incubate the solution under the same conditions as your bioassay (e.g., temperature, light exposure).
-
Time Points: Take aliquots at various time points (e.g., 0, 1, 2, 4, and 24 hours).
-
Quenching: Immediately quench any potential degradation by adding an equal volume of a strong organic solvent like acetonitrile and store the samples at -20°C until analysis.
-
HPLC Analysis: Analyze the samples by a validated HPLC method to quantify the amount of the parent compound remaining at each time point. A decrease in the peak area of the parent compound over time indicates instability.
Protocol 3: Preparation of Cyclodextrin Inclusion Complexes (Kneading Method)
This is a common and economical method for preparing cyclodextrin inclusion complexes to improve solubility.
Materials:
-
Imidazole compound
-
β-Cyclodextrin derivative (e.g., HP-β-CD)
-
Deionized water
-
Mortar and pestle
Procedure:
-
Paste Formation: Place the cyclodextrin in the mortar and add a small amount of water to form a thick paste.
-
Drug Incorporation: Slowly add the imidazole compound to the paste while continuously triturating.
-
Kneading: Knead the mixture for a specified period (e.g., 30-60 minutes).
-
Drying: Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Pass the dried complex through a sieve to obtain a uniform particle size.
Mandatory Visualizations
Below are diagrams illustrating common workflows and signaling pathways relevant to the study of imidazole compounds.
References
Technical Support Center: Purification of Crude Imidazole Products
Welcome to the Technical Support Center for the purification of crude imidazole (B134444) products. This resource is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of imidazole.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of crude imidazole products.
Issue 1: Low Yield After Purification
Q: I am experiencing a significant loss of my imidazole product after performing a purification step. What are the potential causes and how can I improve my yield?
A: Low recovery is a frequent issue in imidazole purification, often stemming from its high polarity and water solubility. Here are the common causes and solutions for different purification techniques:
-
Recrystallization:
-
Cause: Using an excessive amount of solvent, selecting a solvent in which imidazole is too soluble at room temperature, or premature crystallization during hot filtration.[1]
-
Solution:
-
Solvent Selection: Choose a solvent or solvent system where imidazole has high solubility at elevated temperatures and low solubility at room temperature. Benzene (B151609) is a commonly used solvent for imidazole recrystallization.[2] A mixed solvent system can also be effective.[1]
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3]
-
Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, preheat your funnel and receiving flask to prevent the product from crystallizing on the filter paper.[4]
-
Maximize Crystal Formation: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation before filtration.[5]
-
-
-
Column Chromatography:
-
Cause: The highly polar nature of imidazole can cause it to adhere strongly to the silica (B1680970) gel, leading to incomplete elution. The choice of eluent may also be suboptimal.
-
Solution:
-
Increase Eluent Polarity: Use a more polar solvent system. A gradient elution starting with a less polar solvent and gradually increasing the polarity (e.g., from dichloromethane (B109758) to a mixture of dichloromethane and methanol) can be effective.
-
Add a Basic Modifier: To counteract the acidic nature of silica gel which can strongly bind the basic imidazole, add a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) or ammonia (B1221849) in methanol (B129727) to your eluent system.[6]
-
Consider a Different Stationary Phase: If silica gel proves problematic, consider using a less acidic stationary phase like alumina.
-
-
-
Acid-Base Extraction:
-
Cause: Incomplete extraction into the aqueous or organic layer, or loss of product due to its solubility in the aqueous phase even in its neutral form.
-
Solution:
-
Ensure Complete Protonation/Deprotonation: Use a sufficient excess of acid (like dilute HCl) to ensure all the imidazole is converted to its water-soluble salt.[7] Similarly, use a strong enough base to neutralize the acidic solution and regenerate the neutral imidazole.
-
Back-Extraction: After neutralizing the aqueous layer to regenerate the free imidazole, perform multiple extractions with an organic solvent (like dichloromethane or ethyl acetate) to maximize the recovery of the product from the aqueous phase.
-
Salting Out: Before back-extraction, saturate the aqueous layer with a salt like sodium chloride. This decreases the solubility of imidazole in the aqueous phase and promotes its transfer into the organic layer.
-
-
Issue 2: Persistent Color in the Final Product
Q: My purified imidazole is still yellow or brown. How can I remove these colored impurities?
A: Colored impurities in crude imidazole are often polymeric byproducts formed during synthesis. Here are several strategies to decolorize your product:
-
Activated Charcoal Treatment:
-
Procedure: During recrystallization, after dissolving the crude imidazole in the hot solvent, add a small amount of activated charcoal (typically 1-2% by weight of the crude product). Boil the solution for a few minutes to allow the charcoal to adsorb the colored impurities.[2]
-
Important: Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[4] Be aware that using too much charcoal can lead to a loss of the desired product through adsorption.
-
-
Distillation/Sublimation:
-
Vacuum Distillation: Imidazole can be purified by vacuum distillation. This technique is effective at separating the volatile imidazole from non-volatile polymeric impurities.[8]
-
Vacuum Sublimation: For smaller quantities, vacuum sublimation can be a highly effective purification method to obtain very pure, colorless crystals.
-
Issue 3: "Oiling Out" During Recrystallization
Q: Instead of forming crystals, my imidazole is separating as an oil upon cooling. What should I do?
A: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point or when the concentration of the solute is too high for crystallization to occur properly.[1]
-
Solutions:
-
Add More Solvent: Reheat the solution and add more of the hot solvent to decrease the saturation of the solution.[1]
-
Slow Cooling: Allow the flask to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can help with this.[4]
-
Solvent System Adjustment: If using a mixed solvent system, you may have added too much of the "poor" solvent. Reheat the mixture and add more of the "good" solvent until the oil redissolves, then allow it to cool slowly.
-
Scratching: Gently scratch the inside of the flask at the surface of the liquid with a glass rod. The small scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Frequently Asked Questions (FAQs)
General Purification
Q1: What are the most common impurities I should expect in my crude imidazole? A1: The impurities will depend on the synthetic route used.
-
Debus Synthesis (from glyoxal, formaldehyde, and ammonia): Besides unreacted starting materials, side products can include various condensation products and polymers.[9]
-
Radziszewski Synthesis (from a 1,2-dicarbonyl, an aldehyde, and ammonia): Common side products can include oxazoles.[10] Incomplete reactions will also leave starting materials in the crude product.
Q2: Which purification method is best for my crude imidazole? A2: The best method depends on the scale of your reaction and the nature of the impurities.
-
Recrystallization: Best for removing small amounts of impurities from a solid product.
-
Column Chromatography: Ideal for separating complex mixtures of compounds with different polarities.
-
Acid-Base Extraction: A good first-step purification to remove acidic, basic, or neutral impurities from your basic imidazole product.[11]
-
Vacuum Distillation/Sublimation: Excellent for removing non-volatile or colored impurities.
Recrystallization
Q3: How do I choose the best solvent for recrystallizing my imidazole? A3: The ideal solvent is one in which imidazole is highly soluble when hot and poorly soluble when cold.[1] You can determine this through small-scale solubility tests with various common laboratory solvents (see solubility table below). Benzene is a frequently cited solvent for imidazole recrystallization.[2]
Column Chromatography
Q4: My imidazole is streaking on the TLC plate. What does this mean and how can I fix it? A4: Streaking on a TLC plate for a basic compound like imidazole is often due to strong interactions with the acidic silica gel stationary phase. To resolve this, you can add a small amount of a basic modifier, such as triethylamine or a few drops of ammonia solution, to your TLC mobile phase. This will also likely be necessary for your column chromatography eluent.
Acid-Base Extraction
Q5: I've formed an emulsion during the acid-base extraction of my imidazole. How can I break it? A5: Emulsions are common when extracting basic compounds. To break an emulsion, you can try the following:
-
Add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous layer and can help force the separation of the layers.
-
Gently swirl the separatory funnel instead of vigorously shaking it.
-
If possible, centrifuge the mixture.
-
Filter the mixture through a pad of Celite.
Data Presentation
Table 1: Solubility of Imidazole in Common Solvents
| Solvent | Solubility ( g/100 g solvent) at 20°C |
| Water | 241[12] |
| Ethanol | Very Soluble[12] |
| Acetone | Soluble[12] |
| Diethyl Ether | Soluble[12] |
| Pyridine | Soluble[12] |
| Benzene | Slightly Soluble[12] |
| Toluene | Low[13] |
| Dichloromethane | Low[13] |
Table 2: Typical Purification Methodologies and Expected Outcomes
| Purification Method | Typical Yield | Expected Purity | Key Considerations |
| Recrystallization | 60-85% | >99% | Dependent on proper solvent choice and slow cooling.[3] |
| Column Chromatography | 50-80% | >98% | Requires careful selection of eluent and possibly a basic modifier. |
| Acid-Base Extraction | 70-90% | Variable | Effective for removing non-basic impurities. Purity depends on subsequent workup. |
| Vacuum Distillation | 60-80% | >99% | Ideal for removing colored, non-volatile impurities.[14] |
Experimental Protocols
Protocol 1: Recrystallization of Crude Imidazole from Benzene
-
Dissolution: In a fume hood, place the crude imidazole in an Erlenmeyer flask with a stir bar. Add a minimal amount of benzene and heat the mixture to boiling with stirring. Continue adding small portions of hot benzene until the imidazole just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold benzene to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Protocol 2: Column Chromatography of Crude Imidazole
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol). Add a small amount of triethylamine (e.g., 0.5%) to the mobile phase to prevent streaking. Aim for an Rf value of ~0.3 for the imidazole spot.
-
Column Packing: Prepare a silica gel column using the chosen eluent system (without the high concentration of the polar solvent initially).
-
Sample Loading: Dissolve the crude imidazole in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting with a less polar solvent system and gradually increase the polarity (gradient elution) by increasing the proportion of the more polar solvent.
-
Fraction Collection: Collect the eluate in fractions and monitor the separation by TLC.
-
Isolation: Combine the pure fractions containing the imidazole and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 3: Acid-Base Extraction of Crude Imidazole
-
Dissolution: Dissolve the crude imidazole product in a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) in a separatory funnel.
-
Acidic Wash: Add an equal volume of dilute aqueous hydrochloric acid (e.g., 1 M HCl) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate. The protonated imidazole will move into the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the acidic wash of the organic layer one or two more times to ensure all the imidazole has been extracted. Combine all the aqueous extracts.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated aqueous base (e.g., 50% NaOH) with stirring until the solution is strongly basic (check with pH paper). The imidazole will be deprotonated and may precipitate or form an oily layer.
-
Back-Extraction: Return the basic aqueous solution to the separatory funnel and extract the neutral imidazole back into an organic solvent (e.g., ethyl acetate or dichloromethane) by shaking. Perform this extraction at least three times.
-
Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent by rotary evaporation to obtain the purified imidazole.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-performance thin-layer chromatography determination of some antimycotic imidazole derivatives and preservatives in medicinal creams and a gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. ijcrt.org [ijcrt.org]
Technical Support Center: Minimizing Byproduct Formation in Imidazole Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in common imidazole (B134444) reactions.
Troubleshooting Guides & FAQs
This section is organized by reaction type to directly address specific issues you may encounter during your experiments.
I. Imidazole Synthesis (e.g., Debus-Radziszewski Reaction)
Q1: My Debus-Radziszewski synthesis is giving a low yield of the desired imidazole and a significant amount of an oxazole (B20620) byproduct. How can I fix this?
A1: The formation of oxazoles is a common side reaction in imidazole syntheses that involve α-haloketones or when 1,2-dicarbonyl compounds react in the absence of a sufficient nitrogen source. To favor imidazole formation, consider the following adjustments:
-
Excess Ammonia (B1221849)/Amine: Use a large excess of the ammonia source (e.g., ammonium (B1175870) acetate) to outcompete the intramolecular cyclization pathway that leads to oxazoles.
-
Solvent Choice: The choice of solvent is critical. While protic solvents like ethanol (B145695) or methanol (B129727) are common, their lower boiling points might not provide enough energy for the reaction to go to completion, potentially favoring side reactions. In some cases, using a higher boiling point solvent or even solvent-free conditions with microwave irradiation has been shown to improve yields of the desired imidazole.
-
Catalyst: The use of a catalyst can significantly improve the yield and selectivity. Various catalysts have been reported to be effective, including boric acid, silicotungstic acid, and DABCO. These can help to promote the desired condensation pathway leading to the imidazole.
Q2: I am observing the formation of polymeric or tar-like byproducts in my imidazole synthesis. What is causing this and how can I prevent it?
A2: The formation of polymeric materials or tars can result from several factors, including:
-
High Temperatures: Excessive heat can lead to the decomposition of starting materials and products, resulting in polymerization. It is crucial to carefully control the reaction temperature.
-
Reactive Intermediates: The reaction may proceed through highly reactive intermediates that can self-condense or react with other species in the reaction mixture to form polymers.
-
Concentration: High concentrations of reactants can sometimes favor intermolecular side reactions that lead to polymers.
To mitigate this, you can:
-
Optimize Temperature: Carefully screen a range of temperatures to find the optimal balance between reaction rate and byproduct formation.
-
Control Stoichiometry: Ensure precise control over the stoichiometry of your reactants.
-
Use a Catalyst: A suitable catalyst can often promote the desired reaction pathway at a lower temperature, thereby reducing the likelihood of thermal decomposition and polymerization.
II. N-Alkylation of Imidazoles
Q1: My N-alkylation of an unsymmetrical imidazole is producing a mixture of N-1 and N-3 regioisomers. How can I improve the selectivity?
A1: The formation of regioisomers is a common challenge in the N-alkylation of unsymmetrical imidazoles due to the delocalization of the negative charge across both nitrogen atoms upon deprotonation.[1] The regioselectivity is influenced by a combination of steric and electronic factors.[2][3] Here’s how you can improve selectivity:
-
Steric Hindrance: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[3] If your imidazole has a bulky substituent at the C4 or C5 position, the alkylation will likely favor the nitrogen further away from that group.
-
Electronic Effects: Electron-withdrawing groups on the imidazole ring will decrease the nucleophilicity of the adjacent nitrogen atom, directing the alkylation to the more distant nitrogen.[2]
-
Choice of Base and Solvent: The reaction conditions play a crucial role. The combination of the base and solvent can influence which nitrogen is deprotonated and its subsequent reactivity. For example, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF can provide high regioselectivity in some cases.[4]
-
Protecting Groups: In some instances, a protecting group strategy may be necessary to achieve the desired regioselectivity.
Q2: I am getting a significant amount of a quaternary imidazolium (B1220033) salt as a byproduct in my N-alkylation reaction. How can I avoid this?
A2: The formation of quaternary imidazolium salts occurs when the N-alkylated imidazole product undergoes a second alkylation. This is more likely to happen under the following conditions:
-
Excess Alkylating Agent: Using a large excess of the alkylating agent increases the probability of a second alkylation event.
-
High Reactivity: Highly reactive alkylating agents (e.g., methyl iodide) are more prone to causing quaternization.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed can lead to the formation of the quaternary salt.
To minimize the formation of this byproduct:
-
Control Stoichiometry: Use a slight excess of the imidazole relative to the alkylating agent.[1]
-
Monitor the Reaction: Closely monitor the reaction progress using techniques like TLC or LC-MS and stop the reaction as soon as the starting material is consumed.[1]
-
Lower the Temperature: Running the reaction at a lower temperature can help to control the rate of the second alkylation.
III. Acylation of Imidazoles
Q1: During the acylation of my imidazole, I am observing ring-splitting of the imidazole nucleus. What are the reaction conditions that favor this, and how can I prevent it?
A1: The imidazole ring can be susceptible to cleavage under certain acylating conditions, particularly with highly reactive acylating agents and in the presence of a strong base.[5] To prevent ring-splitting:
-
Control Basicity: Avoid overly basic conditions. If a base is required, use a milder, non-nucleophilic base.
-
Choice of Acylating Agent: Be cautious with highly reactive acylating agents. If possible, opt for a less reactive alternative. For example, using an acid anhydride (B1165640) might be preferable to an acyl chloride in some cases.
-
Temperature Control: Perform the reaction at a lower temperature to minimize the rate of the ring-opening side reaction.
Q2: My N-acylimidazole product is hydrolyzing back to the starting materials during workup. How can I improve its stability?
A2: N-acylimidazoles are often sensitive to hydrolysis, especially in the presence of water or other nucleophiles. To prevent this:
-
Anhydrous Conditions: It is critical to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Aqueous Workup: Minimize or avoid contact with water during the workup. If an aqueous wash is necessary, use brine and thoroughly dry the organic layer with a drying agent like sodium sulfate (B86663) or magnesium sulfate.[5]
-
Purification: Be cautious during purification. Silica (B1680970) gel chromatography can sometimes lead to hydrolysis due to the presence of water on the silica. If chromatography is necessary, consider using deactivated silica or a non-polar eluent system. In some cases, it may be better to use the crude N-acylimidazole directly in the next step without purification.[5]
Data Presentation
The following table summarizes quantitative data on the regioselectivity of N-alkylation for nitro-substituted imidazoles and a related heterocyclic system, indazole, under various conditions. This data illustrates how the choice of base, solvent, and temperature can significantly influence the ratio of regioisomeric products.
| Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | N-1 Product Yield (%) | N-2/N-3 Product Yield (%) | N-1:N-2/N-3 Ratio | Reference |
| 4-Nitroimidazole | Benzyl Bromide | K₂CO₃ | Acetonitrile | 60 | 85 | - | Regiospecific for N-1 | [6][7] |
| 4-Nitroimidazole | Ethyl Bromoacetate | K₂CO₃ | Acetonitrile | 60 | 80 | - | Regiospecific for N-1 | [6][7] |
| 2-Methyl-5-nitroimidazole | Benzyl Bromide | K₂CO₃ | Acetonitrile | 60 | 82 | - | Regiospecific for N-1 | [6][7] |
| 2-Methyl-5-nitroimidazole | Ethyl Bromoacetate | K₂CO₃ | Acetonitrile | 60 | 78 | - | Regiospecific for N-1 | [6][7] |
| 1H-Indazole-3-carboxylate | n-Pentyl Bromide | Cs₂CO₃ | DMF | 25 | - | - | 1.9:1 | [4] |
| 1H-Indazole-3-carboxylate | n-Pentyl Bromide | K₂CO₃ | DMF | 25 | - | - | 1.8:1 | [4] |
| 1H-Indazole-3-carboxylate | n-Pentyl Bromide | NaH | THF | 50 | - | - | >99:1 | [4] |
Experimental Protocols
Protocol 1: Optimized Debus-Radziszewski Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol provides a general procedure for the synthesis of 2,4,5-trisubstituted imidazoles with improved yields by using a catalyst.
Materials:
-
1,2-Dicarbonyl compound (e.g., benzil) (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
Ammonium acetate (B1210297) (2.5 equiv)
-
Catalyst (e.g., 7.5 mol% silicotungstic acid)
-
Ethanol
Procedure:
-
To a round-bottom flask, add the 1,2-dicarbonyl compound, aldehyde, ammonium acetate, and catalyst in ethanol.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified imidazole derivative.
Protocol 2: Regioselective N-Alkylation of an Unsymmetrical Imidazole
This protocol describes a general method for the regioselective N-alkylation of an imidazole, favoring the less sterically hindered nitrogen.
Materials:
-
Unsymmetrical imidazole (1.0 equiv)
-
Alkyl halide (1.1 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add the unsymmetrical imidazole and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the regioisomers.
Protocol 3: Acylation of Imidazole under Anhydrous Conditions
This protocol outlines a method for the acylation of imidazole using an acid anhydride, minimizing hydrolysis of the product.
Materials:
-
Imidazole (1.0 equiv)
-
Acid anhydride (e.g., acetic anhydride) (1.1 equiv)
-
Anhydrous dichloromethane (B109758) (DCM)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the imidazole in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acid anhydride dropwise to the stirred solution.[5]
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).[5]
-
Upon completion, carefully quench any excess acid anhydride with a saturated aqueous solution of sodium bicarbonate.[5]
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-acylimidazole.[5]
Visualizations
Caption: Pathways to imidazole and a common oxazole byproduct.
Caption: Formation of regioisomers and quaternary salts in N-alkylation.
Caption: Workflow for regioselective N-alkylation of imidazoles.
References
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research Portal [ourarchive.otago.ac.nz]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Troubleshooting Inconsistent IC50 Values in Cell-Based Assays
Welcome to the technical support center for troubleshooting inconsistent IC50 values. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during in vitro cell-based assays.
Frequently Asked Questions (FAQs)
Q1: Why are my IC50 values for the same compound and cell line inconsistent across experiments?
Inconsistent IC50 values are a common challenge in cell-based assays and can arise from various sources. Minor differences in experimental conditions, the health and passage number of the cells, the purity and handling of the compound, the specific assay used, and the data analysis methods can all contribute to variability.[1]
Q2: How much variation in IC50 values is considered acceptable?
For cell-based assays, a two- to three-fold difference in IC50 values is often considered acceptable.[1] However, the acceptable range can depend on the specific assay and biological system. Larger variations may signal underlying issues with experimental consistency that require investigation.
Q3: Can the choice of cytotoxicity assay affect the IC50 value?
Absolutely. Different cytotoxicity assays measure different biological endpoints.[1] For instance, an MTT assay measures metabolic activity, while a trypan blue exclusion assay assesses cell membrane integrity.[1][2] A compound can affect these processes differently, leading to different IC50 values depending on the assay method.[1][2]
Q4: What is the "edge effect" in 96-well plates, and could it be affecting my results?
The "edge effect" is a phenomenon where the wells on the perimeter of a 96-well plate evaporate more quickly than the inner wells. This can lead to increased concentrations of the test compound and affect cell growth, ultimately skewing results and contributing to variability.[1] To mitigate this, it is recommended to fill the outer wells with sterile PBS or medium without cells.[3]
Q5: Can the solvent used to dissolve the compound, such as DMSO, impact the IC50 values?
Yes, the solvent used to dissolve the test compound can influence the results. It is crucial to ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4][5] Always include a vehicle control in your experiments, which consists of cells treated with the same concentration of the solvent as the highest concentration used for the compound.[1][6]
Troubleshooting Guide
Inconsistent IC50 values can often be traced back to specific aspects of the experimental workflow. The following sections provide a structured approach to troubleshooting, categorized by the source of the potential issue.
Experimental Workflow for IC50 Determination
Below is a generalized workflow for determining IC50 values in a cell-based assay. Inconsistencies can arise at any of these stages.
A generalized workflow for determining IC50 values.
Troubleshooting Tables
The following tables summarize common causes of inconsistent IC50 values and provide recommended actions to address them.
Table 1: Cell-Related Factors
| Potential Cause | Recommended Action |
| Cell Line Authenticity & Passage Number | Use cell lines from a reputable source and ensure they are within a low passage number range. Genetic drift can occur at high passages, altering drug sensitivity.[1] Periodically authenticate your cell lines. |
| Cell Health and Viability | Only use cells that are in the exponential growth phase and have high viability (>95%).[7] |
| Inconsistent Cell Seeding Density | Ensure accurate cell counting and a uniform cell suspension before plating.[6][8] The initial number of cells seeded can significantly impact the calculated IC50.[8][9][10][11] |
| Cell Culture Conditions | Maintain consistency in media, serum, and other reagents. Different batches of fetal bovine serum (FBS), for instance, can contain varying levels of growth factors that may influence cell growth and drug sensitivity.[1] |
Table 2: Compound-Related Factors
| Potential Cause | Recommended Action |
| Compound Purity | Verify the purity of your compound stock using methods like HPLC or mass spectrometry. Impurities can have their own biological activity.[1] |
| Compound Solubility | Confirm that the compound is fully dissolved in the solvent (e.g., DMSO) before diluting it in the culture medium. Precipitated compound will not be available to the cells, leading to inaccurate IC50 values.[1] |
| Compound Preparation and Handling | Prepare fresh serial dilutions for each experiment. Ensure thorough mixing at each dilution step. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.[7] |
Table 3: Assay-Related Factors
| Potential Cause | Recommended Action |
| Choice of Assay | Different assays measure different endpoints.[1][12] Select an appropriate assay for your research question and use it consistently. |
| Inconsistent Incubation Times | Strictly adhere to the specified incubation times for both drug treatment and assay development. The duration of drug exposure is critical.[7][8][12][13] |
| Pipetting Errors | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate dispensing of compounds, reagents, and cells.[8] |
| Edge Effect | Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.[1][3] |
| Reagent Variability | Use consistent lots of media, serum, and assay reagents.[1] |
Table 4: Data Analysis and Interpretation
| Potential Cause | Recommended Action |
| Inappropriate Data Normalization | Normalize your data to the vehicle-treated control wells, which should represent 100% viability or 0% inhibition.[1][12][14] |
| Incorrect Curve Fitting Method | Use a consistent non-linear regression model, such as a four-parameter logistic model, to calculate the IC50 from your dose-response curve.[1][7][15][16] |
| Insufficient Concentration Range | Test a wide range of compound concentrations to ensure a complete sigmoidal dose-response curve with clear upper and lower plateaus.[14] |
| Lack of Replicates | Include both technical replicates (multiple wells in the same experiment) and biological replicates (independent experiments on different days) to assess variability.[8][12] |
Detailed Experimental Protocols
To ensure consistency and reproducibility, it is essential to follow standardized protocols. Below are detailed methodologies for common cell viability assays.
MTT Cell Viability Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding:
-
Harvest cells that are in the exponential growth phase.
-
Perform a cell count to determine cell viability and concentration.
-
Dilute the cells to the desired seeding density (e.g., 5,000 - 10,000 cells/well) in a 96-well plate.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow cells to attach.[1]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of your compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of solvent).[1]
-
-
MTT Assay and Data Acquisition:
-
Following the desired incubation period with the compound, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[1]
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.[1]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[1]
-
Troubleshooting Logic for a Failed IC50 Experiment
When an experiment yields inconsistent or unexpected IC50 values, a systematic troubleshooting approach is necessary.
A step-by-step logic for troubleshooting inconsistent IC50 values.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. clyte.tech [clyte.tech]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. ww2.amstat.org [ww2.amstat.org]
Technical Support Center: Navigating the Challenges of Imidazole Synthesis Scale-Up
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals encountering challenges in the scale-up of imidazole (B134444) synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to facilitate a smooth transition from benchtop to bulk production.
Troubleshooting Guide
This section addresses common issues encountered during the scale-up of imidazole synthesis, offering potential causes and actionable solutions in a direct question-and-answer format.
Issue 1: My imidazole synthesis yield has dropped significantly after scaling up.
-
Potential Causes:
-
Inefficient Mixing: What works in a small flask with a magnetic stir bar may be inadequate in a large reactor, leading to poor mass and heat transfer.[1][2] This can result in localized "hot spots" or areas of high reactant concentration, promoting side reactions.[2]
-
Heat Transfer Limitations: The surface-area-to-volume ratio decreases as the reactor size increases, making it more difficult to remove heat from exothermic reactions.[3][4] This can lead to temperature gradients and the formation of byproducts.[2]
-
Inadequate Temperature Control: Fluctuations in temperature can negatively impact reaction selectivity and yield.[5]
-
Changes in Raw Material Quality: The purity of starting materials can have a more pronounced effect at a larger scale.[6]
-
Extended Reaction Time: Longer processing times at scale can lead to product decomposition or the formation of impurities.[7]
-
-
Solutions:
-
Optimize Agitation: Switch from magnetic stirring to mechanical overhead stirring with appropriate impeller design to ensure homogeneity.[2] The mixing time should be significantly shorter than the reaction half-life.[3]
-
Improve Heat Management: Utilize a reactor with a jacket for efficient heating and cooling. For highly exothermic reactions, consider using a continuous flow reactor which offers superior heat exchange.[8][9]
-
Precise Temperature Monitoring: Employ multiple temperature probes to ensure uniform temperature distribution throughout the reactor.
-
Qualify Raw Materials: Perform rigorous quality control on all starting materials before use in large-scale synthesis.
-
Reaction Monitoring: Utilize in-situ monitoring techniques like HPLC or UV spectroscopy to track reaction progress and identify the optimal endpoint.[10]
-
Issue 2: I'm observing new and increased levels of impurities in my scaled-up batch.
-
Potential Causes:
-
Side Reactions: As mentioned, poor mixing and heat transfer can promote the formation of side products.[7] An excess of one reactant might not drive the reaction to completion and could lead to the formation of side products.[11]
-
Incomplete Reactions: Insufficient reaction time or temperature can leave unreacted starting materials in the final product.[6]
-
Product Degradation: Extended exposure to high temperatures or acidic/basic conditions during workup can degrade the desired imidazole product.
-
Contamination: Contaminants from reactors, transfer lines, or raw materials can be introduced during the process.
-
-
Solutions:
-
Controlled Reactant Addition: A slow, controlled addition of one of the reactants can minimize the formation of side products by maintaining a low concentration of that reactant in the reaction mixture.[11]
-
Optimize Reaction Conditions: Re-evaluate and optimize the reaction temperature, catalyst loading, and solvent for improved selectivity at scale.[11]
-
In-Process Controls (IPCs): Implement regular sampling and analysis during the reaction to ensure it is proceeding as expected and to detect any excursions early.
-
Purification Method Optimization: The purification method may need to be adapted for larger quantities. What worked on a small scale may not be as effective for removing impurities from a large batch.[7]
-
Issue 3: The crystallization/precipitation of my imidazole product is problematic at scale.
-
Potential Causes:
-
Supersaturation Control: Achieving controlled supersaturation is more challenging in large volumes, potentially leading to the formation of fine particles that are difficult to filter or the appearance of different crystal forms (polymorphs).[7]
-
Inefficient Cooling: Slower and less uniform cooling in large vessels can affect crystal size and purity.
-
Agitation Effects: The type and speed of agitation can influence crystal nucleation and growth.
-
-
Solutions:
-
Seeding Strategy: Develop a robust seeding protocol to control crystallization and ensure consistent particle size.
-
Controlled Cooling Profile: Implement a programmed cooling profile to control the rate of crystallization.
-
Optimize Agitation: Experiment with different agitator speeds and designs to find the optimal conditions for crystal formation and to avoid particle breakage.
-
Consider Alternative Purification: If crystallization remains challenging, explore other purification techniques like column chromatography or distillation.[11][12]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for imidazoles that are amenable to scale-up?
The Debus-Radziszewski synthesis and its variations are frequently used for the industrial production of imidazoles.[13][14] This method involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonia source.[15] While versatile, it can present challenges at scale related to reaction control and purification.[13] Other methods like the Van Leusen imidazole synthesis are also employed.[16]
Q2: How can I improve the safety of my imidazole synthesis during scale-up?
-
Thermal Hazard Assessment: Conduct a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) to understand the exothermic potential of the reaction.[17]
-
Process Safety Management: Implement robust process safety management (PSM) protocols, including hazard and operability (HAZOP) studies.
-
Personal Protective Equipment (PPE): Ensure all personnel are equipped with appropriate PPE, including safety goggles, gloves, and lab coats.[18][19]
-
Ventilation: Work in a well-ventilated area or use a fume hood to avoid inhalation of dust or vapors.[19][20]
-
Emergency Procedures: Establish clear emergency procedures for spills, fires, and other potential incidents.
Q3: What analytical techniques are crucial for monitoring the scale-up of imidazole synthesis?
-
High-Performance Liquid Chromatography (HPLC): For monitoring reaction progress, identifying impurities, and determining product purity.[6]
-
Gas Chromatography (GC): Useful for analyzing volatile starting materials and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the final product and any isolated impurities.[6]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.
-
In-situ FTIR/Raman Spectroscopy: For real-time monitoring of reactant consumption and product formation without the need for sampling.
Data Presentation
Table 1: Illustrative Comparison of Reaction Parameters and Outcomes at Different Scales for a Generic Debus-Radziszewski Imidazole Synthesis.
| Parameter | Lab Scale (100 mL) | Pilot Scale (10 L) | Production Scale (100 L) |
| Reactants | |||
| Glyoxal (40% in H₂O) | 29 g | 2.9 kg | 29 kg |
| Benzaldehyde (B42025) | 21.2 g | 2.12 kg | 21.2 kg |
| Ammonium (B1175870) Acetate (B1210297) | 30.8 g | 3.08 kg | 30.8 kg |
| Solvent | |||
| Glacial Acetic Acid | 200 mL | 20 L | 200 L |
| Reaction Conditions | |||
| Temperature | 100-110 °C | 100-110 °C (with jacket) | 100-110 °C (with jacket) |
| Agitation | Magnetic Stirrer (500 rpm) | Mechanical Stirrer (200 rpm) | Mechanical Stirrer (100 rpm) |
| Reaction Time | 2 hours | 4 hours | 6 hours |
| Work-up | |||
| Precipitation | Pouring into ice water | Controlled addition to water | Controlled addition to water |
| Results | |||
| Yield | 85% | 75% | 68% |
| Purity (by HPLC) | 98% | 95% | 92% |
| Major Impurity | Unreacted Benzaldehyde | Unreacted Benzaldehyde, Dimer | Unreacted Benzaldehyde, Dimer, Polymer |
Note: This table presents illustrative data for educational purposes and does not represent a specific validated process.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine) via Debus-Radziszewski Reaction
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzil (B1666583) (4.2 g, 20 mmol), benzaldehyde (2.1 g, 20 mmol), and ammonium acetate (15.4 g, 200 mmol).
-
Solvent Addition: Add glacial acetic acid (40 mL) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 118 °C) with vigorous stirring for 2 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into 200 mL of ice-cold water with stirring.
-
Filtration: Collect the precipitated solid by vacuum filtration and wash the solid with cold water until the filtrate is neutral.
-
Drying: Dry the solid product in a vacuum oven at 60 °C.
-
Purification: Recrystallize the crude product from ethanol (B145695) to obtain pure 2,4,5-triphenyl-1H-imidazole.
Mandatory Visualization
Caption: A typical experimental workflow for imidazole synthesis.
Caption: Troubleshooting logic for addressing low yield in scale-up.
References
- 1. Evaluating Mixing Techniques for Scale-up Processes | AIChE [aiche.org]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sdlookchem.com [sdlookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. CN104496907A - Method for refining imidazole through combination of continuous reduced-pressure side stream rectification and roller crystallization - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 16. Imidazole synthesis [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. carlroth.com [carlroth.com]
- 19. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 20. chemos.de [chemos.de]
Technical Support Center: Enhancing the Stability of Imidazole-Based Compounds for Robust Assay Performance
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of imidazole-based compounds during in vitro assays. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and quantitative stability data to ensure the reliability and reproducibility of your experimental results.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter with imidazole-based compounds in your assays.
Issue 1: High variability in assay results between replicates or experiments.
Q: Why am I seeing inconsistent results with my imidazole (B134444) compound?
A: High variability is often linked to the poor aqueous solubility of imidazole compounds, especially those that are highly lipophilic. This can lead to compound precipitation in your assay buffer, resulting in inconsistent effective concentrations. Another common cause is the formation of compound aggregates, which can lead to non-specific inhibition or interference with assay readouts.[1]
Solutions:
-
Visual Inspection: Before and after adding your compound to the assay plate, carefully check for any signs of precipitation, such as cloudiness or particulate matter.[1]
-
Solubility Assessment: It is crucial to determine the kinetic solubility of your compound in the final assay buffer. If your test concentration is above the solubility limit, consider lowering the concentration or exploring different formulation strategies.[1]
-
Optimize Compound Formulation: The concentration of co-solvents like DMSO can impact solubility. While higher DMSO concentrations can aid in dissolving the compound, they may also negatively affect assay performance. It is important to maintain a consistent final DMSO concentration across all wells and to assess the assay's tolerance to it. If DMSO is not suitable, consider other co-solvents or excipients.[1]
-
Counter-Screen for Aggregation: To check for aggregation, include a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer. A significant reduction in the compound's activity in the presence of the detergent suggests it may be an aggregator.[1]
-
Dynamic Light Scattering (DLS): DLS is a direct method to detect the presence of aggregates in your compound solution at the concentrations being tested.
Issue 2: My imidazole test compound shows no or inconsistent activity, but the positive control works.
Q: What could be the reason for the lack of activity or inconsistent performance of my imidazole compound?
A: This issue can arise from the instability of the imidazole ring under specific assay conditions, such as pH and temperature, or in the presence of reactive species in the assay buffer.[1] Additionally, the nitrogen atoms in the imidazole ring can chelate metal ions, which might be essential for the activity of certain enzymes or could be present as contaminants in your buffers.[1]
Solutions:
-
Stability Assessment: Pre-incubate your imidazole compound in the assay buffer for the duration of the experiment. You can then analyze its integrity using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Buffer Optimization: If you detect instability, consider modifying the buffer composition. This could involve adjusting the pH or removing components that may be reactive.
-
Metal Chelation Assessment: To evaluate the potential for metal chelation, you can perform a ferrous ion chelating assay. This will give you an indication of your compound's general metal-chelating capabilities.[1]
Issue 3: I suspect my imidazole compound is directly interfering with the assay technology.
Q: Can the imidazole moiety itself interfere with my assay readout?
A: Yes, the imidazole ring can interfere with various assay technologies. For instance, imidazole-containing buffers have been known to interfere with some protein determination methods.[1] In fluorescence-based assays, it's important to check for auto-fluorescence of your compound at the excitation and emission wavelengths you are using.[1] Similarly, in absorbance-based assays, the compound's own absorbance could cause interference.[1]
Solutions:
-
Blank Plate Controls: Test your compound in the absence of the biological target to identify any direct effects on the assay signal.[1]
-
Orthogonal Assays: To confirm your findings, use a different assay format that employs an alternative detection principle.[1]
Quantitative Stability Data
The stability of imidazole-based compounds is highly dependent on factors such as pH, temperature, and the specific molecular structure. Below are tables summarizing the degradation of two example compounds, Omeprazole and Prochloraz (B1679089), under various conditions.
Table 1: Stability of Omeprazole in Aqueous Solutions at Different pH Values and Temperatures
| pH | Temperature (°C) | Half-life (t½) | Degradation Kinetics |
| 5.0 | 25 | 43 minutes | Pseudo first-order |
| 7.0 | 25 | Not specified, but relatively stable | Pseudo first-order |
| 8.0 | 25 | Not specified, but relatively stable | Pseudo first-order |
| 10.0 | 25 | 2.8 months | Pseudo first-order |
| 11.0 | Not specified | Maximum stability observed | Not specified |
Data sourced from Sarisuta et al. (1998) and other studies.[2][3] Omeprazole is known to be very unstable in acidic conditions and shows maximum stability at a pH of 11.[3][4]
Table 2: Dissipation of Prochloraz in Aqueous Medium at Different pH Values
| pH | Concentration (µg/mL) | Dissipation after 30 days (%) | Dissipation after 60 days (%) | Half-life (days) |
| 4.0 | 1.0 | 51.6 | 89.1 | 18.4 |
| 4.0 | 2.0 | 48.7 | 90.5 | 19.2 |
| 7.0 | 1.0 | 51.6 | 88.2 | 22.6 |
| 7.0 | 2.0 | 59.5 | 84.1 | 25.1 |
| 9.2 | 1.0 | 71.1 | 93.8 | 15.8 |
| 9.2 | 2.0 | 69.9 | 92.4 | 16.6 |
Data from a laboratory degradation study of Prochloraz (450 EC) formulation. The study indicates that degradation is slower at a neutral pH compared to acidic or alkaline conditions, with slightly faster dissipation at pH 9.2.[5]
Table 3: Thermal Degradation of Prochloraz with Persulfate Activation
| Temperature (°C) | Persulfate Concentration (mM) | Time (min) | Degradation (%) |
| 50 | 1.4 | 30 | 97 |
| 50 | 4.2 | 15 | 100 |
This study demonstrates the thermal-activated persulfate degradation of Prochloraz.[6][7]
Experimental Protocols
Detailed methodologies for key experiments are provided below to help you assess the stability and behavior of your imidazole-based compounds.
Protocol 1: Stability Assessment by HPLC/LC-MS
Objective: To determine the stability of an imidazole compound in a specific assay buffer over time.
Methodology:
-
Prepare a solution of the imidazole compound in the final assay buffer at the highest concentration to be tested.
-
Incubate the solution under the same conditions as your bioactivity assay (e.g., temperature, light exposure).
-
Take aliquots at various time points (e.g., 0, 1, 2, 4, and 24 hours).
-
Immediately quench any potential degradation by adding a suitable solvent like acetonitrile (B52724) and store the samples at a low temperature (e.g., -20°C) until analysis.
-
Analyze the samples by a validated stability-indicating HPLC or LC-MS method to quantify the amount of the parent compound remaining at each time point.[1]
Example HPLC Conditions for Imidazole Derivatives:
-
Column: Thermo Scientific® BDS Hypersil C8 (5 µm, 2.50 × 4.60 mm)
-
Mobile Phase: Methanol: 0.025 M KH2PO4 (70:30, v/v), adjusted to pH 3.20 with ortho-phosphoric acid
-
Flow Rate: 1.00 mL/min
-
Detection: UV at 300 nm
This is an example method and may need to be optimized for your specific compound.[8][9]
Protocol 2: Kinetic Solubility Assay
Objective: To determine the kinetic solubility of an imidazole compound in an aqueous buffer.
Methodology (Shake-Flask Method):
-
Prepare a stock solution of the test compound in DMSO (e.g., 20 mM).
-
Add a small volume of the DMSO stock (e.g., 10 µL) to a known volume of aqueous buffer (e.g., 490 µL) in duplicate.
-
Incubate the mixture with shaking (e.g., 850 rpm) for a set period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).
-
After incubation, filter the solution using a solubility filter plate or centrifuge at high speed to pellet any precipitate.
-
Measure the concentration of the dissolved compound in the filtrate or supernatant using UV-Vis spectroscopy or LC-MS/MS against a calibration curve.[5][6]
Protocol 3: Aggregation Detection by Dynamic Light Scattering (DLS)
Objective: To detect the formation of aggregates of an imidazole compound in solution.
Methodology:
-
Prepare solutions of your imidazole compound in the assay buffer at the relevant test concentrations.
-
It is recommended to filter or centrifuge the samples to remove large aggregates and precipitates before analysis.
-
Transfer the samples to a clear bottom plate suitable for DLS measurements.
-
Use a DLS instrument to measure the time-dependent fluctuations in scattered light.
-
The instrument's software will analyze these fluctuations to determine the hydrodynamic radius of particles in the solution. The presence of a population of particles with a significantly larger radius than the expected monomeric compound indicates aggregation.[10]
Visualizing Stability and Troubleshooting
The following diagrams illustrate common degradation pathways for imidazole compounds and a troubleshooting workflow for addressing assay instability.
References
- 1. benchchem.com [benchchem.com]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The simultaneous degradation of prochloraz and tebuconazole in water with monitoring their degradation products using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Complying with the Guideline for Quality and Equivalence for Topical Semisolid Products: The Case of Clotrimazole Cream - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development of a Method for the Quantification of Clotrimazole and Itraconazole and Study of Their Stability in a New Microemulsion for the Treatment of Sporotrichosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-phenyl-1H-imidazole-5-carboxamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N-phenyl-1H-imidazole-5-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing N-phenyl-1H-imidazole-5-carboxamide?
A1: The most prevalent method is the amide coupling reaction between 1H-imidazole-5-carboxylic acid and aniline (B41778). This process requires the activation of the carboxylic acid group to facilitate the nucleophilic attack by the aniline.[1]
Q2: I am experiencing low to no yield in my reaction. What are the common causes?
A2: Low or no product formation can stem from several factors:
-
Inefficient Carboxylic Acid Activation: The coupling reagent may be old, hydrolyzed, or unsuitable for this specific substrate combination. Aniline is a relatively weak nucleophile, necessitating a highly activated carboxylic acid derivative for an efficient reaction.[2]
-
Poor Reactivity of Aniline: The nucleophilicity of aniline can be a limiting factor.
-
Side Reactions: The formation of byproducts can consume starting materials and complicate purification.
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and the choice of base are critical for a successful reaction.
Q3: How do I choose the best coupling reagent for this synthesis?
A3: The selection of a coupling reagent is critical and can significantly influence the reaction's success. For challenging couplings like the one between an imidazole (B134444) carboxylic acid and the electron-deficient aniline, more powerful activating agents are often recommended. While standard carbodiimides like EDC are common, uronium-based reagents such as HATU often provide higher yields and faster reaction times.[2][3] The choice may also depend on factors like cost, ease of byproduct removal, and tolerance of other functional groups in the starting materials.
Q4: What are the typical byproducts I should be aware of during the synthesis?
A4: Common byproducts include unreacted starting materials and byproducts from the coupling reagent itself. For instance, when using carbodiimides like DCC or EDC, the corresponding urea (B33335) byproducts (dicyclohexylurea or N-ethyl-N'-(3-dimethylaminopropyl)urea) are formed.[3][4] With HATU, tetramethylurea is a byproduct.[5] Additionally, side reactions such as the formation of an N-acylurea with carbodiimides can occur.[6]
Q5: What are the best practices for purifying the final N-phenyl-1H-imidazole-5-carboxamide product?
A5: Purification can be challenging due to the potential for impurities with similar polarities to the product. The most common methods are:
-
Column Chromatography: Silica gel chromatography using a gradient of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is a standard approach.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent system can be a very effective purification technique.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution | Explanation |
| Low or No Product Formation | Inefficient activation of 1H-imidazole-5-carboxylic acid. | • Ensure coupling reagents (e.g., EDC, HATU) are fresh and stored under anhydrous conditions.• Switch to a more potent coupling reagent, for instance, from EDC/HOBt to HATU.[2]• Convert the carboxylic acid to its more reactive acid chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride before adding aniline.[1][2] | Aniline's low nucleophilicity requires a highly activated carboxylic acid. Acyl chlorides are generally more reactive than the active esters formed in situ by coupling reagents.[2] |
| Poor reactivity of aniline. | • Increase the reaction temperature, carefully monitoring for any signs of product decomposition.• Use a slight excess of aniline (e.g., 1.1-1.2 equivalents).[1] | Higher temperatures can overcome the activation energy barrier, while a slight excess of the amine can shift the reaction equilibrium towards the product. | |
| Presence of water in the reaction. | • Use anhydrous solvents and reagents.• Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | The activated carboxylic acid intermediate is susceptible to hydrolysis, which will revert it to the starting carboxylic acid and prevent amide bond formation. | |
| Multiple Spots on TLC / Impure Product | Side reactions involving the coupling reagent. | • For carbodiimide (B86325) couplings, add HOBt or OxymaPure to suppress side reactions and minimize racemization if chiral centers are present.[3]• When using HATU, pre-activating the carboxylic acid for 15-30 minutes before adding the amine is recommended to avoid potential side reactions with the amine.[7] | Additives can trap the activated intermediate as a more stable active ester, reducing the likelihood of side reactions. Pre-activation ensures the activated species is formed before the amine is introduced. |
| Degradation of starting materials or product. | • Monitor the reaction temperature closely and avoid excessive heat.• Choose a suitable solvent system that ensures the stability of all components. | Imidazole-containing compounds can be sensitive to harsh conditions. | |
| Difficulty in Removing Byproducts | Insoluble urea byproduct from DCC. | • If using DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can often be removed by filtration. | DCU's low solubility is a key feature of DCC-mediated couplings in solution-phase synthesis. |
| Water-soluble byproducts from EDC or HATU. | • Perform an aqueous workup. The urea byproduct from EDC and tetramethylurea from HATU are water-soluble and can be removed by washing the organic layer with water or brine.[3] | The water solubility of these byproducts simplifies the purification process compared to DCC. |
Comparison of Common Coupling Reagents
| Coupling Reagent System | Typical Yield Range | Advantages | Disadvantages |
| EDC/HOBt | Moderate to Good (40-80%)[6] | • Good efficiency.• Water-soluble urea byproduct, allowing for easy removal during aqueous workup.[3]• HOBt suppresses side reactions.[3] | • Can be less effective for sterically hindered or electron-deficient substrates.• HOBt has potential explosive properties when dry. |
| HATU/DIPEA | Good to Excellent (60-95%)[6] | • High coupling efficiency and fast reaction rates.[3]• Low potential for racemization.[3]• Effective for challenging couplings.[2] | • Higher cost compared to carbodiimides.• Byproducts are water-soluble but require thorough extraction. |
| Acyl Chloride (via SOCl₂) | Good to Excellent (70-95%)[8][9] | • Highly reactive intermediate leading to high yields.[2][10]• Inexpensive activating agent. | • Requires an additional step to form the acid chloride.• The reaction can be vigorous and produces corrosive HCl gas.• May not be suitable for sensitive substrates with functional groups incompatible with thionyl chloride. |
Note: The indicated yields are typical and can vary significantly based on the specific reaction conditions, purity of reagents, and scale of the reaction.
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Coupling
-
Preparation: In a round-bottom flask, dissolve 1H-imidazole-5-carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and aniline (1.1 eq.) in anhydrous DMF or DCM.
-
Activation: Cool the solution to 0 °C in an ice bath with continuous stirring. Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture.
-
Reaction: Add DIPEA (2.5 eq.) dropwise to the cooled solution. Allow the reaction to slowly warm to room temperature and stir for 8-24 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic phase sequentially with water (to remove the EDC byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[5]
Protocol 2: HATU Mediated Coupling
-
Preparation: To a solution of 1H-imidazole-5-carboxylic acid (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.) and DIPEA (2.0 eq.) under an inert atmosphere.
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[11]
-
Reaction: Add aniline (1.1 eq.) to the reaction mixture. Continue to stir at room temperature for 1-18 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine to remove DMF and water-soluble byproducts.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography or recrystallization.
Protocol 3: Acyl Chloride Mediated Coupling
-
Acid Chloride Formation: In a fume hood, carefully add thionyl chloride (SOCl₂) (1.5 eq.) to a suspension of 1H-imidazole-5-carboxylic acid (1.0 eq.) in an anhydrous solvent like DCM at 0 °C. A catalytic amount of DMF can be added to accelerate the reaction. Allow the mixture to stir at room temperature or gently reflux until the solid dissolves and gas evolution ceases. Remove the excess SOCl₂ and solvent under reduced pressure.
-
Amide Formation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Slowly add a solution of aniline (1.0 eq.) and a non-nucleophilic base such as triethylamine (B128534) or DIPEA (1.2 eq.) in DCM.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Workup: Quench the reaction with water. Separate the organic layer and wash it with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product, which can then be purified by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for amide coupling.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. growingscience.com [growingscience.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Selectivity in Imidazole Derivative Synthesis
Welcome to the technical support center for the synthesis of imidazole (B134444) derivatives. This resource is designed for researchers, scientists, and drug development professionals to quickly troubleshoot common issues related to selectivity encountered during their experiments. The following guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Controlling Regioselectivity in N-Alkylation
Question: My N-alkylation of an unsymmetrically substituted imidazole is producing a nearly 1:1 mixture of N1 and N3 regioisomers. How can I improve selectivity?
Answer: A lack of selectivity in N-alkylation is a common issue stemming from the similar reactivity of the two ring nitrogens.[1] When deprotonated, the negative charge is shared across both nitrogen atoms, allowing alkylation to occur at either position.[2] To enhance the selectivity for a single regioisomer, consider the following strategies:
-
Steric Hindrance: A bulky substituent already on the imidazole ring will sterically hinder the adjacent nitrogen, favoring alkylation at the more accessible nitrogen atom.[3][4] Similarly, using a bulkier alkylating agent can increase this selective effect.[5]
-
Electronic Effects: An electron-withdrawing group (EWG) at the C4(5) position deactivates the adjacent N3 nitrogen towards electrophilic attack. This makes the more distant N1 nitrogen more nucleophilic, favoring alkylation at the N1 position.[1][5] Conversely, an electron-donating group (EDG) can reduce this effect.
-
Protecting Groups: For complex syntheses requiring high regioselectivity, using a protecting group on one nitrogen is a reliable strategy. The (2-(trimethylsilyl)ethoxymethyl) (SEM) group, for example, can be used to direct substitution to the unprotected nitrogen.[3]
-
Choice of Base and Solvent: The reaction conditions significantly influence the isomeric ratio.[3] Strong bases like sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF ensure complete deprotonation.[3] Weaker bases such as K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (MeCN, DMF, DMSO) are also effective, with Cs₂CO₃ often reported to give excellent results.[3] The specific combination can fine-tune the selectivity.
Question: I am observing significant amounts of dialkylated product. How can this be minimized?
Answer: The formation of dialkylated imidazole salts, particularly imidazolium (B1220033) salts, occurs when the initially formed mono-alkylated product undergoes a second alkylation. To suppress this side reaction:
-
Control Stoichiometry: Use a slight excess of the imidazole starting material (e.g., 1.1–1.2 equivalents) relative to the alkylating agent.[3]
-
Slow Addition: Add the alkylating agent dropwise or via syringe pump to the reaction mixture. This maintains a low concentration of the electrophile, reducing the probability of a second alkylation event.[3]
-
Reaction Monitoring: Closely monitor the reaction's progress using TLC or LC-MS and stop the reaction as soon as the initial imidazole starting material has been consumed.[3]
Improving Selectivity in C-H Functionalization
Question: How can I achieve regioselective C-H arylation or alkenylation on the imidazole core?
Answer: Direct C-H functionalization is a powerful tool, but controlling which C-H bond reacts is critical. Selectivity is typically achieved by tuning the catalyst, directing groups, and reaction conditions.
-
C2-Arylation: The C2 position is often the most acidic and electronically favored site for functionalization. Nickel-based catalytic systems, such as Ni(OTf)₂ with a dcype ligand in t-amyl alcohol, have been shown to be effective for C2-arylation with phenol (B47542) derivatives and chloroarenes.[6][7][8]
-
C5-Arylation: Selective C5-arylation can be achieved using a palladium catalyst with a suitable directing/protecting group on the N1 nitrogen. The SEM group is particularly effective for this purpose. A catalytic system of Pd(OAc)₂ with a ligand like SPhos can direct arylation to the C5 position.[1]
-
C4-Arylation (SEM-Switch): The C4 position is the least reactive. A clever strategy to achieve C4-arylation involves an "SEM-switch." After initial C5-arylation of an N1-SEM-protected imidazole, the SEM group can be transposed from the N1 to the N3 position. This activates the C4 position for a subsequent arylation reaction.[9]
A general workflow for troubleshooting selectivity issues is outlined below.
Caption: Troubleshooting flowchart for poor regioselectivity.
Selectivity in Multi-Component Reactions (e.g., Debus-Radziszewski)
Question: I am using an unsymmetrical 1,2-dicarbonyl compound in a Debus-Radziszewski synthesis and obtaining a mixture of regioisomers. How can I direct the reaction to a single product?
Answer: The Debus-Radziszewski reaction is a powerful method for creating trisubstituted imidazoles from a 1,2-dicarbonyl, an aldehyde, and ammonia.[10][11] However, using an unsymmetrical dicarbonyl can lead to poor regioselectivity.[4]
-
Reactant Control: The most straightforward approach is to start with a symmetrical 1,2-dicarbonyl if your target molecule allows. This eliminates the possibility of isomeric products arising from the dicarbonyl component.
-
Catalyst and Solvent Effects: While the classic reaction can be performed without a catalyst, various Lewis and Brønsted acids can improve yields and, in some cases, selectivity.[4] The choice of solvent also plays a crucial role by affecting reactant solubility and stabilizing intermediates differently.[12] Aprotic solvents like DMF or DMSO may favor certain pathways over polar protic solvents like ethanol.[12] Experimenting with different catalysts (e.g., CuI, InCl₃) and solvents is recommended.[4]
Data Presentation
Table 1: Influence of Base and Solvent on N-Alkylation Regioselectivity
This table summarizes representative data on how the choice of base and solvent can influence the ratio of N1 to N3 alkylated products for a hypothetical 4-substituted imidazole.
| Entry | 4-Substituent | Alkylating Agent | Base | Solvent | N1:N3 Ratio |
| 1 | -NO₂ (EWG) | Methyl Iodide | K₂CO₃ | DMF | >95 : 5 |
| 2 | -NO₂ (EWG) | Benzyl Bromide | NaH | THF | >95 : 5 |
| 3 | -CH₃ (EDG) | Methyl Iodide | K₂CO₃ | DMF | ~60 : 40 |
| 4 | -CH₃ (EDG) | tert-Butyl Bromide | NaH | THF | >90 : 10 (Steric control) |
Data is illustrative, based on principles described in the literature.[3][5] EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group.
Table 2: Catalyst Systems for Regioselective C-H Arylation
This table provides a comparison of catalytic systems for directing arylation to different positions on the imidazole ring.
| Target Position | Protecting Group | Catalyst | Ligand | Base | Solvent | Typical Yield | Ref |
| C2 | -H or -Me | Ni(OTf)₂ | dcype | K₃PO₄ | t-AmylOH | Good-Excellent | [6] |
| C5 | SEM | Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane | Good-Excellent | [1] |
| C4 | SEM (via switch) | Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane | Good | [9] |
SEM = (2-(trimethylsilyl)ethoxymethyl); dcype = 1,2-Bis(dicyclohexylphosphino)ethane; SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl.
Experimental Protocols
Protocol 1: General Procedure for Selective N1-Alkylation using NaH/DMF
This protocol is suitable for substrates where high regioselectivity is desired and can be achieved through steric or electronic control.[3]
Materials:
-
Substituted imidazole (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkylating agent (e.g., alkyl halide, 1.1 equiv)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To an oven-dried, argon-flushed flask, add the substituted imidazole.
-
Add anhydrous DMF via syringe.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the NaH portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add the alkylating agent dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Workflow for selective N1-alkylation protocol.
Protocol 2: Palladium-Catalyzed C5-Arylation of 1-SEM-Imidazole
This protocol describes the selective arylation at the C5 position of SEM-protected imidazole.[1]
Materials:
-
1-(2-(Trimethylsilyl)ethoxy)methyl-1H-imidazole (1-SEM-imidazole, 1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
SPhos (10 mol%)
-
Potassium carbonate (K₂CO₃), finely ground (2.5 equiv)
-
Anhydrous 1,4-dioxane (B91453)
-
Ethyl acetate
-
Celite
Procedure:
-
In an oven-dried reaction vessel under an inert atmosphere (e.g., argon), combine 1-SEM-imidazole, the aryl bromide, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filter cake with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica (B1680970) gel to obtain the pure 5-aryl-1-SEM-imidazole.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Research Portal [ourarchive.otago.ac.nz]
- 6. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 12. nano-ntp.com [nano-ntp.com]
Technical Support Center: Navigating Compound Interference in High-Throughput Screening
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of compound interference in high-throughput screening (HTS). Our goal is to equip you with the knowledge and tools to identify and mitigate false positives, ensuring the integrity of your screening campaigns.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your HTS experiments in a practical question-and-answer format.
Question: My primary screen yielded a high number of hits. How can I quickly identify and eliminate false positives due to compound interference?
Answer: A high hit rate is often an indicator of assay interference. A systematic approach combining computational and experimental methods is crucial for efficient triaging.
Initial Triage Workflow:
-
Computational Analysis: Before extensive experimental validation, screen your hits against a database of known Pan-Assay Interference Compounds (PAINS).[1][2] PAINS are chemical structures known to interfere with various assay technologies non-specifically.[1][2] Several online tools and internal databases can be used for this purpose.
-
Visual Inspection of Dose-Response Curves: Genuine hits typically exhibit a sigmoidal dose-response curve with a clear upper and lower plateau. Compounds displaying steep or unusual curve shapes may be indicative of non-specific activity, such as aggregation.
-
Counter-Screening: Perform a counter-screen using an assay format that lacks the biological target but retains the detection components. This helps identify compounds that directly interfere with the assay technology (e.g., fluorescent compounds in a fluorescence-based assay).
Question: I suspect some of my hits are aggregators. What is the most effective way to confirm this?
Answer: Compound aggregation is a major source of false positives in HTS. Aggregates can non-specifically inhibit enzymes and disrupt protein-protein interactions. Several experimental methods can be employed to identify aggregation-based activity.
Workflow for Identifying Compound Aggregators:
Caption: Workflow for troubleshooting suspected compound aggregation.
Detailed Methodologies:
-
Detergent-Based Assay: Re-run the primary assay with the addition of a low concentration (typically 0.01-0.1%) of a non-ionic detergent like Triton X-100. A significant reduction or complete loss of inhibitory activity in the presence of the detergent is a strong indicator of aggregation-based inhibition.
-
Dynamic Light Scattering (DLS): DLS is a biophysical technique that measures the size distribution of particles in a solution. The presence of particles in the range of 50-400 nm at concentrations similar to those showing activity in the assay suggests compound aggregation.
-
NMR-Based Aggregation Assay: Nuclear Magnetic Resonance (NMR) spectroscopy can detect aggregation by observing changes in the chemical shifts or line broadening of compound signals upon dilution. As an aggregating compound is diluted below its critical aggregation concentration (CAC), a noticeable change in the NMR spectrum occurs.[3][4][5][6]
Question: How do I differentiate a genuine binder from a non-specific or artifactual hit?
Answer: Biophysical assays are essential for confirming direct binding of a compound to its target protein and for characterizing the interaction. Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy provide orthogonal validation.
Biophysical Hit Validation Workflow:
Caption: Workflow for biophysical validation of HTS hits.
Frequently Asked Questions (FAQs)
Q1: What are Pan-Assay Interference Compounds (PAINS) and why are they problematic?
A1: Pan-Assay Interference Compounds (PAINS) are chemical structures that are known to frequently appear as hits in a wide variety of HTS assays.[1][2] Their activity is often not due to specific binding to the target but rather through mechanisms like chemical reactivity, redox cycling, or interference with the assay signal itself.[7] Pursuing PAINS can lead to a significant waste of resources, as they are generally not viable starting points for drug discovery.
Q2: At what concentration do PAINS typically interfere with assays?
A2: The concentration at which PAINS interfere can vary depending on the specific compound, assay technology, and experimental conditions. However, many PAINS exhibit problematic behavior in the low to mid-micromolar range (1-50 µM), which is often the concentration range used in primary HTS screens.[8][9]
Q3: Can a compound with a PAINS substructure still be a valid hit?
A3: While it is advisable to be cautious with compounds containing PAINS substructures, their presence does not automatically disqualify a hit.[10] In some cases, the PAINS motif may be part of a larger, genuinely active molecule. However, rigorous orthogonal and biophysical validation is essential to confirm that the observed activity is due to specific target engagement and not an artifact of the PAINS substructure.
Q4: What are some best practices for compound management to minimize interference?
A4: Proper compound management is critical to prevent issues that can lead to false positives. Key practices include:
-
Purity Analysis: Regularly assess the purity of your compound library, as impurities can be reactive and interfere with assays.
-
Solubility Assessment: Ensure compounds are soluble at the screening concentration to avoid precipitation and aggregation artifacts.
-
Storage Conditions: Store compounds under appropriate conditions (e.g., low temperature, protected from light) to prevent degradation.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can impact compound stability and solubility.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for identifying and characterizing compound interference.
Table 1: Common Interfering Compound Classes and Typical Concentration Ranges
| Compound Class | Mechanism of Interference | Typical Interfering Concentration |
| PAINS | Various (reactivity, redox, etc.) | 1 - 50 µM |
| Aggregators | Non-specific protein sequestration | 1 - 100 µM |
| Fluorescent Compounds | Direct interference with fluorescence readout | Assay dependent |
| Reactive Compounds | Covalent modification of target or reagents | Varies widely |
Table 2: Comparison of Biophysical Techniques for Hit Validation
| Technique | Key Parameters Measured | Throughput | Protein Consumption |
| SPR | ka, kd, KD | High | Low |
| ITC | KD, ΔH, ΔS, n | Low to Medium | High |
| NMR | Direct binding, binding site | Low | High |
Detailed Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Hit Validation
Objective: To confirm direct binding of a hit compound to the target protein and determine binding kinetics and affinity.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Target protein
-
Hit compound
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the chip surface using a fresh mixture of EDC and NHS.
-
Inject the target protein at a suitable concentration (e.g., 10-50 µg/mL in an appropriate buffer) to achieve the desired immobilization level.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Compound Binding Analysis:
-
Prepare a dilution series of the hit compound in running buffer. It is recommended to test a concentration range that brackets the expected KD value.
-
Inject the compound solutions over the immobilized protein surface, starting with the lowest concentration. Include a buffer-only injection as a control.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Subtract the reference surface signal and the buffer-only control signal from the binding data.
-
Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Hit Validation
Objective: To confirm direct binding and determine the thermodynamic profile of the interaction.
Materials:
-
ITC instrument
-
Target protein
-
Hit compound
-
Matched ITC buffer
Procedure:
-
Sample Preparation:
-
Dialyze the protein extensively against the ITC buffer.
-
Dissolve the compound in the same ITC buffer. Ensure the final DMSO concentration is identical in both the protein and compound solutions if used.
-
Degas both solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load the protein solution (typically 10-20 µM) into the sample cell.
-
Load the compound solution (typically 10-20 fold higher concentration than the protein) into the syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform an initial small injection to displace any material from the syringe tip, which is typically excluded from the analysis.
-
Perform a series of injections (e.g., 19 injections of 2 µL) with sufficient spacing between them to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat change for each injection.
-
Perform a control experiment by titrating the compound into buffer alone to determine the heat of dilution.
-
Subtract the heat of dilution from the binding data.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Protocol 3: NMR Spectroscopy for Hit Validation
Objective: To confirm direct binding and identify the binding site on the target protein.
Materials:
-
NMR spectrometer
-
15N-labeled target protein
-
Hit compound
-
NMR buffer (e.g., phosphate (B84403) buffer in D2O)
Procedure:
-
Sample Preparation:
-
Prepare a sample of 15N-labeled protein in NMR buffer.
-
Prepare a stock solution of the hit compound in a deuterated solvent (e.g., DMSO-d6).
-
-
HSQC Titration:
-
Acquire a 2D 1H-15N HSQC spectrum of the protein alone. This serves as the reference spectrum.
-
Add a small aliquot of the compound stock solution to the protein sample to achieve a desired protein:compound molar ratio (e.g., 1:1, 1:5).
-
Acquire another 2D 1H-15N HSQC spectrum.
-
Repeat the addition of the compound to obtain spectra at several different molar ratios.
-
-
Data Analysis:
-
Overlay the HSQC spectra from the titration.
-
Analyze the chemical shift perturbations (CSPs) of the protein's backbone amide signals.
-
Residues with significant CSPs are likely at or near the compound binding site.
-
The magnitude of the CSPs can be used to estimate the binding affinity.
-
References
- 1. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 2. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Figure 11. [NMR-based detection of aggregation. (Left)...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nmxresearch.com [nmxresearch.com]
- 7. drughunter.com [drughunter.com]
- 8. Investigating the Behavior of Published PAINS Alerts Using a Pharmaceutical Company Data Set - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Purifying Sterically Hindered Imidazole Derivatives
Welcome to the Technical Support Center for the purification of sterically hindered imidazole (B134444) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these complex molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides direct answers and actionable solutions to specific issues you may encounter during your experiments.
Chromatography Issues
Question: My sterically hindered imidazole derivative is showing poor separation and significant tailing on a silica (B1680970) gel column. What can I do?
Answer: This is a common issue arising from the interaction of the basic imidazole nitrogen with acidic silanol (B1196071) groups on the silica surface, especially with bulky substituents hindering smooth elution.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Add a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount of a basic modifier to your eluent. Triethylamine (B128534) (0.1-1%) or a solution of ammonia (B1221849) in methanol (B129727) (e.g., 1-10% of a 10% NH4OH in methanol solution mixed with dichloromethane) are common choices.[1]
-
Adjust Polarity: If your compound is eluting too slowly (low Rf), gradually increase the polarity of your mobile phase. Conversely, if it's eluting too quickly (high Rf), decrease the polarity.[1]
-
-
Change the Stationary Phase:
-
Alumina (B75360): Consider using basic or neutral alumina as an alternative to silica gel, which can be less harsh on acid-sensitive compounds.[1]
-
Reversed-Phase Chromatography: For highly polar imidazole derivatives, a C18 reversed-phase column may provide better separation.[1]
-
-
Check for Column Overloading: The amount of crude material loaded onto the column should ideally be between 1-5% of the mass of the stationary phase. Overloading can lead to poor separation and peak tailing.[1]
-
Dry Loading: If your crude product has poor solubility in the initial eluent, consider dry loading. Dissolve your compound in a suitable solvent, adsorb it onto a small amount of silica gel or Celite, evaporate the solvent, and then load the dry powder onto the column.[2]
Question: My compound seems to be decomposing on the silica gel column. How can I confirm this and what are the alternatives?
Answer: Decomposition on silica is a known issue for certain sensitive compounds.
Troubleshooting Steps:
-
Stability Test (2D TLC): Before running a column, you can check for decomposition by performing a two-dimensional TLC. Spot your compound on a TLC plate, run it in one solvent system, then turn the plate 90 degrees and run it in the same or a different solvent system. If you see spots that are not on the diagonal, it indicates decomposition.
-
Alternative Stationary Phases: As mentioned above, switching to a less acidic stationary phase like neutral alumina or using reversed-phase chromatography can prevent decomposition.[1]
Crystallization & Recrystallization Issues
Question: My sterically hindered imidazole derivative is "oiling out" instead of crystallizing. What causes this and how can I fix it?
Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid, often because the solution is too supersaturated or cooled too quickly. The presence of impurities can also contribute to this problem.
Troubleshooting Steps:
-
Slow Down Crystallization:
-
Add More Solvent: Add a small amount of hot solvent to redissolve the oil, and then allow the solution to cool much more slowly.[1]
-
Reduce Concentration: Your initial solution may be too concentrated.
-
-
Induce Crystallization:
-
Solvent System Optimization:
-
Change the Solvent: The chosen solvent may not be ideal. Experiment with different solvents or solvent pairs. A common strategy is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent until the solution becomes slightly turbid, then allow it to cool.[3]
-
Consider Solvent Properties: For compounds with polar groups, solvents like ethanol (B145695) or even water can be effective. For less polar compounds, hexane-based systems are common.[4]
-
Question: After recrystallization, my product is still impure. What should I do?
Answer: A single recrystallization may not be sufficient to remove all impurities, especially if they have similar solubility profiles to your product.
Troubleshooting Steps:
-
Multiple Recrystallizations: Perform a second or even third recrystallization. Be aware that you will lose some of your desired product with each step.
-
Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtering can help to remove them.[1]
-
Pre-Purification: Consider a quick "plug" of silica gel filtration before recrystallization to remove baseline impurities.
Acid-Base Extraction Issues
Question: I am trying to use acid-base extraction to remove unreacted imidazole starting material, but it's not working effectively.
Answer: While acid-base extraction is a powerful technique for separating acidic and basic compounds, its effectiveness can be limited by the solubility of the resulting salt and the pKa of the imidazole derivative.
Troubleshooting Steps:
-
Ensure Complete Protonation: Use a sufficiently acidic solution (e.g., 1M HCl) to ensure the imidazole nitrogen is protonated, forming a water-soluble salt.[5]
-
Multiple Extractions: Perform multiple extractions with the acidic solution to ensure complete removal of the basic imidazole impurity into the aqueous layer.[6]
-
Check Solubility: If your protonated imidazole salt has some solubility in the organic layer, this technique may not be fully effective.
-
"Salting Out": To decrease the solubility of your organic compounds in the aqueous layer, you can wash the organic layer with a saturated solution of sodium chloride (brine).[7]
Data Presentation
The following table provides a qualitative comparison of common purification techniques for sterically hindered imidazole derivatives based on typical laboratory outcomes.
| Purification Technique | Typical Purity Achieved | Typical Yield | Key Advantages | Common Challenges for Hindered Imidazoles |
| Flash Column Chromatography | Good to Excellent (>95%) | Moderate to Good (50-90%) | High resolving power for complex mixtures and isomers. | Peak tailing due to interaction with silica, potential for on-column decomposition.[1] |
| Recrystallization | Excellent (>98%) | Low to Good (30-80%) | Can provide very high purity, scalable. | Difficulty in finding a suitable solvent, "oiling out," co-crystallization of impurities.[1][3] |
| Acid-Base Extraction | Fair to Good | Good to Excellent (>80%) | Good for removing acidic or basic impurities, fast. | Incomplete separation if pKa values are similar, formation of emulsions, limited by salt solubility.[8] |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Sterically Hindered N-Aryl Imidazole
This protocol is a general guideline and may require optimization.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it with various solvent systems (e.g., hexane/ethyl acetate (B1210297), dichloromethane/methanol).
-
Identify a solvent system that gives your desired product an Rf value of approximately 0.3-0.4 and good separation from impurities.
-
If tailing is observed, add 0.5% triethylamine to the solvent system and re-run the TLC.
-
-
Column Preparation:
-
Select an appropriately sized column based on the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Add a thin layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a solvent it is readily soluble in, like dichloromethane) and carefully apply it to the top of the column.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Begin eluting with the determined mobile phase.
-
If a gradient elution is needed, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
-
Collect fractions and monitor the elution by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified imidazole derivative.
-
Protocol 2: Recrystallization of a 2,4,5-Trisubstituted Imidazole
-
Solvent Selection:
-
Place a small amount of the crude solid in several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, ethyl acetate, acetone, toluene, hexane/ethyl acetate mixture) to each test tube.[3]
-
An ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Protocol 3: Acid-Base Extraction to Remove Imidazole Impurity
-
Dissolution:
-
Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.
-
-
Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1M hydrochloric acid (HCl).
-
Stopper the funnel and shake gently, venting frequently to release any pressure.
-
Allow the layers to separate. The protonated imidazole will be in the aqueous (bottom) layer.
-
Drain the aqueous layer.
-
Repeat the extraction with 1M HCl two more times.
-
-
Washing:
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with a saturated sodium chloride (brine) solution to remove excess water.
-
-
Drying and Isolation:
-
Drain the organic layer into an Erlenmeyer flask.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure to yield the purified product, now free of the basic imidazole impurity.
-
Visualizations
Caption: A decision tree for selecting a purification strategy.
Caption: A typical workflow for flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
A Comparative Guide to Imidazole Synthesis: Methods, Performance, and Protocols
For researchers, scientists, and drug development professionals, the imidazole (B134444) ring is a cornerstone of molecular design, appearing in a vast array of pharmaceuticals and biologically active compounds. The efficient construction of this privileged scaffold is therefore a critical aspect of synthetic chemistry. This guide provides a comparative analysis of prominent imidazole synthesis methodologies, offering a data-driven overview of their performance, detailed experimental protocols, and visual representations of reaction pathways to inform the selection of the most suitable method for your research endeavors.
At a Glance: Comparing Imidazole Synthesis Methods
The choice of a synthetic route to a desired imidazole derivative is often a balance between yield, reaction time, temperature, and the required reagents. The following table summarizes key quantitative data for a selection of classical and modern imidazole synthesis methods, providing a direct comparison of their typical performance.
| Synthesis Method | Target Imidazole | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) |
| Debus-Radziszewski | 2,4,5-Triphenylimidazole | Benzil (B1666583), Benzaldehyde (B42025), Ammonium (B1175870) Acetate (B1210297) | Glacial Acetic Acid | Glacial Acetic Acid | 100-120 | 1-2 h | ~85-95[1] |
| Wallach Synthesis | N-Methylimidazole | N,N'-Dimethyloxamide | PCl₅, Hydroiodic Acid | - | Reflux | Several hours | Moderate[1] |
| Marckwald Synthesis | 2-Mercapto-4-phenylimidazole | α-Aminoacetophenone HCl, KSCN | - | Water | Reflux | 2 h | Good[1] |
| Van Leusen Synthesis | 1,5-Disubstituted Imidazoles | Aldimine, TosMIC | Base (e.g., K₂CO₃) | Methanol (B129727)/DME | Room Temp. to Reflux | 0.5-12 h | 70-90+ |
| Microwave-Assisted | 2,4,5-Trisubstituted Imidazoles | Benzil, Aldehyde, Ammonium Acetate | Ni-C Catalyst | Ethanol (B145695) | 90 | 10 min | 95[1] |
| Copper-Catalyzed | 2,4,5-Trisubstituted Imidazoles | Aldehyde, Benzoin (B196080), NH₄OAc | CuI (15 mol%) | Butanol | Reflux | 0.5-2 h | up to 95[2] |
Classical Imidazole Syntheses: The Foundation
Debus-Radziszewski Synthesis
The Debus-Radziszewski synthesis is a versatile and long-standing one-pot method for preparing 2,4,5-trisubstituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[3]
Experimental Protocol: Synthesis of 2,4,5-Triphenylimidazole [1][3]
-
In a round-bottom flask, combine benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (10.0 eq).
-
Add glacial acetic acid to serve as both the solvent and catalyst.
-
Reflux the mixture with stirring for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker of ice water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenylimidazole.
Wallach Synthesis
The Wallach synthesis provides a route to N-substituted imidazoles by treating N,N'-disubstituted oxamides with a dehydrating agent like phosphorus pentachloride, followed by reduction.[4]
Experimental Protocol: Synthesis of N-Methylimidazole [1]
-
In a fume hood, carefully treat N,N'-dimethyloxamide with phosphorus pentachloride (PCl₅) in an inert atmosphere. This reaction is highly exothermic and generates HCl gas.
-
The resulting chloro-intermediate is then carefully reduced using hydroiodic acid.
-
After the reduction is complete, neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide (B78521) solution) with cooling.
-
Extract the N-methylimidazole product with an appropriate organic solvent (e.g., dichloromethane).
-
Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the product.
Marckwald Synthesis
The Marckwald synthesis is a valuable method for preparing 2-mercaptoimidazoles from α-aminoketones or α-aminoaldehydes and a thiocyanate (B1210189) source.[4]
Experimental Protocol: Synthesis of 2-Mercapto-4-phenylimidazole [1]
-
Dissolve α-aminoacetophenone hydrochloride (1.0 eq) in water in a round-bottom flask.
-
Add an aqueous solution of potassium thiocyanate (1.1 eq) to the flask.
-
Heat the reaction mixture to reflux for 2 hours.
-
Upon cooling to room temperature, the 2-mercapto-4-phenylimidazole product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Modern Synthetic Approaches
Van Leusen Imidazole Synthesis
The Van Leusen synthesis is a powerful and versatile method for the preparation of 1,4,5-trisubstituted imidazoles from aldimines and tosylmethyl isocyanide (TosMIC).[5] This reaction can also be performed as a three-component reaction where the aldimine is generated in situ.[6]
Experimental Protocol: Synthesis of 1,5-Disubstituted Imidazoles [7]
-
To a solution of the aldimine (1.0 eq) in a suitable solvent such as methanol or a mixture of DME and ethanol, add tosylmethyl isocyanide (TosMIC) (1.0-1.2 eq).
-
Add a base, such as potassium carbonate (2.0 eq), to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating. The reaction progress can be monitored by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over a drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields. For imidazole synthesis, this often involves a one-pot, multi-component approach.[8]
Experimental Protocol: Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles [1][9]
-
In a microwave-safe reaction vessel, combine the aldehyde (1.0 eq), benzil (1.0 eq), and ammonium acetate (2.5 eq).
-
A catalyst, such as a Schiff's base nickel complex (Ni-C) or cupric chloride, can be added to enhance the reaction rate.[1][8]
-
The reaction can be performed solvent-free or in a minimal amount of a high-boiling solvent like ethanol.[1]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 90-140 °C) for a short duration (e.g., 3-15 minutes).
-
After cooling, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
Metal-Catalyzed Synthesis
A wide variety of metal catalysts, including those based on copper, palladium, rhodium, and iron, have been developed for the synthesis of imidazoles, often offering high efficiency and broad substrate scope. Copper-catalyzed three-component reactions are particularly common and effective.[10]
Experimental Protocol: Copper-Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazoles [2]
-
To a round-bottom flask, add the aldehyde (1.0 mmol), benzoin or benzil (1.0 mmol), ammonium acetate (3.0 mmol), and copper(I) iodide (CuI) (15 mol%).
-
Add butanol (7 mL) as the solvent.
-
Reflux the reaction mixture. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into crushed ice.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization.
Conclusion
The synthesis of the imidazole core is a well-developed field with a rich history of classical methods and a vibrant landscape of modern, high-efficiency protocols. The choice of the optimal synthetic route will invariably depend on the specific target molecule, desired scale, and available laboratory resources. Classical methods like the Debus-Radziszewski and Marckwald syntheses remain highly relevant for their simplicity and effectiveness in preparing specific classes of imidazoles. For rapid synthesis, high yields, and broader substrate compatibility, particularly in the context of library synthesis for drug discovery, modern catalytic and microwave-assisted methods offer significant advantages. This guide provides the foundational data and experimental protocols to empower researchers to make informed decisions in their synthetic endeavors.
References
- 1. Microwave-Assisted Nickel-Catalyzed One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles [organic-chemistry.org]
- 2. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
- 3. Synthesis of triphenyl imidazole | PDF [slideshare.net]
- 4. jetir.org [jetir.org]
- 5. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 7. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to In-Silico and In-Vitro Validation of Imidazole Derivatives
In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a viable therapeutic agent is both complex and resource-intensive. Imidazole (B134444) derivatives have emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] The validation of these derivatives hinges on a complementary relationship between computational (in-silico) and laboratory-based (in-vitro) methodologies. This guide provides a detailed comparison of these two approaches, supported by experimental data and protocols, to aid researchers in navigating the validation process.
The Synergy of Computational and Experimental Approaches
The validation of novel imidazole derivatives typically follows a structured workflow that begins with computational screening to identify promising candidates, followed by laboratory synthesis and biological evaluation to confirm their activity. This integrated approach accelerates the drug discovery pipeline by prioritizing compounds with a higher probability of success, thereby saving time and resources.
Caption: General workflow comparing in-silico and in-vitro validation of imidazole derivatives.
In-Silico Validation: The Predictive Power of Computation
In-silico techniques utilize computational models to predict the interaction between a ligand (the imidazole derivative) and a biological target, typically a protein or enzyme. These methods provide valuable insights into the potential efficacy and safety profile of a compound before it is synthesized.
Key In-Silico Methodologies:
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[4] The strength of the interaction is estimated using a scoring function, which provides a numerical value (e.g., in kcal/mol) indicating the binding affinity.[5]
-
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for a compound's success as a drug. Web-based tools and software are used to predict these properties, including drug-likeness based on criteria like Lipinski's "rule of five".[6][7]
-
Molecular Dynamics (MD) Simulations: MD simulations provide a more dynamic picture of the ligand-receptor interaction over time, confirming the stability of the docked complex.[8]
Experimental Protocol: Molecular Docking of p38 MAP Kinase Inhibitors
The following protocol outlines a typical molecular docking study, as described for the evaluation of novel imidazole derivatives as p38 MAP kinase inhibitors.[6][7]
-
Protein Preparation: The three-dimensional crystal structure of the target protein (p38 MAP kinase) is obtained from a public repository like the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: The 2D structures of the imidazole derivatives are drawn and converted to 3D structures. Energy minimization is performed to obtain a stable conformation.
-
Docking Simulation: A docking program (e.g., AutoDock) is used to predict the binding mode of each imidazole derivative within the active site of the p38 MAP kinase. The program generates multiple binding poses and calculates the corresponding binding energy scores.
-
Analysis: The results are analyzed to identify the derivatives with the lowest binding energies (indicating stronger binding) and to visualize the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.
In-Vitro Validation: The Confirmation in the Laboratory
In-vitro studies are essential for confirming the predictions made by in-silico models and for providing concrete evidence of a compound's biological activity. These experiments are conducted in a controlled laboratory setting, typically using isolated proteins, cells, or tissues.
Key In-Vitro Methodologies:
-
Chemical Synthesis and Characterization: The designed imidazole derivatives are synthesized using established chemical reactions. Their structures are then confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry.[6][7]
-
Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a specific enzyme. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
-
Cell-Based Assays: These assays are used to evaluate the effect of a compound on living cells. Examples include cytotoxicity assays (e.g., MTT assay) to measure cell viability and anti-inflammatory assays (e.g., albumin denaturation assay).[6][9]
Experimental Protocol: p38 MAP Kinase Inhibition Assay
This protocol describes the in-vitro evaluation of imidazole derivatives for their ability to inhibit p38 MAP kinase, a key enzyme in the inflammatory response.[6][10]
-
Compound Preparation: The synthesized imidazole derivatives and a standard inhibitor (e.g., adezmapimod) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Assay Procedure: The assay is performed in a microplate format. The reaction mixture contains the p38 MAP kinase enzyme, a substrate, and ATP. The test compounds are added at various concentrations.
-
Measurement: The enzyme activity is measured by detecting the amount of phosphorylated substrate produced, often using a luminescence-based method.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration relative to a control without an inhibitor. The IC50 value is then determined by plotting the inhibition percentage against the compound concentration.
Case Study: Imidazole Derivatives as p38 MAP Kinase Inhibitors
A study on novel N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives provides a clear example of the interplay between in-silico and in-vitro validation.[6][7][10]
Quantitative Data Summary
| Compound | Docking Score (kcal/mol) | In-Vitro p38 Kinase Inhibition IC50 (nM) |
| AA2 | - | Substantial Activity |
| AA3 | - | Substantial Activity |
| AA4 | - | Substantial Activity |
| AA5 | - | Substantial Activity |
| AA6 | -7.83 | 403.57 ± 6.35 |
| Adezmapimod (Standard) | - | 222.44 ± 5.98 |
Data sourced from a study on novel imidazole derivatives targeting p38 MAP kinase.[6][10]
In this study, molecular docking predicted that compound AA6 would have the highest binding affinity to p38 MAP kinase, with a docking score of -7.83 kcal/mol.[6][7] This prediction was supported by the in-vitro results, where AA6 demonstrated considerable inhibitory activity against the enzyme, with an IC50 value of 403.57 nM.[6][10] While the standard drug, adezmapimod, showed a lower IC50 value, the strong correlation between the in-silico prediction and the in-vitro activity of AA6 validates the computational model and highlights AA6 as a promising candidate for further development.
The p38 MAP kinase signaling pathway is a crucial regulator of inflammatory responses. Its activation leads to the production of pro-inflammatory cytokines, making it a key target for anti-inflammatory drugs.
Caption: Simplified p38 MAP kinase signaling pathway and the inhibitory action of imidazole derivatives.
Conclusion
The validation of imidazole derivatives in drug discovery is a multi-faceted process that relies on the strategic integration of in-silico and in-vitro methods. In-silico approaches, such as molecular docking and ADMET prediction, offer a rapid and cost-effective means of screening large numbers of compounds and prioritizing those with the most promising therapeutic potential. In-vitro assays provide the essential experimental confirmation of biological activity, validating the computational predictions and providing the quantitative data necessary for structure-activity relationship studies. By leveraging the predictive power of in-silico tools and the empirical evidence from in-vitro experiments, researchers can significantly enhance the efficiency and success rate of developing novel imidazole-based therapeutics.
References
- 1. Synthesis, In Silico Prediction and In Vitro Evaluation of Antimicrobial Activity, DFT Calculation and Theoretical Investigation of Novel Xanthines and Uracil Containing Imidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor [frontiersin.org]
- 9. sciencescholar.us [sciencescholar.us]
- 10. researchgate.net [researchgate.net]
Imidazole Derivatives as Sirtuin Inhibitors: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of imidazole (B134444) derivatives as sirtuin inhibitors, evaluating their performance against other established alternatives with supporting experimental data. Sirtuins (SIRTs), a class of NAD+-dependent deacetylases, are critical regulators in cellular processes, including metabolism, DNA repair, and inflammation, making them promising therapeutic targets for a range of diseases.[1] Imidazole-based compounds have emerged as a novel class of sirtuin modulators. This document summarizes key quantitative data, details experimental protocols for validation, and visualizes relevant biological pathways.
Comparative Analysis of Sirtuin Inhibitors
The validation of sirtuin inhibitors involves determining their potency and selectivity. While direct enzymatic inhibition data for specific imidazole derivatives is emerging, cellular assays provide valuable insights into their biological effects. One such derivative, Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate, has been shown to downregulate the expression of SIRT1, SIRT2, and SIRT6 in non-small cell lung cancer (NSCLC) cell lines.[2][3]
Quantitative Data Summary
The following tables present a comparative summary of the inhibitory activities of a key imidazole derivative and other well-characterized sirtuin inhibitors.
Table 1: Cellular Activity of Imidazole Derivative against NSCLC Cell Lines
| Compound | Cell Line | IC50 (µM) - Cytotoxicity | Reference |
| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate | A549 | 250 | [2] |
| NCI-H460 | 300 | [2] |
Note: The IC50 values represent the concentration required to inhibit 50% of cell growth and were determined by an MTT assay. This reflects the cytotoxic effect of the compound, which is a consequence of its various cellular activities, including sirtuin inhibition.
Table 2: Enzymatic Activity of Alternative Sirtuin Inhibitors
| Compound | Target(s) | IC50 | Selectivity | Reference |
| Sirtinol | SIRT1, SIRT2 | 131 µM (SIRT1), 38 µM (SIRT2) | Weak isoform selectivity | |
| EX-527 (Selisistat) | SIRT1 | 38-98 nM | >200-fold selective for SIRT1 over SIRT2/SIRT3 | |
| AGK2 | SIRT2 | 3.5 µM | >14-fold selective for SIRT2 over SIRT1/SIRT3 | |
| Tenovin-6 | SIRT1, SIRT2 | Not specified | Potent inhibitor | |
| TM (Thiomyristoyl) | SIRT2 | 0.038 µM (deacetylation), 0.049 µM (demyristoylation) | ~650-fold selective for SIRT2 over SIRT1 | |
| Cambinol | SIRT1, SIRT2 | 56 µM (SIRT1), 59 µM (SIRT2) | Weak isoform selectivity |
Note: IC50 values for alternative inhibitors were determined through in vitro enzymatic assays and may vary depending on assay conditions.
One study reported that novel synthesized imidazole derivatives exhibited significant SIRT1 inhibition, with some compounds achieving up to 98-100% inhibition at a concentration of 20 µM.[4] However, specific IC50 values were not provided.
Experimental Protocols
Detailed and standardized protocols are crucial for the validation and comparison of sirtuin inhibitors. Below are methodologies for key experiments.
Sirtuin Activity Assay (Fluorometric)
This assay measures the enzymatic activity of sirtuins by detecting the deacetylation of a fluorogenic substrate.
Materials:
-
Recombinant human sirtuin enzyme (e.g., SIRT1, SIRT2, SIRT6)
-
Fluoro-Substrate Peptide
-
NAD+
-
Test inhibitor (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
96-well black microplate
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, NAD+, and the test inhibitor.
-
Initiate the reaction by adding the recombinant sirtuin enzyme.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction and add the developer solution.
-
Incubate at 37°C for 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 350-380 nm and emission at 440-460 nm).
-
Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by plotting the inhibition percentage against the inhibitor concentration.
Western Blot Analysis for Sirtuin Expression
This method is used to determine the protein levels of sirtuins in cells treated with an inhibitor.
Materials:
-
Human cell lines (e.g., A549, NCI-H460)
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors
-
Primary antibodies (e.g., anti-SIRT1, anti-SIRT2, anti-SIRT6)
-
Loading control antibody (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment and Lysis: Treat cultured cells with the test inhibitor at various concentrations for a specified time (e.g., 24 hours). Harvest and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay assesses the effect of an inhibitor on cell proliferation and viability.
Materials:
-
Human cell lines (e.g., A549, NCI-H460)
-
Cell culture medium and supplements
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well clear microplate
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with serial dilutions of the test inhibitor and a vehicle control (DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate at 37°C for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by sirtuin inhibition and a general experimental workflow for inhibitor validation.
Caption: Sirtuin 1 (SIRT1) deacetylation of p53 and its inhibition by imidazole derivatives.
Caption: Inhibition of SIRT6 by an imidazole derivative impacts the Nrf2/Keap1 signaling pathway.[2]
Caption: A general experimental workflow for the validation of novel sirtuin inhibitors.
References
- 1. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ameliorative inhibition of sirtuin 6 by imidazole derivative triggers oxidative stress-mediated apoptosis associated with Nrf2/Keap1 signaling in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor [frontiersin.org]
- 4. functmaterials.org.ua [functmaterials.org.ua]
Structure-activity relationship (SAR) studies of imidazole analogs
A Comparative Guide to the Structure-Activity Relationship (SAR) of Imidazole (B134444) Analogs
The imidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The unique structural features of the imidazole ring allow for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the structure-activity relationships of two distinct classes of imidazole analogs: those with anticancer and those with antimicrobial properties. The information is presented to aid researchers, scientists, and drug development professionals in the design and development of novel therapeutic agents based on the imidazole core.
Imidazole Analogs as Anticancer Agents
A significant number of imidazole derivatives have been investigated for their potential as anticancer agents.[1] These compounds often exert their effects by targeting key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway, or by inhibiting tubulin polymerization.[2][3] The following data summarizes the in vitro anticancer activity of selected substituted imidazole derivatives against various cancer cell lines.
Quantitative SAR Data: Anticancer Activity
| Compound ID | Core Structure | Substituents | Cell Line | IC50 (µM) | Reference |
| 6 | 1-Substituted-2-aryl imidazole | Aliphatic group on imidazole nitrogen | HCT-15 | 0.08 - 0.2 | [4] |
| HT29 | 0.08 - 0.2 | [4] | |||
| HeLa | 0.08 - 0.2 | [4] | |||
| MDA-MB-468 | 0.08 - 0.2 | [4] | |||
| 7 | 1-Substituted-2-aryl imidazole | Aromatic group on imidazole nitrogen | HeLa | 0.1 | [4] |
| HCT-15 | 0.2 | [4] | |||
| 35 | 2-Phenyl benzimidazole | - | MCF-7 | 3.37 | [4] |
| 36 | 2-Phenyl benzimidazole | - | MCF-7 | 6.30 | [4] |
| 43 | Imidazole-containing tyrosine kinase inhibitor | Oxime moiety at benzylic position | EGFR | 0.32 | [4] |
| Doxorubicin (Standard) | - | - | MCF-7 | 4.17 | [4] |
| Compound 5 | 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | - | MCF-7 | < 5 | [5][6] |
| HepG2 | < 5 | [5][6] | |||
| HCT-116 | < 5 | [5][6] |
Key SAR Insights for Anticancer Activity:
-
For 1-substituted-2-aryl imidazoles, the nature of the substituent on the imidazole nitrogen is crucial for activity. An aliphatic group (as in compound 6 ) generally confers higher potency across multiple cell lines compared to an aromatic group.[4]
-
The presence of an oxime moiety at the benzylic position in imidazole-containing tyrosine kinase inhibitors, as seen in compound 43 , significantly enhances EGFR inhibitory activity.[4]
-
Benzimidazole derivatives also show promising anticancer activity, with compounds like 35 exhibiting potent effects against the MCF-7 breast cancer cell line.[4]
Signaling Pathway Inhibition
Many imidazole derivatives exert their anticancer effects by inhibiting critical signaling pathways. The PI3K/AKT/mTOR pathway is a frequently studied target for these compounds.[2]
Imidazole Analogs as Antimicrobial Agents
Imidazole derivatives are a cornerstone in the development of antimicrobial agents, with many commercially available drugs, such as clotrimazole (B1669251) and ketoconazole, containing this scaffold.[7][8] Their mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[9] The following table summarizes the in vitro antibacterial activity of a series of imidazole derivatives.
Quantitative SAR Data: Antimicrobial Activity
| Compound ID | Core Structure | Substituents | Bacterial Strain | MIC (µM) | Reference |
| M18 | Imidazole derivative | - | Gram-positive bacteria | 2 | [10] |
| Series 1 | Imidazole derivative | - | Gram-positive bacteria | 4 - 64 | [10] |
| Gram-negative bacteria | Low activity | [10] | |||
| Ampicillin (Standard) | - | - | Gram-positive bacteria | - | [10] |
| Ciprofloxacin (Standard) | - | - | Gram-positive bacteria | - | [10] |
Key SAR Insights for Antimicrobial Activity:
-
The reviewed imidazole derivatives generally exhibit good activity against Gram-positive bacteria but have lower efficacy against Gram-negative bacteria.[10]
-
Specific structural modifications, as seen in compound M18 , can lead to remarkable antibacterial activity, with MIC values in the low micromolar range.[10]
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental to SAR studies. The following are generalized protocols for the key assays cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is commonly used to determine the antiproliferative activity of compounds against cancer cell lines.[2]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the imidazole derivatives and incubated for an additional 48 to 72 hours.
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically at 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.[2]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[2]
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that shows no visible turbidity, indicating the inhibition of microbial growth.[2]
Experimental Workflow for SAR Studies
The process of conducting structure-activity relationship studies is a systematic approach in drug discovery.
References
- 1. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. An overview of imidazole and its analogues as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemijournal.com [chemijournal.com]
- 9. mdpi.com [mdpi.com]
- 10. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Imidazole-Based Inhibitors Against Key Therapeutic Targets
A comprehensive guide for researchers and drug development professionals on the binding affinities and interaction patterns of imidazole-based compounds. This document provides a comparative analysis of docking scores, detailed experimental protocols for in silico studies, and visualizations of relevant biological pathways.
The imidazole (B134444) scaffold is a prominent feature in numerous clinically approved drugs and a focal point in medicinal chemistry due to its versatile binding capabilities. This guide offers a comparative overview of molecular docking studies performed on various imidazole-based inhibitors targeting critical proteins in disease pathways, including the Epidermal Growth Factor Receptor (EGFR), Mitogen-Activated Protein Kinase (MAPK), and the SARS-CoV-2 Main Protease (Mpro). The data presented herein, derived from multiple computational studies, aims to provide researchers with a consolidated resource to facilitate the rational design of more potent and selective imidazole-based therapeutic agents.
Comparative Docking Performance of Imidazole Derivatives
The following tables summarize the binding affinities of various imidazole-based inhibitors against their respective protein targets. Docking scores, typically reported in kcal/mol, represent the predicted binding energy, with more negative values indicating a higher binding affinity.
Table 1: Imidazole-Based Inhibitors Targeting EGFR Kinase Domain
| Compound ID/Derivative | PDB ID of Target | Docking Score (kcal/mol) | Reference Software |
| Compound 1 | Not Specified | -5.46 | Not Specified |
| Compound 2 | Not Specified | -7.32 | Not Specified |
| Compound 3 | Not Specified | -6.54 | Not Specified |
| Compound 4 | Not Specified | -6.87 | Not Specified |
| Compound 5 | Not Specified | -6.12 | Not Specified |
Data synthesized from a study on imidazole nucleus containing chalcones with the EGFR Kinase domain.
Table 2: Imidazole-Based Inhibitors Targeting MAPK
| Compound ID/Derivative | PDB ID of Target | Docking Score (kcal/mol) | Reference Software |
| Imidazole Derivative 1 | 1a9u | Not Specified | AutoDock 4.2 |
| Imidazole Derivative 2 | 1a9u | Not Specified | AutoDock 4.2 |
| Imidazole Derivative 3 | 1a9u | Not Specified | AutoDock 4.2 |
A 2024 study investigated several imidazole derivatives against MAPK (PDB ID: 1a9u) using AutoDock 4.2, though specific docking scores for each derivative were not detailed in the abstract.[1]
Table 3: Imidazole-Based Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro)
| Compound ID/Derivative | PDB ID of Target | Binding Energy (kcal/mol) | Reference Software |
| Molecule N° 3 | 6LU7 | More favorable than Chloroquine (B1663885) | AutoDock Vina |
| Molecule N° 7 | 6LU7 | More favorable than Chloroquine | AutoDock Vina |
| Molecule N° 14 | 6LU7 | More favorable than Chloroquine | AutoDock Vina |
| Chloroquine (Reference) | 6LU7 | Less favorable | AutoDock Vina |
| Hydroxychloroquine (Reference) | 6LU7 | Less favorable | AutoDock Vina |
A study on eighteen imidazole derivatives based on 7-chloro-4-aminoquinoline highlighted molecules N° 3, 7, and 14 as having superior binding energy to the SARS-CoV-2 main protease (PDB code 6LU7) when compared to chloroquine and hydroxychloroquine.[2]
Experimental Protocols for Molecular Docking
The following is a generalized protocol for performing molecular docking studies with imidazole-based inhibitors, based on common practices utilizing software such as AutoDock.
1. Preparation of the Receptor Protein:
-
The three-dimensional crystal structure of the target protein (e.g., EGFR, MAPK, SARS-CoV-2 Mpro) is obtained from the Protein Data Bank (PDB).
-
Water molecules, co-ligands, and non-essential ions are typically removed from the PDB file.
-
Polar hydrogen atoms are added to the protein structure, and non-polar hydrogens are merged.
-
Gasteiger charges are computed and assigned to the protein atoms.
-
The prepared protein structure is saved in the PDBQT file format, which includes atomic coordinates, charges, and atom types.
2. Preparation of the Ligand (Imidazole-Based Inhibitor):
-
The 2D structure of the imidazole derivative is drawn using chemical drawing software and converted to a 3D structure.
-
The ligand's geometry is optimized using a suitable force field.
-
Gasteiger charges are computed for the ligand atoms.
-
The rotatable bonds of the ligand are defined to allow for conformational flexibility during docking.
-
The prepared ligand is saved in the PDBQT file format.
3. Grid Box Generation:
-
A grid box is defined around the active site of the target protein. The dimensions and center of the grid box are chosen to encompass the binding pocket where the native ligand binds or where key catalytic residues are located.
-
AutoGrid is used to pre-calculate grid maps for various atom types present in the ligand. These grid maps store the potential energy values at each grid point, which speeds up the docking calculations.
4. Molecular Docking Simulation:
-
The docking process is initiated using software like AutoDock Vina or AutoDock 4.[2]
-
A search algorithm, often a Lamarckian Genetic Algorithm, is employed to explore different conformations, orientations, and positions of the ligand within the defined grid box.
-
Multiple docking runs are typically performed to ensure the reliability of the results.
-
The software calculates the binding energy for each docked conformation and clusters the results based on root-mean-square deviation (RMSD).
5. Analysis of Docking Results:
-
The docking results are analyzed to identify the lowest energy binding pose, which represents the most probable binding mode.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of binding.
-
The binding energies and inhibition constants (Ki) are used to rank the ligands based on their predicted binding affinities.
Visualization of Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involving EGFR and MAPK, as well as a generalized workflow for molecular docking studies.
References
A Comparative Guide to the Cross-Reactivity Profiling of Imidazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The imidazole (B134444) scaffold is a prevalent structural motif in a multitude of kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of kinases.[1][2] While many imidazole-based compounds have been developed as potent and selective inhibitors for specific kinases, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge, often leading to off-target interactions.[1][3][4] These unintended interactions, or cross-reactivity, can result in misleading experimental data, cellular toxicity, or unexpected pharmacological effects.[3][5]
Therefore, comprehensive cross-reactivity profiling is a critical step in the discovery and development of imidazole-based kinase inhibitors to ensure their selectivity and safety. This guide provides a comparative overview of common techniques used for selectivity profiling, presents quantitative data for a model imidazole-based inhibitor, and offers detailed experimental protocols.
Data Presentation: Quantitative Comparison of Inhibitor Selectivity
Understanding the selectivity of an inhibitor requires quantitative assessment against a broad panel of kinases. The data below illustrates the selectivity profile of SB203580, a well-characterized pyridinyl imidazole inhibitor of p38 MAPK.[1][3]
Table 1: Inhibitory Profile of SB203580 Against a Panel of Kinases
| Kinase Target | IC50 / Kᵢ (nM) | Classification | Reference |
| p38α (MAPK14) | 50 - 200 | Primary Target | [3] |
| p38β (MAPK11) | 220 | Primary Target | [3] |
| JNK2 | Binds in nM range | Off-Target | [3] |
| ABL2 | ~3,500 (70-fold less potent than p38α) | Off-Target | [3] |
| GAK (Cyclin G-associated kinase) | - (Inhibition leads to impaired melanosome sorting) | Off-Target | [3] |
| p38γ (MAPK12) | >20,000 | Not Significantly Inhibited | [3] |
| Panel of 50 Other Kinases | >2,000 | Generally Selective | [3] |
Table 2: Comparison of Common Kinase Selectivity Profiling Technologies
| Technology | Principle | Advantages | Disadvantages |
| Radiometric Assays (e.g., HotSpot™) | Measures the transfer of radiolabeled phosphate (B84403) ([³²P] or [³³P]) from ATP to a substrate.[6][7][8] | Direct measurement of catalytic activity, high sensitivity, well-established gold standard.[6][7] | Requires handling of radioactive materials, lower throughput. |
| Luminescence-Based Assays (e.g., ADP-Glo™) | Measures ADP production, which correlates with kinase activity, via a coupled luciferase reaction.[4][9] | High throughput, non-radioactive, sensitive, tolerant to high ATP concentrations.[9] | Indirect measurement, susceptible to interference from ATPases. |
| Competitive Binding Assays (e.g., KINOMEscan®) | Quantifies the ability of a compound to displace a ligand from the ATP-binding site of a kinase.[6][10] | High throughput, broad kinome coverage, does not require substrate or active enzyme.[10] | Measures binding affinity (Kd), not functional inhibition; may miss allosteric inhibitors.[7] |
| Chemoproteomics (e.g., Kinobeads) | Uses immobilized, broad-spectrum kinase inhibitors to capture kinases from a cell lysate. The inhibitor of interest competes for binding, and the reduction in captured kinase is quantified by mass spectrometry.[3][11][12] | Assesses target engagement in a complex biological matrix (lysate), identifies novel targets in an unbiased manner.[11] | Technically complex, requires specialized equipment (mass spectrometer), indirect measure of inhibition. |
| Cellular Target Engagement (e.g., NanoBRET™) | Measures inhibitor binding to a specific target protein within living cells using bioluminescence resonance energy transfer.[4][13] | Confirms target engagement in a physiological context, provides real-time binding data.[4] | Not suitable for broad screening, requires genetic modification of cells. |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable cross-reactivity profiling. Below are generalized protocols for two widely used approaches.
Protocol 1: In Vitro Kinase Profiling using a Radiometric Assay
This protocol outlines a standard filter-binding assay to measure the inhibition of a specific kinase.[6][7]
-
Reaction Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35).
-
Prepare serial dilutions of the imidazole-based inhibitor in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
Prepare a stock solution of the kinase substrate (peptide or protein) in the reaction buffer.
-
Prepare a stock solution of ATP, including [γ-³³P]-ATP, in the reaction buffer. The final ATP concentration should ideally be at or near the Km for each kinase to accurately reflect inhibitor affinity.[6]
-
-
Assay Execution:
-
In a 96-well plate, add 5 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 20 µL of the master mix containing the kinase and substrate to each well to initiate the reaction.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes) within the linear range of the reaction.
-
Add 5 µL of the [γ-³³P]-ATP solution to start the phosphorylation reaction.
-
Incubate for the desired reaction time.
-
-
Reaction Termination and Detection:
-
Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose filter mat. The filter captures the phosphorylated substrate.
-
Wash the filter mat multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[1]
-
Protocol 2: Chemoproteomic Profiling using Kinobeads
This protocol describes a competitive binding experiment to identify kinase targets directly from cell lysates.[3][11]
-
Cell Lysis and Lysate Preparation:
-
Culture cells to the desired density and harvest.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove insoluble debris. Determine the protein concentration of the supernatant.
-
-
Competitive Binding:
-
Aliquot the cell lysate (e.g., 1-5 mg protein per sample).
-
Treat the lysate aliquots with the imidazole-based inhibitor at various concentrations or with a DMSO vehicle control.
-
Incubate for a defined period (e.g., 60 minutes) at 4°C to allow the inhibitor to bind to its targets.
-
-
Kinase Enrichment:
-
Add the kinobeads (an affinity resin with immobilized non-selective kinase inhibitors) to each lysate sample.[11]
-
Incubate the lysate-bead mixture (e.g., for 60 minutes at 4°C) with rotation to allow unbound kinases to bind to the beads.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS and DTT).
-
-
Protein Digestion and Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE, and perform an in-gel digest with trypsin. Alternatively, perform an on-bead digestion.[12]
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins in each sample using a proteomics software suite.
-
For each identified kinase, compare its abundance in the inhibitor-treated samples to the vehicle control. A dose-dependent decrease in the amount of a kinase pulled down by the beads indicates it is a target of the inhibitor.[3]
-
Mandatory Visualizations
Signaling Pathway and Inhibitor Action
The diagram below illustrates a simplified Mitogen-Activated Protein Kinase (MAPK) cascade, a common target of imidazole-based inhibitors.[14][15][16] It shows the intended inhibition of the p38 pathway and potential off-target effects on parallel JNK/ERK pathways.[3]
Caption: On-target vs. off-target effects on MAPK signaling pathways.
Experimental Workflow for Cross-Reactivity Profiling
The following diagram outlines a generalized workflow for the comprehensive identification and characterization of off-target effects for a novel kinase inhibitor.[3][4]
Caption: A generalized workflow for kinase inhibitor selectivity profiling.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 12. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. cusabio.com [cusabio.com]
- 16. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
New Imidazole Derivatives Show Promise in Combating Bacterial Pathogens
A comparative analysis of novel imidazole-based compounds against established antibiotics reveals significant antimicrobial potential, offering new avenues for drug development in an era of growing antibiotic resistance.
Researchers are increasingly turning to imidazole (B134444) derivatives as a promising class of antimicrobial agents. Recent studies highlight the efficacy of newly synthesized imidazole compounds against a range of both Gram-positive and Gram-negative bacteria, including notoriously resistant strains. This guide provides a comprehensive comparison of these novel derivatives against widely-used antibiotics, supported by experimental data and detailed methodologies, to inform and guide drug development professionals and researchers in the field.
Performance Benchmark: Imidazole Derivatives vs. Standard Antibiotics
The antimicrobial activity of new chemical entities is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The lower the MIC value, the more potent the antimicrobial agent.
Recent research has benchmarked several new imidazole derivatives against standard antibiotics such as Ciprofloxacin and Vancomycin. The results, summarized in the tables below, demonstrate the varying degrees of efficacy of these novel compounds.
Gram-Positive Bacteria
| Compound/Antibiotic | Staphylococcus aureus (MIC in µg/mL) | Methicillin-resistant Staphylococcus aureus (MRSA) (MIC in µg/mL) |
| New Imidazole Derivatives | ||
| HL1[1] | 625 | 1250 |
| HL2[1] | 625 | 625 |
| Compound 8g[2] | 1 | 1 |
| N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b)[3] | >100 | Not Tested |
| Known Antibiotics | ||
| Ciprofloxacin[1] | 10 - 0.02 | 10 - 0.02 |
| Vancomycin[1] | 10 - 0.02 | 10 - 0.02 |
Gram-Negative Bacteria
| Compound/Antibiotic | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) |
| New Imidazole Derivatives | ||
| HL1[1] | >5000 | 5000 |
| HL2[1] | 2500 | 2500 |
| N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b)[3] | >100 | >100 |
| Known Antibiotics | ||
| Ciprofloxacin[1] | 10 - 0.02 | 10 - 0.02 |
| Vancomycin[1] | Not Tested | Not Active at 40 µg/mL |
Mechanisms of Action: How Imidazole Derivatives Inhibit Bacterial Growth
Imidazole derivatives employ a multi-pronged attack on bacterial cells, primarily targeting the cell membrane and essential enzymes involved in DNA replication.
Disruption of Bacterial Cell Membrane
A key mechanism of action for many imidazole derivatives is the disruption of the bacterial cell membrane's integrity.[4] This process typically involves an initial electrostatic attraction between the positively charged imidazole compound and the negatively charged components of the bacterial membrane. Following this initial binding, the lipophilic portions of the imidazole derivative insert into the lipid bilayer, leading to a loss of membrane stability, pore formation, and subsequent leakage of vital intracellular contents, ultimately causing cell death.
Inhibition of DNA Gyrase
Another critical target for some imidazole derivatives is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[5] This enzyme introduces negative supercoils into the DNA, a process necessary to relieve torsional stress during DNA unwinding for replication and transcription. Imidazole compounds can inhibit this process by binding to the DNA-gyrase complex, which stabilizes the transient breaks in the DNA strands and prevents their re-ligation.[5] This leads to an accumulation of double-strand DNA breaks, ultimately halting DNA replication and leading to bacterial cell death.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the new imidazole derivatives.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Bacterial Inoculum:
-
Isolate three to five well-defined colonies from a fresh (18-24 hours) agar (B569324) plate.
-
Suspend the colonies in sterile saline or a suitable broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
2. Preparation of Antimicrobial Dilutions:
-
Perform a two-fold serial dilution of the new imidazole derivatives and control antibiotics in CAMHB directly within a 96-well microtiter plate.
-
Typically, this involves adding 100 µL of CAMHB to wells 2 through 12.
-
Add 200 µL of the highest concentration of the test compound to well 1.
-
Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue this serial dilution down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no antimicrobial agent), and well 12 serves as the sterility control (no bacteria).
3. Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum to wells 1 through 11.
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent in the first well that shows no visible growth (i.e., is clear).
References
- 1. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
Head-to-head comparison of imidazole and pyrazole scaffolds in drug design
An Objective Head-to-Head Comparison of Imidazole (B134444) and Pyrazole (B372694) Scaffolds in Drug Design
For researchers and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that influences a drug candidate's entire pharmacological profile. Imidazole and pyrazole, both five-membered aromatic heterocycles containing two nitrogen atoms, are considered "privileged scaffolds" due to their prevalence in numerous clinically approved drugs and their ability to interact with a wide array of biological targets.[1] Although they are structural isomers (C₃H₄N₂), the different arrangement of their nitrogen atoms—1,3 in imidazole and 1,2 in pyrazole—leads to significant distinctions in their physicochemical properties, metabolic stability, and binding interactions.[2]
This guide provides an objective, data-driven comparison of the imidazole and pyrazole scaffolds to inform rational drug design.
Physicochemical Properties: A Tale of Two Isomers
The fundamental difference in the placement of nitrogen atoms directly impacts the electronic distribution, stability, and basicity of the rings. Imidazole, with its 1,3-nitrogen arrangement, generally exhibits greater thermodynamic stability compared to the 1,2-arrangement in pyrazole, which features a potentially repulsive N-N bond.[2][3] This is reflected in imidazole's significantly lower standard enthalpy of formation.[3] While both rings are highly aromatic, computational studies suggest pyrazole has a slightly higher degree of aromaticity.[3][4] Imidazole is also a considerably stronger base than pyrazole.[2][5]
Table 1: Comparison of Physicochemical Properties
| Property | Imidazole | Pyrazole | Method of Determination |
| Structure | 1,3-Diazole | 1,2-Diazole | - |
| Molar Mass ( g/mol ) | 68.077 | 68.077 | Mass Spectrometry |
| Standard Enthalpy of Formation (ΔfH°), Solid, 298.15 K | 49.8 kJ/mol[3] | 105.4 ± 0.7 kJ/mol[3] | Static Bomb Combustion Calorimetry |
| pKa (of conjugate acid) | ~7.0[6] | ~2.5 | Potentiometric Titration |
| Dipole Moment (D) | 3.61 D[6] | 2.21 D | Microwave Spectroscopy |
| Aromaticity (HOMA Index) | ~0.8 (less aromatic)[3] | Slightly > ~0.8 (more aromatic)[3] | Computational (Harmonic Oscillator Model of Aromaticity) |
| Boiling Point (°C) | 256 °C[6] | 187 °C | Standard Distillation |
| Solubility in Water | 633 g/L[6] | Soluble | Gravimetric Analysis |
Metabolic Stability and Binding Interactions
The distinct electronic and steric properties of imidazole and pyrazole scaffolds dictate how they interact with biological targets and how they are processed by metabolic enzymes.
-
Binding Interactions : The imidazole ring's structure allows it to form multiple types of interactions, including hydrogen bonds (as both donor and acceptor), van der Waals forces, and hydrophobic interactions.[7] The two nitrogen atoms are electron-rich, enabling them to readily bind with various enzymes and receptors.[7] Pyrazole's N-1 atom can act as a hydrogen bond donor, while the N-2 atom serves as a hydrogen bond acceptor, similar to pyridine.[8] The pyrazole moiety can also form crucial π-π stacking interactions with aromatic residues in protein binding pockets.[8]
-
Metabolic Stability : Pyrazole is often considered a metabolically stable heterocycle, a factor contributing to its increased use in recently approved drugs.[9] In contrast, the imidazole ring, particularly when unsubstituted, can be susceptible to metabolic oxidation. However, its interaction with cytochrome P450 (CYP) enzymes is complex. The N3 atom of an imidazole compound can bind to the heme iron of CYP450, leading to inhibition.[6] This property is exploited in antifungal agents like ketoconazole (B1673606) but can be an undesirable source of drug-drug interactions in other therapeutic contexts.
Table 2: Comparison of Biological Interaction Profiles
| Feature | Imidazole Scaffold | Pyrazole Scaffold |
| Hydrogen Bonding | N-1 (pyrrole-like) is a donor; N-3 (pyridine-like) is an acceptor.[10] | N-1 (pyrrole-like) is a donor; N-2 (pyridine-like) is an acceptor.[8] |
| Metal Coordination | Strong coordinator to metal ions (e.g., in metalloenzymes) via the N-3 lone pair.[11] | Can coordinate with metal ions, but often less favored than imidazole. |
| Metabolic Profile | Can be susceptible to oxidation. Known inhibitor of CYP450 enzymes.[6] | Generally considered metabolically robust.[9] |
| Common Interactions | Hydrogen bonds, π-π stacking, hydrophobic forces, metal coordination.[7][11] | Hydrogen bonds, π-π stacking.[8] |
Pharmacological Applications and Approved Drugs
Both scaffolds are present in a wide range of FDA-approved drugs, demonstrating their therapeutic versatility. Pyrazole-containing drugs have been approved for treating inflammation, cancer, and viral infections, among other conditions.[8][12] Imidazole is a core component of many antifungal, antimicrobial, anticancer, and anti-inflammatory agents.[7][11]
Table 3: Representative FDA-Approved Drugs
| Scaffold | Drug Name | Target / Mechanism of Action | Therapeutic Area |
| Imidazole | Ketoconazole | Inhibits cytochrome P450 14α-demethylase, disrupting fungal cell membrane synthesis.[13] | Antifungal |
| Metronidazole | Disrupts DNA of microbial cells after being reduced within the cell.[7] | Antibacterial, Antiprotozoal | |
| Losartan | Angiotensin II receptor blocker. | Antihypertensive | |
| Cimetidine | Histamine H₂ receptor antagonist, reducing stomach acid production. | Antiulcer | |
| Pyrazole | Celecoxib | Selective COX-2 inhibitor.[12] | Anti-inflammatory, Analgesic |
| Sildenafil | PDE5 inhibitor.[8] | Erectile Dysfunction, PAH | |
| Crizotinib | ALK and ROS1 tyrosine kinase inhibitor.[12] | Anticancer (NSCLC) | |
| Zanubrutinib | Irreversible Bruton's tyrosine kinase (BTK) inhibitor.[9] | Anticancer (B-cell malignancies) |
Visualizing Scaffolds in Action
Diagrams help illustrate the complex biological and experimental contexts in which these scaffolds are evaluated.
Caption: A typical experimental workflow for comparing drug candidates derived from different scaffolds.
Caption: Simplified COX-2 signaling pathway, a target for both pyrazole and imidazole-based drugs.
Experimental Protocols
To ensure objective comparison, standardized experimental protocols are essential. Below are methodologies for determining key parameters discussed in this guide.
Protocol 1: Determination of Thermodynamic Stability via Bomb Calorimetry
This protocol is used to determine the standard enthalpy of formation, a direct measure of a molecule's thermodynamic stability.[3]
Objective: To measure the standard enthalpy of combustion (ΔcH°) for imidazole and pyrazole, from which the standard enthalpy of formation (ΔfH°) can be calculated using Hess's Law.
Materials:
-
High-purity crystalline imidazole and pyrazole samples.
-
Benzoic acid (as a standard for calibration).
-
Static bomb calorimeter.
-
Oxygen cylinder (high purity).
-
Analytical balance (±0.01 mg).
-
Ignition wire (platinum or similar).
-
Cotton thread.
-
Deionized water.
Methodology:
-
Calorimeter Calibration:
-
Accurately weigh a pellet of benzoic acid (~1 g) and place it in the crucible.
-
Attach the ignition wire and a small, weighed piece of cotton thread.
-
Assemble the bomb, add 1 mL of deionized water, and pressurize with oxygen to ~30 atm.
-
Immerse the bomb in the calorimeter's water jacket of known volume.
-
Allow the system to equilibrate thermally. Record the initial temperature for ~10 minutes.
-
Ignite the sample and record the temperature change until a stable final temperature is reached.
-
Calculate the energy equivalent of the calorimeter (C_cal) using the known enthalpy of combustion of benzoic acid.
-
-
Sample Measurement:
-
Repeat the procedure from step 1 using a pellet of the sample (imidazole or pyrazole) of known mass (~0.5-0.8 g).
-
Record the temperature change upon combustion.
-
-
Data Analysis:
-
Calculate the total heat released (q_total) using the formula: q_total = C_cal * ΔT.
-
Correct for the heat released by the combustion of the cotton thread and the formation of nitric acid (from N₂ in the sample).
-
Calculate the standard enthalpy of combustion (ΔcH°) for the sample in kJ/mol.
-
Use the known standard enthalpies of formation for CO₂(g) and H₂O(l) and the calculated ΔcH° to determine the standard enthalpy of formation (ΔfH°) of the sample via Hess's Law.
-
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is a standard colorimetric assay for assessing the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of imidazole and pyrazole derivatives against a specific cancer cell line (e.g., MCF-7).
Materials:
-
Human cancer cell line (e.g., MCF-7).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Test compounds (imidazole and pyrazole derivatives) dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
96-well microplates.
-
Multi-channel pipette.
-
Microplate reader (570 nm).
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells. Seed the cells into a 96-well plate at a density of ~5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be <0.5%.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells for "cells only" (negative control) and "medium only" (blank).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Conclusion: Making the Right Choice
The choice between an imidazole and a pyrazole scaffold is context-dependent and should be guided by the specific goals of the drug design project.
-
Choose Imidazole when:
-
A stronger basic character is desired for specific salt formation or receptor interaction.
-
Coordination to a metalloenzyme active site is a key part of the mechanism of action.
-
The inherent ability to act as both a hydrogen bond donor and acceptor at physiologically relevant pH is advantageous.
-
-
Choose Pyrazole when:
-
High metabolic stability is a primary concern.[9]
-
A less basic scaffold is required to improve cell permeability or avoid off-target effects related to basicity.
-
The adjacent nitrogen arrangement provides a specific geometry for optimal binding to the target protein, for instance, through π-π stacking or specific hydrogen bonding patterns.[8]
-
Ultimately, both scaffolds are exceptionally valuable tools in medicinal chemistry. A thorough understanding of their distinct properties, supported by robust experimental validation, is paramount for the successful development of novel and effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. purkh.com [purkh.com]
- 5. scribd.com [scribd.com]
- 6. Imidazole - Wikipedia [en.wikipedia.org]
- 7. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. clinmedkaz.org [clinmedkaz.org]
Validating Target Engagement for Novel Imidazole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazole (B134444) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically successful drugs and promising new therapeutic candidates.[1][2][3][4] Its unique electronic properties and ability to form multiple interactions with biological targets make it a privileged structure in drug design.[5][6] However, the journey from a promising compound to a validated drug candidate is contingent on unequivocally demonstrating that it interacts with its intended molecular target within a biological system. This process, known as target engagement validation, is a critical step to confirm the mechanism of action and interpret biological effects accurately.[7][8][9]
This guide provides a comparative overview of key experimental methodologies for validating the target engagement of novel imidazole compounds, complete with experimental data, detailed protocols, and visualizations to clarify complex workflows and pathways.
Key Methodologies & Comparative Data
A multi-assay approach is crucial for robustly validating target engagement.[8] Combining direct biophysical measurements with functional cellular assays provides a comprehensive picture of a compound's interaction with its target. Below, we compare three widely-used techniques: Cellular Thermal Shift Assay (CETSA), Kinase Inhibition Assays, and Surface Plasmon Resonance (SPR).
Data Presentation: Comparative Analysis of Novel Imidazole Compounds
The following tables summarize hypothetical quantitative data for three novel imidazole compounds (IMC-01, IMC-02, and IMC-03) targeting a hypothetical kinase, "Target Kinase A" (TKA).
Table 1: Cellular Thermal Shift Assay (CETSA) Data
This table shows the shift in the melting temperature (ΔTm) of TKA in intact cells upon treatment with the imidazole compounds, indicating target stabilization due to binding.
| Compound ID | Concentration (µM) | Melting Temperature (Tm) of TKA (°C) | ΔTm (°C) vs. Vehicle |
| Vehicle (DMSO) | - | 48.5 | - |
| IMC-01 | 1 | 52.8 | +4.3 |
| 10 | 56.2 | +7.7 | |
| IMC-02 | 1 | 49.0 | +0.5 |
| 10 | 50.1 | +1.6 | |
| IMC-03 | 1 | 51.5 | +3.0 |
| 10 | 54.8 | +6.3 | |
| Control (Staurosporine) | 1 | 55.1 | +6.6 |
Table 2: In Vitro Kinase Inhibition Assay Data
This table presents the half-maximal inhibitory concentration (IC50) for each compound against TKA, demonstrating their functional effect on the target's enzymatic activity.
| Compound ID | Target Kinase | IC50 (nM) | Selectivity vs. Off-Target Kinase B |
| IMC-01 | TKA | 85 | >100-fold |
| IMC-02 | TKA | 1250 | ~10-fold |
| IMC-03 | TKA | 150 | >100-fold |
| Control (Staurosporine) | TKA | 5 | Non-selective |
Table 3: Surface Plasmon Resonance (SPR) Data
This table details the binding kinetics and affinity of the compounds to purified TKA protein.
| Compound ID | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (nM) |
| IMC-01 | 2.5 x 10⁵ | 2.0 x 10⁻³ | 80 |
| IMC-02 | 1.1 x 10⁴ | 1.5 x 10⁻² | 1360 |
| IMC-03 | 5.0 x 10⁵ | 7.5 x 10⁻³ | 150 |
Experimental Protocols
Detailed and reproducible protocols are essential for validating experimental findings.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for assessing target engagement in a cellular environment.[10][11] It relies on the principle that ligand binding stabilizes a target protein, resulting in a higher melting temperature.[10][12]
Objective: To determine if a novel imidazole compound binds to and stabilizes its target protein in intact cells.
Materials:
-
Cell line expressing the target protein (e.g., A431 cells).[13]
-
Cell culture medium, PBS, and Trypsin.
-
Novel imidazole compounds dissolved in DMSO.
-
Lysis buffer (e.g., PBS with protease inhibitors).
-
Equipment: 384-well PCR plates, plate sealer, thermal cycler, centrifuge, equipment for protein quantification (e.g., Western Blot or ELISA).
Procedure:
-
Cell Culture: Seed cells in 384-well plates and grow to desired confluency.[13]
-
Compound Treatment: Treat cells with various concentrations of the imidazole compound or vehicle (DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
Thermal Challenge: Seal the plate and heat the cells across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Aggregates: Centrifuge the plate to pellet precipitated/aggregated proteins.
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein remaining in the supernatant using Western Blot, ELISA, or mass spectrometry.[11][12]
-
Data Analysis: Plot the percentage of soluble protein against temperature for each compound concentration. Determine the melting temperature (Tm) and calculate the thermal shift (ΔTm) induced by the compound.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the ability of a compound to inhibit the enzymatic activity of a target kinase.[14][15]
Objective: To determine the IC50 value of a novel imidazole compound against a target kinase.
Materials:
-
Purified recombinant target kinase.
-
Kinase-specific peptide substrate.
-
ATP (Adenosine triphosphate).
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).
-
Test compounds in DMSO.
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay, Promega).[14]
-
384-well white microplates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Compound Dispensing: Use an acoustic liquid handler to dispense nanoliter volumes of serially diluted imidazole compounds into the 384-well plate. Include positive (e.g., Staurosporine) and negative (DMSO) controls.[14]
-
Kinase/Substrate Addition: Add 5 µL of a solution containing the target kinase and its substrate to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to interact with the kinase.[14]
-
Initiate Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. Incubate for 60 minutes at room temperature.
-
Signal Detection: Add 10 µL of the detection reagent to stop the reaction and quantify the amount of ADP produced (which is proportional to kinase activity). Incubate for 40 minutes.
-
Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls. Plot the data and fit to a dose-response curve to determine the IC50 value.
Protocol 3: Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that provides real-time quantitative data on the binding kinetics (on- and off-rates) and affinity of an interaction.[16][17][18]
Objective: To determine the binding affinity (KD) and kinetics (ka, kd) of a novel imidazole compound to its purified target protein.
Materials:
-
SPR instrument (e.g., Biacore™).
-
Sensor chip (e.g., CM5).
-
Purified target protein (ligand).
-
Imidazole compounds (analytes) in running buffer.
-
Running buffer (e.g., HBS-EP+).
-
Immobilization reagents (e.g., EDC/NHS).
Procedure:
-
Ligand Immobilization: Covalently immobilize the purified target protein onto the sensor chip surface.
-
Analyte Injection: Inject a series of concentrations of the imidazole compound (analyte) over the sensor surface. A continuous flow of running buffer is maintained.
-
Data Collection: The SPR instrument detects changes in the refractive index at the surface as the analyte binds to and dissociates from the immobilized ligand.[16][18] This is recorded in real-time as a sensorgram.[17]
-
Surface Regeneration: After each analyte injection, inject a regeneration solution to remove the bound analyte, preparing the surface for the next cycle.[16]
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.
Visualizations: Workflows and Pathways
Diagrams created using Graphviz provide clear visual representations of complex processes and relationships.
Caption: General workflow for target engagement validation.
Caption: Inhibition of the BRAF/MEK/ERK signaling pathway.
References
- 1. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazole: An Emerging Scaffold Showing its Therapeutic Voyage to Develop Valuable Molecular Entities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazole-Based Drug Discovery - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 5. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]
- 17. cytivalifesciences.com [cytivalifesciences.com]
- 18. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of Metal Complexes with Imidazole-Based Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of metal complexes featuring different imidazole-based ligands, with a focus on their therapeutic and catalytic applications. The data presented is compiled from recent scientific literature to offer an objective overview of their performance, supported by experimental evidence.
Introduction
The imidazole (B134444) scaffold is a cornerstone in medicinal chemistry and catalysis due to its versatile coordination capabilities with a wide range of metal ions.[1][2][3] The resulting metal complexes often exhibit enhanced biological activity and catalytic efficiency compared to the free ligands.[4][5] This guide focuses on comparing the performance of various imidazole-based metal complexes in antimicrobial, anticancer, and catalytic applications.
Antimicrobial Activity: A Comparative Analysis
Metal complexes with imidazole-derived ligands have demonstrated significant potential as antimicrobial agents. The chelation of the metal ion to the imidazole ligand can enhance the lipophilicity of the complex, facilitating its transport across microbial cell membranes and subsequent interaction with intracellular targets.[6][7] The comparative antimicrobial efficacy of several complexes, presented as Minimum Inhibitory Concentration (MIC) values, is summarized below.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Imidazole-Based Metal Complexes
| Complex/Ligand | Metal Ion | S. aureus | E. coli | P. aeruginosa | C. albicans | Reference |
| Ligand 1 (L1) | - | >500 | >500 | >500 | ND | [8] |
| [Cu(L1)Cl₂] | Cu(II) | 100 | 250 | ND | ND | [8] |
| [Ni(L1)Cl₂] | Ni(II) | 50 | 6.25 | ND | ND | [8] |
| Ligand 2 (L2) | - | >250 | >250 | ND | ND | [8] |
| [Cu(L2)(H₂O)₂] | Cu(II) | 62.5 | 62.5 | ND | ND | [8] |
| [Ni(L2)(H₂O)₂] | Ni(II) | 62.5 | 62.5 | ND | ND | [8] |
| FeBZIM | Fe(III) | 10 | 12 | 15 | 18 | [5] |
| NiBZIM | Ni(II) | 14 | 16 | 18 | 20 | [5] |
| Chloramphenicol | - | 12 | 15 | 18 | NA | [5] |
| Fluconazole | - | NA | NA | NA | 22 | [5] |
ND: Not Determined, NA: Not Applicable
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC values listed in Table 1 are typically determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) overnight at 37°C. The culture is then diluted to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[9]
-
Preparation of Test Compounds: The metal complexes and ligands are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. A series of two-fold dilutions are then prepared in the broth medium in 96-well microtiter plates.[9]
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. The plates are then incubated at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.[9]
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9][10]
Mechanism of Antimicrobial Action
The antimicrobial mechanism of imidazole-based metal complexes often involves multiple targets. A proposed general workflow is the disruption of the microbial cell membrane, leading to increased permeability and leakage of essential cellular components.[11][12] Additionally, these complexes can inhibit crucial enzymes and interfere with nucleic acid synthesis, ultimately leading to cell death.[11]
Caption: General workflow for the antimicrobial action of imidazole-based metal complexes.
Anticancer Activity: A Comparative Analysis
Numerous studies have highlighted the potential of imidazole-containing metal complexes as anticancer agents. Their mechanism of action is often multifaceted, involving the induction of apoptosis (programmed cell death) and autophagy.[1][13] The cytotoxic efficacy of various complexes against different cancer cell lines is presented below as IC₅₀ values.
Table 2: Comparative Anticancer Activity (IC₅₀ in µM) of Imidazole-Based Metal Complexes
| Complex/Ligand | Metal Ion | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | Reference |
| Compound 4a | - | 15.32 | 18.45 | 17.89 | [14] |
| Compound 4b | - | 12.87 | 16.23 | 15.67 | [14] |
| Compound 5 | - | 4.87 | 3.98 | 4.12 | [14] |
| PtMet2 | Pt(II) | 25.5 | ND | ND | [1][13] |
| PtMet2–PAMAM | Pt(II) | 15.2 | ND | ND | [1][13] |
| Doxorubicin | - | 0.89 | 0.92 | 0.78 | [15] |
| Cisplatin | Pt(II) | 10.3 | ND | ND | [16] |
ND: Not Determined
Experimental Protocol: MTT Assay for Cytotoxicity
The IC₅₀ values are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][4][17]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[18]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (metal complexes and ligands) and incubated for a specified period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours.[19]
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[4][19]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[19] The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined.[4]
Signaling Pathway of Anticancer Action
Several imidazole-based metal complexes induce cancer cell death through the generation of reactive oxygen species (ROS), which triggers a cascade of events leading to apoptosis and autophagy.[1][20] A detailed signaling pathway for a novel imidazole platinum(II) complex is depicted below.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fe(iii) and Ni(ii) imidazole-benzimidazole mixed-ligand complexes: synthesis, structural characterization, molecular docking, DFT studies, and evaluation of antimicrobial and anti-inflammatory activities - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. unitedjchem.org [unitedjchem.org]
- 8. Antibacterial Activity of Metal Complexes of Cu(II) and Ni(II) with the Ligand 2-(Phenylsubstituted) Benzimidazole [mdpi.com]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nano-ntp.com [nano-ntp.com]
- 12. Mechanisms Operating in the Use of Transition Metal Complexes to Combat Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Video: Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay [jove.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Anticancer Activity of Metal Complexes: Involvement of Redox Processes - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Drug-Likeness of Novel Imidazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazole (B134444) scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its versatile biological activity.[1] The development of novel imidazole derivatives continues to be a fertile ground for discovering new drug candidates. However, promising biological activity alone is insufficient to guarantee clinical success. A compound's drug-likeness—its profile of absorption, distribution, metabolism, and excretion (ADME)—is a critical determinant of its potential as a therapeutic agent.
This guide provides a comparative analysis of the drug-likeness properties of recently developed imidazole derivatives, with a focus on supporting experimental data. By examining key parameters such as physicochemical properties, permeability, and metabolic stability, researchers can better prioritize lead candidates and identify potential liabilities early in the drug discovery pipeline.
Comparative Analysis of Drug-Likeness Parameters
The following table summarizes the drug-likeness profiles of several novel imidazole derivatives alongside Ketoconazole, a well-established imidazole-based antifungal drug, for reference. The selection includes compounds with available in silico and in vitro experimental data to provide a comprehensive overview.
| Compound | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski's Violations | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Metabolic Stability (% Remaining, 60 min) | Data Source |
| Ketoconazole | 531.43 | 4.33 | 1 | 7 | 1 (MW > 500) | 0.1 (Low) | ~5% (Low Stability) | Public Databases |
| Compound 4k | 571.62 | 4.19 | 2 | 9 | 1 (MW > 500) | Predicted: Low | Not Reported | [2] |
| Compound 6e | 557.59 | 3.91 | 2 | 8 | 1 (MW > 500) | Predicted: Low | Not Reported | [2] |
| Compound 19a | 428.48 | 4.88 | 1 | 5 | 0 | Not Reported | >99.9% (High Stability) | [3] |
| Compound 33b | 444.47 | 5.33 | 1 | 5 | 1 (LogP > 5) | Not Reported | 98.32% (High Stability) | [3] |
| Compound 38b | 460.50 | 5.48 | 1 | 6 | 1 (LogP > 5) | Not Reported | 97.94% (High Stability) | [3] |
Note: The data for the novel derivatives are compiled from different studies. Direct comparison should be made with caution as experimental conditions may vary.
Key Experimental Methodologies
Accurate assessment of drug-likeness relies on standardized and reproducible experimental protocols. Below are detailed methodologies for the key in vitro assays cited in this guide.
Caco-2 Permeability Assay
This assay is the gold standard for predicting in vivo drug absorption for orally administered drugs. It utilizes the Caco-2 cell line, which differentiates into a monolayer of polarized enterocytes that mimic the intestinal epithelium.
Protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.
-
Permeability Measurement:
-
The test compound is dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution) at a specified concentration.
-
For apical-to-basolateral (A-B) permeability, the compound solution is added to the apical (upper) chamber, and the receiver compartment (basolateral, lower) contains a compound-free buffer.
-
For basolateral-to-apical (B-A) permeability, the process is reversed. This helps in identifying the involvement of efflux transporters like P-glycoprotein.
-
Samples are taken from the receiver compartment at various time points (e.g., 30, 60, 90, and 120 minutes) and from the donor compartment at the beginning and end of the experiment.
-
-
Quantification: The concentration of the compound in the samples is determined using a suitable analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Metabolic Stability Assay using Human Liver Microsomes (HLM)
This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs), which are highly concentrated in liver microsomes. High metabolic instability can lead to rapid clearance and poor bioavailability in vivo.
Protocol:
-
Incubation Mixture Preparation: A typical incubation mixture contains the test compound (at a final concentration of, e.g., 1 µM), human liver microsomes (e.g., 0.5 mg/mL protein concentration), and a phosphate (B84403) buffer (pH 7.4).
-
Reaction Initiation: The metabolic reaction is initiated by adding a NADPH-regenerating system (which includes NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Control incubations are run without the NADPH system to assess for non-enzymatic degradation.
-
Incubation: The mixture is incubated at 37°C. Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins.
-
Quantification: The supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From the rate of disappearance, key parameters like the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.
Visualizing Drug Discovery and ADME Pathways
To better understand the context of these experiments, the following diagrams illustrate the general workflow for assessing drug-likeness and the fundamental principles of ADME.
Caption: Workflow for assessing the drug-likeness of novel compounds.
Caption: The ADME process for an orally administered drug.
References
In Vivo Efficacy of Lead Imidazole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of lead imidazole (B134444) compounds in the therapeutic areas of oncology, neurodegenerative disease, and infectious disease. The performance of these compounds is compared with alternative treatments, supported by experimental data from preclinical studies. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
I. Oncology: VERU-111 in Triple-Negative Breast Cancer
VERU-111 is a novel, orally bioavailable tubulin inhibitor that has demonstrated significant efficacy in preclinical models of triple-negative breast cancer (TNBC), a particularly aggressive form of breast cancer with limited treatment options.
Comparative Efficacy Data
The in vivo efficacy of VERU-111 was evaluated in a human TNBC MDA-MB-468 xenograft mouse model and compared to the standard-of-care chemotherapeutic agent, paclitaxel.
| Compound | Dosage and Administration | Tumor Growth Inhibition | Reference |
| VERU-111 | 20 mg/kg, oral gavage, 3 times/week | 49% (p=0.010) vs. vehicle | [1] |
| Paclitaxel | 10 mg/kg, intraperitoneal injection, 3 times/week | Similar to VERU-111 | [2][3] |
| Vehicle Control | - | - | [1] |
Table 1: In vivo efficacy of VERU-111 compared to Paclitaxel in an MDA-MB-468 xenograft model.
Experimental Protocol: MDA-MB-468 Xenograft Model
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Cell Line: MDA-MB-468 human triple-negative breast cancer cells.
-
Cell Implantation: 1 x 10^6 to 2 x 10^6 MDA-MB-468 cells in a 1:1 mixture with Matrigel are subcutaneously injected into the right flank of each mouse.[4][5]
-
Tumor Growth Monitoring: Tumor volume is monitored twice weekly using digital calipers. Treatment is initiated when tumors reach an average volume of 150-200 mm³.
-
Drug Administration:
-
VERU-111: Administered orally (p.o.) via gavage at a dose of 20 mg/kg, three times per week.[1] The compound is formulated in a vehicle suitable for oral administration.
-
Paclitaxel: Administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg, three times per week.
-
-
Efficacy Endpoint: The primary endpoint is the inhibition of tumor growth, calculated as the percentage difference in tumor volume between treated and vehicle control groups at the end of the study. Animal body weight is monitored as an indicator of toxicity.
Signaling Pathway and Experimental Workflow
VERU-111 exerts its anticancer effects by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3] This action is also linked to the activation of the p53 signaling pathway.[6]
II. Neurodegenerative Disease: LSL33 in an Alzheimer's Disease Model
LSL33, a ligand for the imidazoline (B1206853) I2 receptors (I2-IR), has shown neuroprotective effects in a preclinical model of Alzheimer's disease.
Comparative Efficacy Data
The in vivo efficacy of LSL33 was assessed in the 5xFAD transgenic mouse model of Alzheimer's disease. While a direct quantitative comparison with a standard-of-care drug in the same study is not available, the results indicated significant improvements in cognitive deficits and reductions in neuroinflammation markers.
| Compound | Dosage and Administration | Key Findings | Reference |
| LSL33 | 2 mg/kg, oral gavage, daily for 4 weeks | Ameliorated cognitive impairment and synaptic plasticity, reduced neuroinflammation markers. | [1][7] |
| Vehicle Control | - | Progressive cognitive decline and neuroinflammation. | [1][7] |
Table 2: In vivo efficacy of LSL33 in the 5xFAD mouse model.
Experimental Protocol: 5xFAD Mouse Model
-
Animal Model: 5xFAD transgenic mice, which overexpress mutant human amyloid precursor protein (APP) and presenilin 1 (PSEN1), leading to the development of amyloid plaques and cognitive deficits.[8][9] Age-matched wild-type littermates serve as controls.
-
Drug Administration: LSL33 is administered daily via oral gavage at a dose of 2 mg/kg for 4 weeks.[1] The compound is suspended in a suitable vehicle.
-
Behavioral Testing: Cognitive function is assessed using behavioral tests such as the Morris water maze or Y-maze to evaluate spatial learning and memory.[9]
-
Endpoint Analysis: Following the treatment period and behavioral testing, brain tissue is collected for analysis.
-
Immunohistochemistry: To quantify amyloid plaque load and markers of neuroinflammation (e.g., microgliosis and astrogliosis).
-
Biochemical Assays: To measure levels of Aβ peptides and synaptic proteins.
-
Signaling Pathway and Experimental Workflow
LSL33 is thought to exert its neuroprotective effects through the modulation of imidazoline I2 receptors, which are implicated in neuroinflammation and oxidative stress pathways.
III. Infectious Disease: Imidazole Derivatives in Systemic Candidiasis
Certain novel imidazole derivatives have demonstrated potent antifungal activity in vivo, offering a potential alternative to existing azole antifungals like fluconazole, especially in the context of emerging drug resistance.
Comparative Efficacy Data
The in vivo antifungal efficacy of lead imidazole compounds 3 and 8 was evaluated in an immunosuppressed mouse model of systemic candidiasis and compared with fluconazole.
| Compound | Dosage and Administration | Fungal Burden in Kidneys (CFU/g) | Survival Rate | Reference |
| Compound 3 | 10 mg/kg, intraperitoneal | Significantly lower than fluconazole | Higher than fluconazole | [10] |
| Compound 8 | 10 mg/kg, intraperitoneal | Significantly lower than fluconazole | Higher than fluconazole | [10] |
| Fluconazole | 10 mg/kg, intraperitoneal | - | - | [10] |
| Vehicle Control | - | High | Low | [10] |
Table 3: In vivo efficacy of imidazole compounds 3 and 8 compared to Fluconazole in a systemic candidiasis model.
Experimental Protocol: Systemic Candidiasis Mouse Model
-
Animal Model: Female CD1 or BALB/c mice (6-8 weeks old).
-
Immunosuppression: Mice are rendered neutropenic by intraperitoneal administration of cyclophosphamide (B585) (e.g., 150-200 mg/kg) 3-4 days prior to infection.[10]
-
Infection: Mice are infected intravenously (i.v.) via the lateral tail vein with a suspension of Candida albicans (e.g., 1 x 10^5 to 1 x 10^6 CFU/mouse).
-
Drug Administration:
-
Test Compounds (3 and 8): Administered intraperitoneally (i.p.) at a dose of 10 mg/kg, typically starting 24 hours post-infection.[10]
-
Fluconazole: Administered i.p. at 10 mg/kg as a comparator.
-
-
Efficacy Endpoints:
-
Survival: Animals are monitored daily for a predetermined period (e.g., 14-21 days), and survival rates are recorded.
-
Fungal Burden: A subset of animals is euthanized at specific time points (e.g., 48-72 hours post-infection), and kidneys are harvested, homogenized, and plated on appropriate agar (B569324) to determine the colony-forming units (CFU) per gram of tissue.
-
Signaling Pathway and Experimental Workflow
Imidazole antifungals, including compounds 3 and 8, primarily act by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is a key enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane.
References
- 1. news-medical.net [news-medical.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In Vivo Pharmacodynamics of Antifungal Drugs in Treatment of Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Early administration of RS 67333, a specific 5-HT4 receptor agonist, prevents amyloidogenesis and behavioral deficits in the 5XFAD mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New imidazoline I2-receptor ligands to face neurodegenerative diseases - Medicinal Chemistry & Pharmacology [ub.edu]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. Oral Administration of Euonymus alatus Leaf Extract Ameliorates Alzheimer’s Disease Phenotypes in 5xFAD Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Antimicrobial Spectrum of Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of common imidazole (B134444) derivatives. Imidazole-based compounds represent a significant class of antimicrobial agents, exhibiting a broad spectrum of activity against various fungal and bacterial pathogens. Their versatility has established them as crucial components in the treatment of numerous infectious diseases. This analysis is supported by quantitative experimental data and detailed methodologies to assist in research and development.
Primary Mechanism of Action
The principal antifungal mechanism of imidazole derivatives is the disruption of the fungal cell membrane. They achieve this by inhibiting the cytochrome P450 enzyme lanosterol (B1674476) 14-α-demethylase (CYP51).[1][2][3] This enzyme is critical for the biosynthesis of ergosterol (B1671047), the primary sterol component in fungal cell membranes, which is analogous to cholesterol in mammalian cells.[2][4]
Inhibition of this enzyme leads to two major consequences:
-
Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane.[1][2]
-
Accumulation of Toxic Sterol Precursors: The blockage causes a buildup of 14-α-methylated sterols (like lanosterol), which further disrupts membrane structure and the function of associated enzymes.[5][6]
This disruption increases membrane permeability, leading to the leakage of essential cellular contents and ultimately, cell death.[7] Some imidazoles also interfere with the synthesis of triglycerides and phospholipids (B1166683) and can lead to the intracellular accumulation of toxic hydrogen peroxide.[1][5] While primarily antifungal, many imidazoles also exhibit antibacterial activity, particularly against Gram-positive bacteria, by disrupting the bacterial cell membrane.[8][9]
Comparative Antimicrobial Spectrum
The in vitro efficacy of antimicrobial agents is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. The following table summarizes representative MIC values for several clinically important imidazole derivatives against a range of fungal and bacterial species.
Note: MIC values can vary based on the specific strain, testing methodology (e.g., broth microdilution, agar (B569324) dilution), and laboratory conditions.
| Imidazole Derivative | Microorganism Type | Organism | Representative MIC Range (µg/mL) |
| Clotrimazole | Fungus (Yeast) | Candida albicans | 0.008 - 8.0[10][11][12] |
| Fungus (Yeast) | Candida krusei | 0.125 - 0.5[12] | |
| Fungus (Yeast) | Candida glabrata | 0.125 (MIC for ATCC 90030)[10] | |
| Bacterium (Gram +) | Staphylococcus aureus | 31.25[10] | |
| Miconazole (B906) | Fungus (Yeast) | Candida albicans | Effective (Specific MICs vary)[13] |
| Bacterium (Gram +) | Staphylococcus aureus (MSSA & MRSA) | 0.78 - 8.0[8][14][15] | |
| Bacterium (Gram +) | Streptococcus pyogenes | 0.78 - 1.563[8][14] | |
| Bacterium (Gram +) | Enterococcus spp. | 0.78 - 6.25[14] | |
| Bacterium (Gram -) | Escherichia coli, Pseudomonas aeruginosa | >200 (Not effective)[8][14] | |
| Ketoconazole (B1673606) | Fungus (Yeast) | Candida albicans | 0.25 - 500 nM (compound dependent)[16] |
| Fungus (Yeast) | Malassezia pachydermatis | 2.0 - 16.0[17] | |
| Bacterium (Gram +) | Staphylococcus aureus | High MIC (Primarily bacteriostatic)[9] | |
| Bacterium (Gram -) | Various | Can be effective in specific formulations[18] | |
| Econazole | Fungus (Yeast) | Candida albicans | Effective (Specific MICs vary)[7][13] |
| Fungus (Dermatophyte) | Trichophyton spp., Microsporum spp. | Broadly effective[3][19] | |
| Bacterium (Gram +) | Staphylococcus aureus | Has antibacterial effect[20] |
Summary of Comparative Performance:
-
Antifungal Activity: All listed imidazoles show potent activity against a broad spectrum of fungi, especially Candida species and dermatophytes.[21] Clotrimazole often exhibits very low MICs against susceptible C. albicans isolates.[10][11]
-
Antibacterial Activity: Miconazole demonstrates significant efficacy against Gram-positive bacteria, including antibiotic-resistant strains like MRSA, with MICs often falling within a clinically relevant range.[8][14] Econazole also possesses activity against Gram-positive bacteria.[20][22] Ketoconazole is generally less effective against bacteria, acting primarily as a bacteriostatic agent at high concentrations.[9]
-
Gram-Negative Spectrum: Imidazole derivatives are generally not effective against Gram-negative bacteria, as evidenced by the high MIC values for miconazole against E. coli and P. aeruginosa.[8][14]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent, as outlined by institutions like the Clinical and Laboratory Standards Institute (CLSI).[23][24]
Objective: To determine the lowest concentration of an imidazole derivative that inhibits the visible growth of a target microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Standardized inoculum of the test organism (e.g., adjusted to a 0.5 McFarland standard)[25]
-
Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi)[23][26]
-
Stock solution of the imidazole derivative in a suitable solvent (e.g., DMSO)
-
Pipettes and sterile tips
-
Plate reader (optional, for quantitative assessment)
Procedure:
-
Prepare Drug Dilutions: Create a serial two-fold dilution of the imidazole derivative across the wells of a 96-well plate. This is typically done by adding a volume of the drug to the first well and then transferring half the volume to subsequent wells containing drug-free broth.[27]
-
Inoculum Preparation: Prepare a standardized suspension of the microorganism from a fresh culture. Dilute this suspension in the appropriate broth to achieve the final target inoculum concentration (e.g., 5 x 10^5 CFU/mL for bacteria).[25]
-
Inoculation: Add a standardized volume of the diluted inoculum to each well of the microtiter plate, including positive (no drug) and negative (no inoculum) control wells.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 18-24 hours for most bacteria; 30-35°C for 24-48 hours for yeasts).[16][27]
-
Reading Results: The MIC is determined as the lowest drug concentration in which there is no visible growth (i.e., the well is clear). This can be assessed visually or by using a plate reader to measure optical density.[16][23]
References
- 1. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Buy Econazole nitrate | 24169-02-6 | > 98% [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Function of the Econazole and its derivative - Creative Peptides [creative-peptides.com]
- 8. New insights on the antibacterial efficacy of miconazole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Action of antifungal imidazoles on Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Emergence of Resistance of Candida albicans to Clotrimazole in Human Immunodeficiency Virus-Infected Children: In Vitro and Clinical Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Susceptibility to Clotrimazole of Candida spp. Isolated from the Genitourinary System—A Single Center Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition and killing of Candida albicans in vitro by five imidazoles in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vitro miconazole susceptibility of meticillin-resistant Staphylococcus pseudintermedius and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Antifungal properties of (2S, 4R)-Ketoconazole sulfonamide analogs [frontiersin.org]
- 17. A Ketoconazole Susceptibility Test for Malassezia pachydermatis Using Modified Leeming–Notman Agar - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microbiological perspective of ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Econazole Monograph for Professionals - Drugs.com [drugs.com]
- 20. Econate Plus | 1%+0.1% | Cream | ইকোনেট প্লাস ১%+০.১% ক্রীম | Incepta Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 21. The antifungal activity of ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Econazole | C18H15Cl3N2O | CID 3198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Broth Microdilution | MI [microbiology.mlsascp.com]
- 24. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 25. researchgate.net [researchgate.net]
- 26. journals.asm.org [journals.asm.org]
- 27. protocols.io [protocols.io]
Safety Operating Guide
Safeguarding Laboratory Operations: Proper Disposal Procedures for Imidazolides
For researchers, scientists, and drug development professionals, ensuring safe and effective disposal of chemical waste is paramount. This document provides essential safety and logistical information for the proper disposal of imidazolides, offering procedural, step-by-step guidance to maintain a safe laboratory environment.
Imidazolides, the deprotonated form of imidazole (B134444), are reactive compounds. Their proper disposal hinges on their chemical properties, particularly their susceptibility to hydrolysis. The primary strategy for safe disposal involves the controlled conversion of reactive imidazolides back to the more stable imidazole through hydrolysis before collection as hazardous waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to adhere to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a fully-buttoned lab coat, and nitrile gloves. It is important to consult the manufacturer's glove compatibility chart for appropriate glove selection.[1]
-
Ventilation: All work with imidazolides and their disposal should be conducted within a properly functioning and certified laboratory chemical fume hood to prevent inhalation of any dust or vapors.[1][2]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible, within a 50-foot, 10-second travel distance from the work area.[1]
-
Incompatibilities: Imidazolides and imidazole are incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][2] Store waste away from these materials.
Step-by-Step Disposal Protocol for Imidazolides
This protocol is designed to safely neutralize reactive imidazolides through controlled hydrolysis prior to final waste collection.
1. Quenching/Hydrolysis of Imidazolide Waste:
-
Principle: Imidazolides react with water (hydrolyze) to form imidazole and a hydroxide (B78521) ion. This procedure aims to safely and controllably carry out this reaction to neutralize the reactive this compound.
-
Procedure:
-
In a suitable container within a chemical fume hood, slowly and cautiously add the this compound waste to a large excess of cold water with stirring. The reaction can be exothermic, so slow addition and cooling are important.
-
Monitor the pH of the resulting solution. Due to the formation of hydroxide ions, the solution will be basic.
-
If necessary, neutralize the solution to a pH between 6 and 8 by slowly adding a dilute acid (e.g., 1M HCl). This should be done with caution as the neutralization reaction can also generate heat.
-
2. Waste Collection and Labeling:
-
Once the this compound has been hydrolyzed to imidazole and the solution is neutralized, it should be collected as hazardous waste.
-
Collect the aqueous imidazole solution in a sealable, airtight, and compatible waste container.[1][2]
-
Attach a completed Dangerous Waste or Hazardous Waste label to the container as soon as the first addition of waste is made.[1][2] The label should clearly identify the contents as "Aqueous Imidazole Waste" and list any other constituents.
3. Storage of Waste:
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated area.[1]
-
Ensure the waste is stored segregated from incompatible materials, particularly strong acids and oxidizers.[1][2]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[2] Do not dispose of this compound or imidazole solutions down the sanitary sewer unless explicitly permitted by local regulations and your institution's EH&S.[3][4]
Chemical Properties and Data
Understanding the chemical properties of imidazole is essential for safe handling and disposal.
| Property | Value | Reference |
| Appearance | White to pale yellow crystalline solid | [5][6] |
| Molecular Formula | C₃H₄N₂ | [5][7] |
| Molar Mass | 68.08 g/mol | [5][7] |
| Melting Point | 88-91 °C | [5][7] |
| Boiling Point | 256 °C | [5][7] |
| Solubility in Water | Highly soluble (633 g/L) | [5][7] |
| pKa (of conjugate acid) | ~7.0 | [7] |
| pKa (as an acid) | 14.5 | [7] |
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
This structured approach to the disposal of imidazolides ensures the safety of laboratory personnel and compliance with environmental regulations. By understanding the reactivity of these compounds and following a deliberate, step-by-step procedure, researchers can effectively manage this waste stream.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. faculty.washington.edu [faculty.washington.edu]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. chemos.de [chemos.de]
- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 6. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Imidazole - Wikipedia [en.wikipedia.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Imidazolide
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of imidazolide, offering procedural, step-by-step guidance to ensure operational integrity and personal safety. By adhering to these protocols, you can minimize risks and foster a secure laboratory environment.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive array of personal protective equipment is necessary to prevent exposure. The following table summarizes the required PPE, drawing from multiple safety data sheets.
| Body Part | Personal Protective Equipment | Standards and Recommendations |
| Eyes/Face | Chemical safety goggles with side shields or a face shield. | Must comply with AS 1337 and be selected in accordance with AS 1336.[1] ANSI Z87.1-compliant eye protection is required.[2] |
| Skin/Body | Chemically compatible laboratory coat that fully extends to the wrist, buttoned to its full length. Full-length pants and close-toed shoes are mandatory. An apron and safety boots may also be necessary in industrial situations. | Clothing for protection against chemicals should comply with AS 3765.[1] Foot protection should comply with AS 2210.[1] |
| Hands | Nitrile, rubber, or plastic gloves are recommended.[1][3] | Gloves must be inspected for pinholes prior to use.[2] Hand protection should comply with AS 2161.[1] |
| Respiratory | A respirator may be required if ventilation is inadequate. For conditions where dust or mist is present, a half-face dust/mist respirator may be worn. For emergencies or unknown exposure levels, a full-face positive-pressure, air-supplied respirator is recommended.[2] | Respiratory protection should comply with AS 1716 and be selected in accordance with AS 1715.[1] |
Operational Plan: A Step-by-Step Guide to Handling this compound
Proper handling of this compound is critical to prevent accidents and ensure the validity of experimental results. The following workflow outlines the necessary steps from preparation to post-handling procedures.
Emergency Protocol: Accidental Exposure
In the event of accidental exposure to this compound, immediate and appropriate action is crucial. The following diagram outlines the step-by-step emergency procedures.
First-Aid Measures
-
Inhalation: If inhaled, move the person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of water for at least 15 minutes.[4] Remove contaminated clothing. Seek immediate medical attention as untreated corrosive injuries can be difficult to heal.[3]
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids.[4] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water. If the person is conscious, have them drink plenty of water.[3] Seek immediate medical attention.[4]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection: Waste this compound, in its pure form and in solutions, must be collected in a sealable, airtight, and compatible waste container.[2]
-
Labeling: All chemical waste containers must be labeled with a UW Hazardous Waste Label or equivalent, clearly identifying the contents.[2]
-
Storage: Store waste containers in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[1][2]
-
Disposal: Waste material must be disposed of in accordance with national and local regulations.[1] Do not discharge into waterways, drains, or sewers.[1] Contact a licensed professional waste disposal service to dispose of this material.
Physical and Chemical Properties of this compound
Understanding the properties of this compound is essential for its safe handling and use in experiments.
| Property | Value |
| Appearance | White to colorless solid[2] |
| Molecular Formula | C₃H₄N₂[5] |
| Molecular Weight | 68.08 g/mol |
| Melting Point | 89-91 °C[1] |
| Boiling Point | 256 °C[1] |
| Flash Point | 145 °C (Closed Cup)[1] |
| Solubility | Soluble in water and other polar solvents[5] |
| pH | 9.5-11 (6.8 g/L in water at 25 °C)[1] |
By integrating these safety protocols and operational guidelines into your laboratory practices, you contribute to a culture of safety and excellence in research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
